molecular formula C5H10N2O B1458928 3-Ethylimidazolidin-4-one CAS No. 1541613-08-4

3-Ethylimidazolidin-4-one

Cat. No.: B1458928
CAS No.: 1541613-08-4
M. Wt: 114.15 g/mol
InChI Key: MHDYEXGCFUHEKW-UHFFFAOYSA-N
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Description

3-Ethylimidazolidin-4-one is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . Its structure features an imidazolidin-4-one core, a five-membered ring containing nitrogen and a carbonyl group, substituted with an ethyl group at the 3-position. The compound is identified by the CAS Registry Number 1541613-08-4 . This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. The imidazolidin-4-one scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities. While specific bioactivity data for this compound is limited, related structures are extensively studied. For instance, thiazolidin-4-one and imidazolidin-4-one analogs are known for their antioxidant , antimicrobial , anticancer, and anti-inflammatory properties . Researchers can utilize this reagent to synthesize novel compounds for high-throughput screening and structure-activity relationship (SAR) studies, particularly in developing new pharmacologically active molecules . Intended Use & Handling: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Key Identifiers: • CAS Number: 1541613-08-4 • Molecular Formula: C5H10N2O • Molecular Weight: 114.15 g/mol • SMILES: O=C1N(CC)CNC1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-2-7-4-6-3-5(7)8/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDYEXGCFUHEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3-Ethylimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazolidin-4-one scaffold is a privileged structure found in numerous biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction to this compound

The imidazolidin-4-one core is a five-membered heterocyclic ring containing two nitrogen atoms. These structures are of significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] The ethyl group at the N-3 position of the imidazolidinone ring can significantly influence the compound's physicochemical properties and biological activity. A thorough understanding of its synthesis and detailed characterization is paramount for its potential applications.

Synthesis of this compound

The synthesis of substituted imidazolidin-4-ones can be achieved through various synthetic strategies. One of the most efficient and versatile methods is the Ugi four-component reaction (U-4CR).[3] This reaction allows for the rapid assembly of complex molecules from simple starting materials in a single step. However, for a less substituted target like this compound, a more direct three-component approach or a stepwise cyclization is often employed.

A prevalent method for the synthesis of N-substituted imidazolidin-4-ones involves the reaction of a Schiff base with an amino acid.[2][4] This approach offers a straightforward pathway to the desired heterocyclic core.

Proposed Synthetic Route: Three-Component Reaction

A plausible and efficient route for the synthesis of this compound involves a one-pot, three-component reaction between ethylamine, formaldehyde, and glycine. This method is a variation of the multicomponent reactions often used to generate imidazolidine scaffolds.[5]

Rationale for Component Selection:

  • Ethylamine: Provides the ethyl group at the N-3 position and one of the nitrogen atoms of the imidazolidinone ring.

  • Formaldehyde: Acts as the carbon source for the C-2 and C-5 positions of the ring.

  • Glycine: Serves as the source for the C-4 carbonyl group and the N-1 nitrogen atom of the ring.

The reaction proceeds through the initial formation of an imine between ethylamine and formaldehyde, which then undergoes a cyclization reaction with glycine.

Synthetic Workflow for this compound Ethylamine Ethylamine Intermediate Imine Intermediate Ethylamine->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate + Glycine Glycine Product This compound Glycine->Product + Cyclization Intermediate->Product + Cyclization Characterization Workflow Purified_Product Purified this compound FTIR FT-IR Spectroscopy Purified_Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS Elemental_Analysis Elemental Analysis Purified_Product->Elemental_Analysis

Sources

The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the scientific landscape of the imidazolidin-4-one core, with a specific focus on the N-3 ethyl substituted derivative, 3-Ethylimidazolidin-4-one. As a Senior Application Scientist, my objective is to provide a comprehensive technical narrative that moves beyond a simple recitation of facts. We will explore the foundational chemistry, logical evolution of synthetic methodologies, and the burgeoning interest in the biological potential of this heterocyclic scaffold. This document is structured to provide not just information, but a deeper understanding of the scientific causality that has shaped the journey of this compound class from academic curiosity to a molecule of interest in medicinal chemistry.

Genesis of a Privileged Scaffold: The Imidazolidin-4-one Core

The genesis of the imidazolidin-4-one scaffold can be traced back to early investigations into hydantoin structures. The pioneering work on diphenylhydantoin (phenytoin) by Heinrich Biltz in 1908 laid the groundwork for the exploration of related five-membered nitrogen-containing heterocycles. Although initially synthesized for other purposes, the anticonvulsant properties of phenytoin, discovered later, sparked significant interest in this class of compounds and their analogues.

The imidazolidin-4-one core itself, while structurally similar to the well-explored hydantoins (imidazolidine-2,4-diones), has remained a less traversed area of research. This under-utilization presents a unique opportunity for novel discoveries, a key driver for contemporary interest in this scaffold.

The Art of Creation: Synthetic Pathways to this compound

The synthesis of this compound, while not explicitly detailed in foundational literature, can be reliably inferred from established synthetic routes for N-alkylated imidazolidin-4-ones. The choice of a particular synthetic strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Foundational Synthetic Strategies

The construction of the imidazolidin-4-one ring typically involves the formation of two key amide bonds. Several elegant and efficient methods have been developed to achieve this. A prevalent and versatile approach involves the reaction of an α-amino acid or its ester with an imine, often generated in situ.

Conceptual Workflow for N-Alkylated Imidazolidin-4-one Synthesis:

G cluster_reactants Starting Materials cluster_reaction Reaction Cascade cluster_product Product Amine Ethylamine Imine Imine Formation Amine->Imine Aldehyde Formaldehyde Aldehyde->Imine AminoAcid Glycine or its ester Cyclization Intramolecular Cyclization AminoAcid->Cyclization Imine->Cyclization Reaction with Glycine derivative Product This compound Cyclization->Product

Figure 1: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Inferred):

  • Imine Formation (In Situ): To a solution of glycine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add a base such as triethylamine to liberate the free amino ester. Subsequently, add an aqueous solution of formaldehyde.

  • Addition of the N-Alkylating Agent: Introduce ethylamine to the reaction mixture. The ethylamine will react with the formaldehyde to form an N-ethyl imine intermediate.

  • Cyclization: The nucleophilic nitrogen of the glycine methyl ester will attack the imine carbon, followed by an intramolecular cyclization and elimination of water to form the this compound ring.

  • Purification: The crude product would then be purified using standard techniques such as column chromatography or recrystallization.

Alternative and Modern Synthetic Approaches

More contemporary synthetic methodologies offer improvements in terms of efficiency, atom economy, and environmental impact. Microwave-assisted organic synthesis, for instance, has been shown to accelerate the synthesis of imidazolidin-4-one derivatives, often leading to higher yields in shorter reaction times[1].

Another elegant approach involves the cyclization of Schiff bases with amino acids. In this method, a pre-formed Schiff base (from the condensation of an aldehyde and a primary amine) is reacted with an amino acid like glycine to yield the imidazolidin-4-one core[1].

Biological Significance and Therapeutic Potential: A Landscape of Possibilities

While specific biological activity data for the unsubstituted this compound is not extensively documented, the broader class of imidazolidin-4-one derivatives has demonstrated a wide spectrum of pharmacological activities. This suggests that the 3-ethyl derivative could serve as a valuable scaffold for the development of novel therapeutic agents.

The imidazolidin-4-one nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Reported Biological Activities of Imidazolidin-4-one Derivatives:

Biological ActivityDescription
Antimicrobial Derivatives have shown activity against both Gram-positive and Gram-negative bacteria[2].
Anticancer Certain imidazolidin-4-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines[3][4].
Anticoagulant Some derivatives have been evaluated for their ability to prolong clotting times, indicating potential as anticoagulant agents[3].
Antioxidant The scaffold has been incorporated into molecules exhibiting antioxidant properties[2].

Signaling Pathway Implication (Hypothetical):

Based on the observed anticancer activities of related compounds, it is plausible that derivatives of this compound could interact with key signaling pathways involved in cell proliferation and survival.

G cluster_pathway Hypothetical Anticancer Mechanism cluster_drug Drug Action Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Pathway Proliferation Pathway (e.g., MAPK/ERK) Kinase->Pathway Nucleus Nucleus Pathway->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Drug This compound Derivative Drug->Kinase Inhibition

Figure 2: A hypothetical mechanism of action for an anticancer derivative of this compound.

Future Perspectives and Uncharted Territories

The journey of this compound and its derivatives is still in its early stages. The lack of extensive research on this specific molecule presents a fertile ground for new discoveries. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a standardized, high-yield synthesis for this compound, along with comprehensive spectroscopic and crystallographic characterization.

  • Systematic Biological Screening: A thorough evaluation of the biological activities of this compound and a library of its simple derivatives to identify lead compounds for various therapeutic areas.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of substituted 3-Ethylimidazolidin-4-ones and their biological activity to guide the rational design of more potent and selective molecules.

  • Exploration of Industrial Applications: Investigation of potential applications beyond the pharmaceutical realm, such as in agrochemicals or material science, where heterocyclic compounds often play a crucial role.

References

  • Sampath, K., et al. (2012). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • El-Gohary, N. S. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 215-224. [Link]

  • Dalaf, A. H., Jumaa, F. H., & Salih, H. K. (2021). Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. International Research Journal of Multidisciplinary Technovation. [Link]

  • Gomha, S. M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6523. [Link]

  • Gomha, S. M., et al. (2020). Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. Journal of Chemical and Pharmaceutical Research. [Link]

  • Dalaf, A. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7). [Link]

Sources

3-Ethylimidazolidin-4-one CAS number and chemical data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethylimidazolidin-4-one and its Chemical Class

Introduction: The Imidazolidin-4-one Scaffold

The imidazolidin-4-one ring system is a prominent heterocyclic scaffold of significant interest in medicinal chemistry and drug development. These five-membered nitrogen-containing rings serve as a versatile structural motif found in various natural products and synthetic, biologically active compounds.[1] Their value lies in the ability to present substituents in a defined three-dimensional space, making them ideal for targeted interactions with biological macromolecules. The substitution at the N-1 and N-3 positions, as well as at C-5, allows for extensive chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on the 3-ethyl substituted variant, a representative member of this class, to explore the synthesis, characterization, and applications that make these compounds a cornerstone in modern pharmaceutical research. Imidazolidin-4-one derivatives have demonstrated a wide array of biological activities, including potent antibacterial, anticancer, anticonvulsant, and antiarrhythmic properties.[2][3][4]

Section 1: Chemical Identity and Physicochemical Properties

While this compound is a specific chemical entity, it is often studied as part of a larger library of substituted imidazolidinones. As such, a dedicated CAS number for this specific, simple structure is not prominently cataloged. For reference, the parent compound, 4-Imidazolidinone , is registered under CAS Number 1704-79-6 .[5] More complex derivatives containing the this compound core, such as the nematicide Imicyafos , have their own identifiers (CAS 140163-89-9).[6][7]

The core chemical data for this compound and its parent scaffold are summarized below.

PropertyThis compound (Calculated)4-Imidazolidinone (Parent Compound)
Molecular Formula C₅H₁₀N₂OC₃H₆N₂O[5]
Molecular Weight 114.15 g/mol 86.09 g/mol [5]
IUPAC Name This compoundimidazolidin-4-one[5]
CAS Number Not readily available1704-79-6[5]
Melting Point Data not available; requires experimental determination.A related compound, Thiazolidine-2,4-dione, has a melting point of 125-127 °C.[8]
Boiling Point Data not availableData not available
Solubility Expected to be soluble in polar organic solvents like EtOH, MeOH, DMSO, and DMF.[9]Data not available

Section 2: Synthesis and Methodologies

The construction of the imidazolidin-4-one ring is a well-established field in synthetic organic chemistry, with several robust methodologies available to researchers. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Common Synthetic Strategies:

  • Cyclocondensation of Diamines: The reaction of 1,2-diamines with α-keto acids or their derivatives is a fundamental approach.

  • Intramolecular Cyclization: Urea derivatives containing a suitable leaving group or an unsaturated bond can undergo intramolecular cyclization to form the heterocyclic ring.[10][11] This method is particularly useful for creating diverse substitution patterns.

  • Redox-Annulation: A modern approach involves the redox-neutral annulation of cyclic amines with α-ketoamides, often catalyzed by a simple carboxylic acid like benzoic acid, to yield polycyclic imidazolidinones.[1]

  • Schiff Base Cyclization: One of the most common and versatile methods involves the reaction of a pre-formed Schiff base (imine) with an amino acid, such as glycine, or its derivatives.[9][12] This approach is amenable to both conventional heating and microwave-assisted synthesis, which can significantly shorten reaction times.[9]

Below is a generalized workflow for the synthesis of imidazolidin-4-one derivatives via the Schiff base cyclization method.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification A Aldehyde/Ketone C Imine (Schiff Base) A->C B Primary Amine (e.g., Ethylamine) B->C F This compound Derivative C->F Reacts with D Glycine D->F E Solvent (e.g., Ethanol) + Heat/Microwave E->F G Cooling & Filtration F->G H Recrystallization G->H I Pure Product H->I

Caption: General workflow for imidazolidin-4-one synthesis.

Experimental Protocol: Synthesis from Schiff Base and Glycine

This protocol is a representative example based on methodologies described in the literature.[9][12]

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the appropriate aldehyde (1.0 eq.) and ethylamine (1.0 eq.) in a suitable solvent such as absolute ethanol.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

    • The resulting Schiff base solution can often be used directly in the next step without isolation.

  • Cyclization Reaction:

    • To the ethanolic solution of the Schiff base, add glycine (1.2 eq.).

    • Reflux the reaction mixture for 4-8 hours. Alternatively, for a green chemistry approach, heat the mixture in a microwave reactor at the appropriate wattage and temperature (e.g., 400W, 78°C) for a shorter duration (e.g., 3-5 minutes).[9]

    • Monitor the reaction for completion using TLC.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the crude product by filtration and wash it with cold water or ethanol to remove unreacted starting materials.

    • Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure imidazolidin-4-one derivative.

Section 3: Spectroscopic and Analytical Characterization

The structural elucidation of newly synthesized this compound derivatives relies on a combination of standard spectroscopic techniques.

TechniqueCharacteristic Features
FT-IR - C=O Stretch (Amide): A strong absorption band is typically observed in the range of 1670-1775 cm⁻¹.[2][12] - N-H Stretch: A band in the region of 3160-3390 cm⁻¹ indicates the presence of the N-H bond in the ring.[2][12] - C-H Stretch (Aliphatic): Absorptions are found around 2925-2950 cm⁻¹.[12]
¹H NMR - Ethyl Group: A characteristic triplet (for -CH₃) and quartet (for -CH₂-) will be present, with coupling constants (J) around 7 Hz. - Ring Protons: The methylene protons (-CH₂-) of the imidazolidine ring typically appear as multiplets in the δ 2.90-3.80 ppm region.[13] - N-H Proton: A broad singlet, which is exchangeable with D₂O, is usually observed.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, typically >170 ppm. - Ethyl Group Carbons: Two signals in the aliphatic region. - Ring Carbons: Signals corresponding to the two methylene carbons in the ring.
Mass Spec. - Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized compound. - Fragmentation: Common fragmentation patterns involve cleavage of the ethyl group or opening of the heterocyclic ring.

Section 4: Applications in Research and Drug Development

The imidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a template for drugs targeting a wide range of biological targets. The ethyl group at the N-3 position can be crucial for establishing hydrophobic interactions within a receptor's binding pocket, potentially enhancing potency and selectivity.

G center Imidazolidin-4-one Core app1 Antibacterial Agents Disrupt bacterial cell membranes. Target multidrug-resistant strains (e.g., MRSA). [14, 21] center:f0->app1:head app2 Anticancer Agents Inhibit cancer cell proliferation. Induce apoptosis and cell cycle arrest. [9, 14] center:f0->app2:head app3 Antiviral Agents Show activity against various viruses. Often target viral enzymes or entry mechanisms. [27] center:f0->app3:head app4 CNS Agents Exhibit anticonvulsant and antiarrhythmic properties. [4] center:f0->app4:head

Caption: Biological activities of the imidazolidin-4-one scaffold.

  • Antibacterial Agents: Researchers have developed bis-cyclic imidazolidin-4-one derivatives that mimic host defense peptides.[3] These compounds exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[3][4] Their mechanism of action often involves the disruption of the bacterial cell membrane, and they show a low propensity for inducing bacterial resistance.[3]

  • Anticancer Activity: Certain substituted imidazolidinones have been shown to inhibit the proliferation of cancer cells.[10] Their mechanism can involve inducing apoptosis and causing cell cycle arrest.[6]

  • Anticonvulsant and Antiarrhythmic Properties: The core structure is related to hydantoins, a class of compounds known for their use as anticonvulsants and antiarrhythmics.[2]

  • Antiviral Research: The scaffold has been explored for the development of agents with antiviral activity.[14]

Section 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives. Many of these compounds are supplied for research and development purposes and may not have been fully tested for their toxicological properties.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15][16]

  • Handling: Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts or vapors.[8] Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place. For some derivatives, refrigeration and storage under an inert gas may be recommended.[16]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician if feeling unwell.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[15]

Conclusion

This compound represents a key building block within a class of heterocyclic compounds that continues to yield promising candidates for drug discovery. Its straightforward synthesis, amenability to diverse substitution, and proven track record across multiple therapeutic areas ensure its continued relevance. The ability to fine-tune the structure to achieve potent and selective biological activity, particularly in the fight against antibiotic resistance, highlights the enduring power of this scaffold. Future research will undoubtedly uncover new applications and more sophisticated derivatives, further cementing the importance of the imidazolidin-4-one core in the development of next-generation therapeutics.

References

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  • ACS Publications. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation.
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  • MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives.
  • PMC. (n.d.). N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis.
  • PrepChem.com. (n.d.). Synthesis of ethyl N-acetyl-glycinate.
  • ACS Publications. (2012). N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis | Organic Letters.
  • PMC - NIH. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
  • PMC - NIH. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • US EPA. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- - Substance Details - SRS.
  • Tikrit University. (n.d.). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser.
  • PubChem. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- | C11H12N2OS | CID 169847.
  • ACS Publications. (n.d.). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Granthaalayah Publications and Printers. (2020). synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives.
  • PMC - PubMed Central. (n.d.). Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach.
  • PubChem. (n.d.). 4-Imidazolidinone | C3H6N2O | CID 1502063.
  • HETEROCYCLES. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.
  • Google Patents. (n.d.). Preparation of substituted n-ethyl glycine derivative.
  • NIH. (2020). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents.
  • Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR).
  • Advanced Journal of Chemistry. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • ChemicalBook. (n.d.). Ethyl N-(2-butyl)glycinate synthesis.
  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent.
  • ResearchGate. (2025). (PDF) Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4- Methylenedianiline.
  • NIH. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.
  • Organic Syntheses. (n.d.). acetylglycine.
  • Pharmaffiliates. (n.d.). CAS No : 140163-89-9| Chemical Name : Imicyafos.
  • PubChem - NIH. (n.d.). Imicyafos | C11H21N4O2PS | CID 18772487.
  • CAS Common Chemistry. (n.d.). (4R)-4-[(1-Methyl-3-oxo-1-buten-1-yl)amino]-3-isoxazolidinone.

Sources

The Imidazolidin-4-one Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Imidazolidin-4-one Core

The imidazolidin-4-one ring system, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1] This scaffold is a structural isomer of the more extensively studied imidazolin-2-one and a partially saturated analog of hydantoins (imidazolidine-2,4-diones).[1] Its unique stereochemical and electronic properties make it a valuable building block in the design of novel therapeutic agents. Imidazolidin-4-one derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and antiviral activities, positioning them as a "privileged scaffold" in the quest for new drugs.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of imidazolidin-4-one derivatives, offering insights for their future development.

Synthetic Methodologies: Constructing the Imidazolidin-4-one Core

The synthesis of the imidazolidin-4-one ring can be achieved through various classical and modern organic reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies

Several named reactions and multi-component reactions (MCRs) have proven to be efficient in constructing the imidazolidin-4-one scaffold and its close relative, the hydantoin ring.

  • Bucherer-Bergs Reaction: This is a classical multi-component reaction for the synthesis of 5,5-disubstituted hydantoins (imidazolidine-2,4-diones) from a ketone or aldehyde, an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide).[3][4] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization.[5] Although primarily used for hydantoins, modifications of this reaction can be adapted for imidazolidin-4-one synthesis.

  • Ugi Reaction: The Ugi four-component reaction is a powerful tool for generating molecular diversity. It involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure.[6][7] Post-Ugi modifications, such as intramolecular cyclization, can lead to the formation of imidazolidin-4-one derivatives.[8] A notable example is the 5-endo trig oxidative radical cyclization of Ugi three-component reaction products to yield highly substituted imidazolidinones.[8]

  • Van Leusen Imidazole Synthesis: While primarily used for the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC), variations of this reaction can be employed to construct related heterocyclic systems.[9][10] The versatility of TosMIC as a synthon allows for various cycloaddition strategies.[11]

General Synthetic Workflow: Cyclization of Schiff Bases

A common and versatile method for the synthesis of imidazolidin-4-one derivatives involves the cyclization of Schiff bases with amino acids or their derivatives.[12]

G cluster_reactants Reactants cluster_steps Reaction Steps aldehyde Substituted Aldehyde/Ketone schiff_base_formation Schiff Base Formation (Condensation) aldehyde->schiff_base_formation amine Primary Amine amine->schiff_base_formation amino_acid Amino Acid (e.g., Glycine) cyclization Cyclization amino_acid->cyclization schiff_base_formation->cyclization Schiff Base Intermediate product Imidazolidin-4-one Derivative cyclization->product

Caption: General workflow for the synthesis of imidazolidin-4-ones.

Experimental Protocol: Synthesis via Schiff Base Cyclization

The following is a representative protocol for the synthesis of an imidazolidin-4-one derivative:

  • Schiff Base Formation:

    • Dissolve an equimolar amount of a substituted aldehyde or ketone and a primary amine in a suitable solvent (e.g., ethanol, methanol).

    • Add a catalytic amount of a weak acid (e.g., glacial acetic acid) to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution or can be obtained after solvent evaporation.

  • Cyclization:

    • To the crude or purified Schiff base dissolved in a solvent like tetrahydrofuran (THF), add an equimolar amount of an amino acid (e.g., glycine).

    • Reflux the mixture for 6-8 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

    • The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure imidazolidin-4-one derivative.[12]

Microwave-assisted synthesis has also been reported as an efficient alternative, often leading to higher yields and shorter reaction times.[13]

A Spectrum of Biological Activities

Imidazolidin-4-one derivatives have been extensively evaluated for a wide array of biological activities, with anticancer, antimicrobial, and antiviral properties being the most prominent.

Anticancer Activity

The imidazolidin-4-one scaffold is a recurring motif in the design of novel anticancer agents.[2][14] Derivatives have shown potent cytotoxic effects against various cancer cell lines, including colorectal, breast, and liver cancer.[15][16][17]

Mechanism of Anticancer Action: Induction of Apoptosis

A significant body of research points to the induction of apoptosis as a primary mechanism of action for the anticancer effects of imidazolidin-4-one derivatives.[15][18] One well-studied pathway involves the generation of reactive oxygen species (ROS).[15]

G imidazolidinone Imidazolidin-4-one Derivative (e.g., Compound 9r) ros ↑ Reactive Oxygen Species (ROS) imidazolidinone->ros jnk JNK Pathway Activation ros->jnk mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis jnk->apoptosis bax_bcl2 ↑ Bax/Bcl-2 Ratio mitochondria->bax_bcl2 caspases Caspase Activation (Caspase-3, -9) bax_bcl2->caspases caspases->apoptosis

Caption: ROS-dependent apoptotic pathway induced by an imidazolidin-4-one derivative.[15]

Specifically, certain derivatives have been shown to induce apoptosis in colorectal cancer cells by increasing ROS production.[15] This elevation in ROS activates the c-Jun N-terminal kinase (JNK) pathway and leads to mitochondrial dysfunction, characterized by an increased Bax/Bcl-2 ratio.[15][18] This cascade of events culminates in the activation of caspases and subsequent programmed cell death.[15]

Quantitative Anticancer Activity

The cytotoxic potential of imidazolidin-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Thioxoimidazolidin-4-oneHepG2 (Liver)0.017[19]
2-Thioxoimidazolidin-4-oneHepG2 (Liver)0.18[19]
Imidazolidine-2,4-dioneMCF-7 (Breast)4.92
Imidazolidine-2,4-dioneHCT-116 (Colorectal)12.83
2-Thioxoimidazolidin-4-oneMCF-7 (Breast)15.57 (µg/mL)[19]
3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-oneMCF-7 (Breast)40 (µg/mL)[20]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The imidazolidin-4-one core is also a promising scaffold for the development of new antimicrobial agents, with activity reported against a range of bacteria and fungi.[21] Some derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[1][13]

Mechanism of Antimicrobial Action

One proposed mechanism for the antibacterial activity of certain bis-cyclic imidazolidin-4-one derivatives is the disruption of the bacterial cell membrane.[1] This mechanism is analogous to that of host defense peptides (HDPs), which act by compromising the integrity of the microbial membrane, leading to rapid cell death.[1] This mode of action is advantageous as it may be less prone to the development of bacterial resistance.[1] Additionally, some derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[22]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
2-Thioxoimidazolidin-4-one (C5)S. aureus≤ 31.25[22]
2-Thioxoimidazolidin-4-one (C6)S. aureus62.5 - 125[22]
Thiazolidin-4-one hybrid (5)S. Typhimurium0.008 - 0.06 (mg/mL)[23]
Antiviral Activity

Imidazolidinones and their dione analogs have emerged as a significant class of antiviral agents.[24] Their activity spans a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and enteroviruses.[24]

Mechanism of Antiviral Action

The antiviral mechanisms of imidazolidin-4-one derivatives are diverse and target-specific:

  • HIV: They can act as inhibitors of HIV aspartic protease and as CCR5 co-receptor antagonists, interfering with viral entry and replication.[24]

  • HCV and Dengue Virus: These compounds have been shown to inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the Dengue virus, both of which are crucial for viral polyprotein processing.[24]

  • Enterovirus 71 (EV71): Pyridyl-imidazolidinones exhibit potent and specific activity by targeting the viral capsid protein VP1, thereby inhibiting viral adsorption and/or the uncoating of viral RNA.[24]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. While a comprehensive SAR is still evolving, several key trends have been observed.

  • Anticancer Activity: For some series of imidazolidin-4-ones, halogenated aromatic substitutions on the 1-imidazolyl ring have been shown to slightly increase anticancer activity.[2] Conversely, the presence of a methoxy-conjugated benzene ring can reduce activity.[2] The nature of the substitution at the 2 and 5 positions of the ring also plays a crucial role.[2]

  • Anticoagulant Activity: In a study of piperidine-containing imidazolidine derivatives, the presence of the imidazolidine ring itself was shown to be important for activity.[16]

  • Antimicrobial Activity: The substitution pattern significantly influences the antimicrobial spectrum and potency. For example, in a series of 2-thioxoimidazolidin-4-ones, a derivative with a 2-bromobenzylidene group (C5) showed a lower MIC against S. aureus than one with a 4-methoxybenzylidene group (C6).[22]

Future Perspectives and Conclusion

The imidazolidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its broad spectrum of biological activities ensures its continued relevance in drug discovery programs.

Future research should focus on:

  • Elucidation of Detailed Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective agents.

  • Comprehensive SAR Studies: Systematic exploration of the chemical space around the imidazolidin-4-one core is needed to establish robust structure-activity relationships for various biological targets.

  • Development of Drug-like Properties: Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating promising lead compounds into clinical candidates.

  • Exploration of New Therapeutic Areas: While research has focused on cancer, infectious diseases, and viral infections, the potential of these derivatives in other areas, such as neurodegenerative and inflammatory diseases, remains largely unexplored.

References

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  • Schofield, K., Foley, C., & Hulme, C. (2021). A 5-endo trig oxidative radical cyclization of benzylamine-derived Ugi three-component reaction products rapidly affords imidazolidinones. Organic Letters, 23(1), 107-112.
  • Wang, R., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8844.
  • Wang, L., et al. (2020). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Journal of Medicinal Chemistry, 63(24), 15965-15980.
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  • Wang, R., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. National Center for Biotechnology Information. Retrieved from [Link]

  • Aridoss, G., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved from [Link]

  • Gajda, T., et al. (2023). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 19, 1378-1387.
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  • de Oliveira, R. B., et al. (2012).
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one and Thiazolidine-4-one Derivatives from Phenidone and Their Antimicrobial and Antioxidant Activities Investigation. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • ResearchGate. (n.d.). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. ResearchGate. Retrieved from [Link]

  • Heravi, M. M., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26495-26504.
  • Wikipedia. (n.d.). Van Leusen reaction. In Wikipedia. Retrieved from [Link]

  • Nafie, M. S., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(10), 683-701.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
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  • Swain, B., & Mohanty, S. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Archiv der Pharmazie, 352(3-4), e1800311.
  • ResearchGate. (n.d.). A Decarboxylative C(sp)−N Bond Forming Reaction to Construct 4‐Imidazolidinones via Post‐Ugi Cascade Sequence in One Pot. ResearchGate. Retrieved from [Link]

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  • Heravi, M. M., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. Retrieved from [Link]

  • Al-Bayati, M. A., et al. (2022). The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(1), 89.
  • Al-Mathkhury, H. J., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations.
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  • ResearchGate. (n.d.). Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Van Leusen imidazole synthesis. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Activities of imidazolidinones against various viruses. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer selectivity pattern of the most active compounds 4b , 4d , and 7a. ResearchGate. Retrieved from [Link]

  • Staszowska, A., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. International Journal of Molecular Sciences, 23(21), 13358.
  • Al-Bayati, M. A., & Al-Mugdadi, S. F. H. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4-Methylenedianiline. International Journal of Health Sciences, 6(S2), 6424-6437.
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  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry, 13(8), 914-941.

Sources

Spectroscopic Fingerprinting of 3-Ethylimidazolidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Versatile Heterocycle

3-Ethylimidazolidin-4-one is a heterocyclic organic compound belonging to the imidazolidinone class. This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, which can include antimicrobial and antifungal properties.[1] The precise characterization of the molecular structure of such compounds is a critical prerequisite for understanding their bioactivity and for the development of novel therapeutic agents. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of organic molecules like this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this guide will present a detailed, predicted analysis based on the fundamental principles of each spectroscopic technique and by drawing parallels with the known spectral data of closely related imidazolidinone derivatives.[1][2][3] This approach offers a robust framework for researchers who may be synthesizing or working with this compound and require a reference for its structural verification.

Molecular Structure and Logic of Analysis

The logical workflow for the spectroscopic analysis of this compound is rooted in the systematic confirmation of its constituent parts and their connectivity. Each spectroscopic method provides a unique piece of the structural puzzle.

Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity Functional_Groups Key Functional Groups (C=O, N-H, C-N) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Structure Verified Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.2Triplet3H-CH₂CH₃ The methyl protons are split by the adjacent methylene group into a triplet.
~3.4Quartet2H-CH₂ CH₃The methylene protons of the ethyl group are split by the adjacent methyl group into a quartet.
~3.5Triplet2H-N-CH₂ -CH₂-N-Protons on the carbon adjacent to the two nitrogen atoms.
~3.8Triplet2H-N-CH₂-CH₂ -N-Protons on the carbon adjacent to the carbonyl group and a nitrogen atom.
~7.5Singlet1HN-H The amide proton is expected to be a broad singlet; its chemical shift can be highly variable and dependent on solvent and concentration.

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~14-CH₂CH₃ The methyl carbon of the ethyl group is expected to be the most upfield signal.
~38-CH₂ CH₃The methylene carbon of the ethyl group.
~45-N-CH₂ -CH₂-N-The carbon atom in the imidazolidinone ring situated between the two nitrogen atoms.
~50-N-CH₂-CH₂ -N-The carbon atom in the imidazolidinone ring adjacent to the carbonyl group.
~175C =OThe carbonyl carbon is significantly deshielded and appears far downfield.

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

Predicted Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300Medium, BroadN-HStretching
2975-2850MediumC-H (aliphatic)Stretching
~1700StrongC=O (amide)Stretching
~1460MediumC-HBending
~1250MediumC-NStretching

The presence of a strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the amide (lactam) in the imidazolidinone ring.[2] The broad band around 3300 cm⁻¹ is characteristic of the N-H stretch, and its broadness is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques for ionizing small organic molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₅H₁₀N₂O, which corresponds to a molecular weight of 114.15 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 114.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for cyclic amides involve cleavage of the ring.

M [C₅H₁₀N₂O]⁺˙ m/z = 114 F1 Loss of C₂H₅ [M - 29]⁺ m/z = 85 M->F1 F2 Loss of CO [M - 28]⁺˙ M->F2 F3 Loss of CH₂=CH₂ (from ethyl group) M->F3

Sources

understanding the stereochemistry of 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Imidazolidin-4-ones: A Case Study on 3-Ethyl-5-phenylimidazolidin-4-one

Abstract

The imidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While the parent molecule 3-Ethylimidazolidin-4-one is achiral, the introduction of substituents, particularly at the C5 position, creates a chiral center of profound pharmacological significance. This guide provides an in-depth technical exploration of the stereochemistry of this class of molecules, using the representative chiral analogue, 3-Ethyl-5-phenylimidazolidin-4-one , as a case study. We will dissect the principles of stereoisomerism, methodologies for stereoselective synthesis, robust analytical techniques for enantiomeric separation and characterization, and the fundamental impact of stereochemistry on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to master the stereochemical nuances of this important heterocyclic core.

Foundational Principles: From Achiral Core to Chiral Analogue

A foundational point of clarity is that the core molecule, this compound, lacks a stereocenter and is therefore achiral. A stereocenter is a carbon atom bonded to four different substituent groups. In the unsubstituted molecule, the C5 carbon is bonded to two hydrogen atoms, precluding chirality.

However, the true potential of the imidazolidin-4-one scaffold is unlocked upon substitution at this C5 position. By replacing one of the hydrogen atoms with a different group, such as a phenyl ring, we create 3-Ethyl-5-phenylimidazolidin-4-one . This molecule now possesses a chiral center at C5, existing as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Ethyl-5-phenylimidazolidin-4-one and (S)-3-Ethyl-5-phenylimidazolidin-4-one.

The three-dimensional arrangement of these enantiomers dictates how they interact with other chiral molecules in a biological system, such as enzymes and receptors.[1] This interaction is often highly specific, meaning one enantiomer (the eutomer) may elicit a desired therapeutic effect while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[2][3] Therefore, the ability to selectively synthesize and analyze these stereoisomers is paramount in drug development.[4]

cluster_achiral Achiral Core cluster_chiral Chiral Analogue achiral This compound (No Stereocenter at C5) chiral 3-Ethyl-5-phenylimidazolidin-4-one (Chiral Center at C5) achiral->chiral C5 Substitution (e.g., with Phenyl group) R_enantiomer (R)-enantiomer chiral->R_enantiomer exists as S_enantiomer (S)-enantiomer chiral->S_enantiomer exists as

Caption: Creation of a chiral center via substitution.

Stereoselective Synthesis: Controlling Three-Dimensional Architecture

The synthesis of imidazolidin-4-ones can be achieved through various methods, but achieving high enantioselectivity requires a carefully designed strategy.[5] A racemic synthesis, which produces an equal mixture of both enantiomers, is often straightforward but necessitates a subsequent, often costly, chiral separation. A superior approach is asymmetric synthesis, which directly produces a preponderance of the desired enantiomer.

One powerful method for constructing highly substituted imidazolidin-4-ones is the Ugi four-component reaction (U-4CR) .[6] This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly build molecular complexity.[7] To control the stereochemistry, a chiral component must be employed.

Causality in Experimental Design: Chiral Amine Approach

In this protocol, we utilize a chiral amine (e.g., (R)-α-phenylethylamine) as the source of chirality. The steric hindrance and electronic properties of the chiral amine will direct the approach of the other reactants, preferentially forming one diastereomer of the Ugi product. Subsequent chemical steps can then be used to form the imidazolidin-4-one ring and remove the chiral auxiliary, yielding the desired enantioenriched product. The choice of a removable chiral auxiliary is critical for an efficient and practical synthesis.

Experimental Protocol: Asymmetric Synthesis of (S)-3-Ethyl-5-phenylimidazolidin-4-one

This protocol is a representative, multi-step synthesis adapted from principles of Ugi and related cyclization reactions.[6][8]

Step 1: Asymmetric Ugi Reaction

  • To a solution of benzaldehyde (1.0 eq) in methanol (0.5 M) at room temperature, add (R)-α-phenylethylamine (1.0 eq). Stir for 30 minutes to form the imine.

  • Add ethyl isocyanoacetate (1.1 eq) to the mixture.

  • Add bromoacetic acid (1.0 eq) and stir the reaction mixture at room temperature for 24 hours.

  • Monitor reaction completion by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the chiral Ugi product.

Step 2: Intramolecular Cyclization and N-Alkylation

  • Dissolve the purified Ugi product (1.0 eq) in anhydrous DMF (0.2 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) as a base.

  • Add iodoethane (1.5 eq) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12 hours. The base facilitates the intramolecular nucleophilic substitution to form the imidazolidinone ring and subsequent N-alkylation.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Removal of Chiral Auxiliary

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).

  • Perform catalytic hydrogenolysis using Palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere. This step cleaves the N-benzyl-type chiral auxiliary.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the final product by flash column chromatography to yield enantioenriched (S)-3-Ethyl-5-phenylimidazolidin-4-one. The absolute configuration is dictated by the starting chiral amine.

start Reactants: Benzaldehyde, (R)-α-phenylethylamine, Ethyl Isocyanoacetate, Bromoacetic Acid ugi Step 1: Asymmetric Ugi Reaction (Methanol, RT, 24h) start->ugi cyclization Step 2: Cyclization & N-Alkylation (K₂CO₃, Iodoethane, DMF, 60°C) ugi->cyclization hydrogenolysis Step 3: Hydrogenolysis (H₂, Pd/C, Methanol) cyclization->hydrogenolysis product Final Product: (S)-3-Ethyl-5-phenylimidazolidin-4-one hydrogenolysis->product

Caption: Stereoselective synthesis workflow.

Analytical Validation: Separation and Characterization of Enantiomers

Once a chiral molecule is synthesized, its enantiomeric purity must be determined. This requires analytical techniques capable of distinguishing between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9] The technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times.[10] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for this class of compounds.[11][12]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

  • System Preparation: Equilibrate a Chiralpak® IB column (or similar cellulose-based CSP) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the synthesized 3-Ethyl-5-phenylimidazolidin-4-one in the mobile phase.

  • Injection: Inject 5-10 µL of the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

ParameterConditionRationale
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))Proven efficacy for separating chiral heterocyclic compounds via π-π stacking and hydrogen bonding interactions.[11]
Mobile Phase Hexane:Isopropanol (90:10, v/v)Common normal phase condition providing good resolution for many chiral compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.
Expected Result Baseline separation of two peaksOne peak for the (R)-enantiomer and one for the (S)-enantiomer.
NMR Spectroscopy for Structural and Conformational Analysis

While standard ¹H and ¹³C NMR confirms the chemical structure, it cannot distinguish between enantiomers in an achiral solvent. However, NMR is invaluable for conformational analysis.[13] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, helping to determine the relative stereochemistry if a second stereocenter is present.[14]

To distinguish enantiomers, one can use:

  • Chiral Shift Reagents: Lanthanide complexes that are themselves chiral. They bind to the analyte, forming diastereomeric complexes that have different NMR spectra.

  • Chiral Solvating Agents: Chiral solvents that create a diastereomeric environment, causing separate signals for the enantiomers.

Absolute Configuration Determination

While the stereochemistry can often be inferred from the synthetic route, the definitive, unambiguous determination of the absolute configuration (whether a center is R or S) requires X-ray crystallography of a single crystal of one of the enantiomers.

cluster_results Analytical Outcomes start Synthesized Product (Racemic or Enantioenriched Mixture) hplc Chiral HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr xray X-Ray Crystallography start->xray ee_purity Enantiomeric Excess (% ee) & Purity hplc->ee_purity structure Structural Confirmation & Conformational Analysis nmr->structure abs_config Absolute Configuration (R/S Assignment) xray->abs_config

Caption: Analytical workflow for stereochemical characterization.

The Pharmacological Imperative: Stereochemistry and Biological Activity

The core reason for investigating stereochemistry is its profound impact on a drug's interaction with its biological target.[15] The Easson-Stedman hypothesis posits that a more potent enantiomer must engage with its receptor via at least three points of interaction.[1] If one enantiomer cannot achieve this three-point fit due to its spatial configuration, it will exhibit lower affinity and potency.

cluster_eutomer Optimal Binding cluster_distomer Suboptimal Binding receptor Biological Receptor (Chiral) eutomer (S)-Enantiomer (Eutomer) eutomer_A Interaction A eutomer->eutomer_A eutomer_B Interaction B eutomer->eutomer_B eutomer_C Interaction C eutomer->eutomer_C distomer (R)-Enantiomer (Distomer) distomer_A Interaction A distomer->distomer_A distomer_B Interaction B distomer->distomer_B distomer_D Steric Hindrance (No Interaction) distomer->distomer_D eutomer_A->receptor fits eutomer_B->receptor fits eutomer_C->receptor fits distomer_A->receptor fits distomer_B->receptor fits distomer_D->receptor misfit

Caption: The Easson-Stedman three-point attachment model.

For our model compound, 3-Ethyl-5-phenylimidazolidin-4-one, the two enantiomers could exhibit vastly different pharmacological profiles. These differences can manifest in pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[4]

Property(S)-Enantiomer (Hypothetical Eutomer)(R)-Enantiomer (Hypothetical Distomer)Scientific Rationale
Receptor Binding (Ki) 10 nM500 nMThe spatial orientation of the phenyl and ethyl groups in the (S)-enantiomer allows for an optimal three-point fit with the target protein, leading to high affinity. The (R)-enantiomer experiences steric clash.[1]
Metabolic Stability (t½) 2 hours1.5 hoursOne enantiomer may fit better into the active site of a metabolizing enzyme (e.g., Cytochrome P450), leading to faster clearance.[4]
Off-Target Activity LowModerateThe distomer, while inactive at the primary target, may have a shape that coincidentally fits an unrelated receptor, leading to side effects.[3]
Therapeutic Efficacy HighLow / NegligibleEfficacy is directly related to high-affinity binding at the target receptor.

Conclusion

The stereochemistry of substituted imidazolidin-4-ones is a critical determinant of their function, particularly in a pharmaceutical context. While the parent structure this compound is achiral, substitution at the C5 position, as exemplified by 3-Ethyl-5-phenylimidazolidin-4-one, introduces a chiral center that dictates the molecule's biological activity. A comprehensive understanding and application of stereoselective synthesis, chiral analytical methods, and the principles of stereopharmacology are essential for any scientist working with this important class of compounds. This guide has outlined the key considerations and provided a framework of self-validating protocols to empower researchers in the rational design and development of novel, single-enantiomer therapeutics based on the imidazolidin-4-one scaffold.

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The Multifaceted Biological Activities of Substituted Imidazolidin-4-ones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazolidin-4-one Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazolidin-4-one core is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its structural versatility, arising from the potential for substitution at various positions, has led to the synthesis of a vast library of derivatives exhibiting a wide spectrum of biological activities. These compounds have shown promise as antimicrobial, antiviral, anticancer, and enzyme inhibitory agents, making the imidazolidin-4-one scaffold a "privileged structure" in drug discovery and development.[1][2] This in-depth technical guide will explore the diverse biological activities of substituted imidazolidin-4-ones, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. Our focus will be on providing a scientifically rigorous yet practical resource for researchers, scientists, and drug development professionals.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted imidazolidin-4-ones have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[1][3][4][5] The antimicrobial efficacy is often attributed to the specific substituents on the imidazolidin-4-one ring, which can influence the compound's ability to penetrate microbial cell walls and interact with essential cellular targets.

Mechanism of Action

The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, several key pathways have been elucidated:

  • Inhibition of Virulence Factor Production: Some imidazolidin-4-one derivatives have been shown to inhibit the production of virulence factors in bacteria like Pseudomonas aeruginosa.[6] This can include the suppression of proteases, hemolysins, and pyocyanin, which are crucial for bacterial pathogenicity. A docking study suggested potential binding interactions with quorum-sensing receptors (LasR and RhlR), which regulate the expression of these virulence genes.[6]

  • Disruption of Cell Wall Synthesis: While not universally established for all derivatives, the heterocyclic nature of the imidazolidin-4-one ring suggests a potential to interfere with the enzymatic machinery responsible for peptidoglycan synthesis in bacteria.

  • Interaction with Microbial DNA: Certain substitutions may enable the molecule to intercalate with microbial DNA or inhibit enzymes involved in DNA replication and repair.

Spectrum of Activity

Studies have reported the activity of imidazolidin-4-one derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown high antibacterial activity against Escherichia coli and Staphylococcus aureus.[1][5] The antifungal activity has also been documented against species like Aspergillus fumigatus and Geotricum candidum.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a substituted imidazolidin-4-one derivative that visibly inhibits the growth of a specific microorganism.

Methodology (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the same broth medium. The concentration range should be chosen based on preliminary screening.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing the broth medium and the microbial inoculum without any test compound.

    • Negative Control: Wells containing the broth medium only.

    • Standard Antibiotic Control: Wells containing a known antibiotic (e.g., Ampicillin, Gentamycin) at various concentrations.[3]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Antiviral Properties: Targeting Key Viral Enzymes and Processes

The imidazolidin-4-one scaffold has emerged as a promising framework for the development of antiviral agents, with demonstrated activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and Enterovirus.[7][8]

Mechanisms of Antiviral Action

The antiviral mechanisms of imidazolidin-4-one derivatives are often specific to the target virus and its replication cycle.

  • HIV Inhibition: Imidazolidinones have been reported to inhibit HIV through multiple mechanisms. They can act as aspartic protease inhibitors , preventing the cleavage of viral polyproteins into functional enzymes and structural proteins. Additionally, some derivatives function as CCR5 co-receptor antagonists , blocking the entry of the virus into host cells.[7]

  • HCV and Dengue Virus Inhibition: For HCV and Dengue virus, imidazolidin-4-ones have been shown to inhibit viral proteases, specifically the NS3 serine protease of HCV and the NS2B-NS3 protease of the Dengue virus.[7]

  • Enterovirus Inhibition: Pyridyl-imidazolidinones exhibit potent and specific activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1. This interaction can inhibit viral adsorption to the host cell and/or the uncoating of the viral RNA.[7]

Experimental Workflow: Antiviral Activity Evaluation

Antiviral_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT on host cells) A->B C Antiviral Assay (e.g., Plaque Reduction Assay) B->C D Determination of EC50 & CC50 C->D E Selectivity Index (SI = CC50/EC50) Calculation D->E F Enzyme Inhibition Assays (e.g., Protease Inhibition) E->F G Viral Entry/Fusion Assays F->G H Time-of-Addition Studies G->H

Caption: Workflow for the evaluation of antiviral activity of substituted imidazolidin-4-ones.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

A significant body of research has highlighted the potential of substituted imidazolidin-4-ones as anticancer agents.[9][10][11][12] These compounds have demonstrated cytotoxicity against various cancer cell lines, including colorectal, breast, and liver cancer.[9][11]

Mechanisms of Anticancer Action

The anticancer effects of imidazolidin-4-ones are often multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer progression.

  • Induction of ROS-Dependent Apoptosis: One of the well-documented mechanisms involves the induction of reactive oxygen species (ROS) production within cancer cells.[9] This oxidative stress triggers the mitochondrial pathway of apoptosis.

  • Activation of the JNK Pathway: The elevated ROS levels can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which further promotes apoptosis.[9] The use of an antioxidant like N-acetylcysteine (NAC) has been shown to suppress this compound-induced ROS production, JNK activation, and subsequent apoptosis, confirming the central role of oxidative stress.[9]

  • Enzyme Inhibition: Some imidazolidin-4-one derivatives exhibit inhibitory activity against enzymes crucial for cancer cell survival and proliferation, such as cyclooxygenase-2 (COX-2).[10]

Signaling Pathway: ROS-Mediated Apoptosis

ROS_Apoptosis_Pathway compound Imidazolidin-4-one Derivative ros Increased ROS Production compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria jnk JNK Pathway Activation ros->jnk bax Pro-apoptotic Proteins (e.g., Bax) mitochondria->bax apoptosis Apoptosis jnk->apoptosis caspases Caspase Activation bax->caspases caspases->apoptosis

Caption: ROS-mediated apoptotic pathway induced by certain imidazolidin-4-one derivatives.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To assess the cytotoxic effect of substituted imidazolidin-4-one derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT116, SW620, MCF-7) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Substituted imidazolidin-4-ones have also been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Certain 3-substituted 5,5'-diphenylimidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit FAAH, an enzyme involved in the degradation of endocannabinoids.[13][14] This makes them potential candidates for the development of analgesics and other therapeutics targeting the endocannabinoid system.

  • Cyclooxygenase-2 (COX-2) Inhibition: As mentioned earlier, some derivatives have shown selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain.[10] This suggests their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazolidin-4-ones is highly dependent on the nature and position of the substituents on the heterocyclic ring. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed:

  • Lipophilicity: The length of alkyl chains at the N-3 position can influence the inhibitory potency against enzymes like FAAH, suggesting that lipophilicity plays a crucial role in binding to the active site.[14]

  • Aromatic and Hydrophobic Groups: The presence of aromatic and hydrophobic groups often enhances the anticancer efficacy of imidazolidin-4-one derivatives.[10]

  • Specific Functional Groups: The introduction of specific functional groups, such as halogens or methoxy groups on pendant aromatic rings, can significantly modulate the biological activity.

Table 1: Summary of Biological Activities and Mechanisms of Substituted Imidazolidin-4-ones

Biological ActivityKey Mechanisms of ActionExample Compound Classes
Antimicrobial Inhibition of virulence factor production, potential disruption of cell wall synthesis.Thioxoimidazolidin-4-ones, various substituted imidazolidin-4-ones.
Antiviral Inhibition of viral proteases (HIV, HCV, Dengue), CCR5 co-receptor antagonism (HIV), targeting viral capsid proteins (Enterovirus).Pyridyl-imidazolidinones, various substituted imidazolidin-4-ones.
Anticancer Induction of ROS-dependent apoptosis, activation of the JNK pathway, inhibition of COX-2.3-substituted-4-oxo-imidazolidin-2-(1H)-thiones, various substituted imidazolidin-4-ones.
Enzyme Inhibition Inhibition of Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase-2 (COX-2).3-substituted 5,5'-diphenylimidazolidine-2,4-diones, 2-thioxoimidazolidin-4-ones.

Conclusion and Future Directions

Substituted imidazolidin-4-ones represent a versatile and promising class of heterocyclic compounds with a remarkable range of biological activities. Their potential as antimicrobial, antiviral, anticancer, and enzyme inhibitory agents has been well-documented. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further drug discovery and development efforts.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: Further investigation into the specific molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their therapeutic potential.

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design and synthesize more potent and selective derivatives.

  • In Vivo Efficacy and Safety Profiling: Moving promising lead compounds from in vitro studies to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the chemical space around the imidazolidin-4-one scaffold holds great promise for the development of novel therapeutics to address a wide range of unmet medical needs.

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  • Shehab, A. K., & Rasheed, M. K. (2022). Synthesis, characterization and antibacterial activity of thiazolidine-4-one and imidazolidine-4-one derived from Mesalazine drug by microwave method. International journal of health sciences, 6(S4), 211-224. [Link]

  • Al-Jumaili, A. A. H., et al. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7), 418-426. [Link]

  • Idhayadhulla, A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(4), 368-378. [Link]

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Sources

A Technical Guide to Unlocking the Research Potential of 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylimidazolidin-4-one, a simple N-substituted heterocyclic compound, represents a largely unexplored yet promising scaffold for chemical innovation. While direct research on this specific molecule is sparse, its core structure—the imidazolidin-4-one ring—is a well-established "privileged scaffold" in medicinal chemistry and a foundational component of Nobel Prize-winning organocatalysts. This guide synthesizes insights from these related fields to propose novel, actionable research directions for this compound. We will explore its potential in two high-impact areas: the development of novel antiviral agents and the design of new asymmetric organocatalysts. For each area, we provide a detailed scientific rationale, step-by-step experimental protocols, and frameworks for data analysis, empowering researchers to pioneer new applications for this versatile chemical entity.

Introduction: The Imidazolidin-4-one Scaffold of Opportunity

The imidazolidin-4-one ring system is a five-membered heterocycle containing two nitrogen atoms. This structural motif is prevalent in a vast array of biologically active compounds and functional molecules. Derivatives of this scaffold have demonstrated significant potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][3] Notably, the imidazolidinone core is central to the design of "MacMillan catalysts," a class of organocatalysts that earned David W.C. MacMillan a share of the 2021 Nobel Prize in Chemistry for their transformative impact on asymmetric synthesis.[4][5]

Despite the prominence of its parent scaffold, this compound remains a chemical entity with minimal characterization in peer-reviewed literature. This lack of existing data presents not a barrier, but an opportunity. The N-ethyl substitution provides a unique modification to the core structure, altering its steric and electronic properties in ways that could lead to novel functions. This guide serves as a technical roadmap for exploring these functions, beginning with the foundational steps of synthesis and characterization before branching into advanced applications.

Foundational Workflow: Synthesis and Structural Verification

Before exploring its potential applications, a reliable method for the synthesis and rigorous characterization of this compound is paramount. The following workflow outlines a logical and verifiable process.

Proposed Synthesis: Reductive Amination and Cyclization

A plausible and efficient route to synthesize this compound involves a two-step process starting from commercially available reagents. This approach is adapted from established methods for creating N-substituted amino acids and subsequent cyclization to form heterocyclic rings.[6]

Experimental Protocol: Synthesis

  • Step 1: N-Ethylation of Glycine.

    • To a solution of glycine (1.0 eq) in methanol, add acetaldehyde (1.2 eq) and stir at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

    • Concentrate the mixture under reduced pressure to obtain the crude N-ethylglycine hydrochloride salt.

  • Step 2: Cyclization to this compound.

    • This step is hypothetical and based on general cyclization principles. It may require optimization.

    • Suspend the crude N-ethylglycine hydrochloride in toluene.

    • Add paraformaldehyde (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Fit the flask with a Dean-Stark apparatus to remove water.

    • Reflux the mixture for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product via column chromatography on silica gel.

Structural Verification Workflow

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start Glycine + Acetaldehyde Step1 Reductive Amination (NaBH4) Intermediate N-Ethylglycine Step2 Cyclization (Paraformaldehyde) Purify Column Chromatography Product Pure 3-Ethyl- imidazolidin-4-one MS Mass Spectrometry (MS) Product->MS NMR 1H & 13C NMR IR FT-IR Spectroscopy Final Verified Structure & Purity

Caption: Synthesis and Characterization Workflow for this compound.

Protocol: Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the ethyl group and the ring structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition (C₅H₁₀N₂O).

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy will identify key functional groups, most notably the characteristic carbonyl (C=O) stretch of the amide within the imidazolidinone ring (approx. 1700-1740 cm⁻¹).

Proposed Research Area 1: Medicinal Chemistry - Antiviral Drug Discovery

Rationale: The imidazolidinone scaffold is a cornerstone of numerous antiviral compounds.[7] It is present in agents active against a range of viruses, including HIV, Hepatitis C (HCV), and Dengue virus.[7] These compounds often function by inhibiting viral proteases or by acting as co-receptor antagonists.[7][8] The nitrogen atoms and carbonyl group of the imidazolidinone ring are adept at forming critical hydrogen bonds with enzyme active sites. The N-ethyl group of this compound provides a specific lipophilic character that can be crucial for cell permeability and interaction with hydrophobic pockets in viral proteins. This makes it an attractive starting point for a screening campaign to identify new antiviral leads.

Experimental Workflow: Cell-Based Antiviral Screening

A plaque reduction assay is a standard method to quantify the ability of a compound to inhibit viral replication in vitro.

G cluster_controls Essential Controls VC Virus Control (No Compound) CC Cell Control (No Virus, No Compound) PC Positive Control (Known Antiviral Drug) A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H H->VC Compare to H->PC Compare to

Caption: Workflow for a standard Plaque Reduction Assay.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection: Remove the medium from the cells and infect them with a known quantity of virus (e.g., 100 plaque-forming units per well). Allow 1 hour for viral adsorption.

  • Treatment: Remove the viral inoculum and add the different concentrations of the test compound. Include a "virus control" (no compound) and a "positive control" (a known antiviral drug).

  • Overlay: Add a semi-solid overlay medium (e.g., medium containing 1% agarose) to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days).

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Living cells will stain purple, while areas of cell death caused by the virus (plaques) will appear as clear zones.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of inhibition for each compound concentration relative to the virus control.

Data Presentation and Interpretation

The primary outputs of this assay are the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration). The CC₅₀ is determined separately using an assay like the MTT assay to measure cell viability in the absence of the virus. The therapeutic potential is indicated by the Selectivity Index (SI).

Table 1: Sample Data for Antiviral Screening

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound ResultResultCalculated
Positive Control (e.g., Acyclovir)1.5>100>66.7
  • Interpretation: A high SI value is desirable, as it indicates that the compound inhibits viral replication at concentrations far below those at which it is toxic to the host cells. An SI > 10 is generally considered a promising starting point for further investigation.

Proposed Research Area 2: Asymmetric Organocatalysis

Rationale: Chiral imidazolidinone derivatives are renowned as MacMillan organocatalysts, which activate α,β-unsaturated aldehydes towards a wide range of enantioselective reactions, including Diels-Alder and Friedel-Crafts alkylations.[9] While this compound is achiral, it serves as an excellent and simple precursor for the synthesis of novel chiral catalysts. By introducing a chiral substituent, for instance at the C5 position, one can create a new catalyst whose steric and electronic properties, modulated by the N-ethyl group, could offer unique selectivity or reactivity in established or novel asymmetric transformations.

Experimental Workflow: Catalyst Synthesis and Catalytic Test Reaction

This workflow involves two main phases: synthesizing a novel chiral catalyst from this compound and then testing its efficacy in a benchmark asymmetric reaction.

G cluster_synthesis Chiral Catalyst Synthesis cluster_catalysis Asymmetric Diels-Alder Test A 3-Ethyl- imidazolidin-4-one B Alkylation with Chiral Electrophile (e.g., (R)-benzyl glycidyl ether) A->B C Purification B->C D Novel Chiral Imidazolidinone C->D F Add Catalyst (D) + Acid Co-catalyst D->F E Reactants: Cyclopentadiene + Cinnamaldehyde E->F G Reaction & Workup F->G H Analysis: Chiral HPLC/GC G->H I Determine Yield & Enantiomeric Excess (e.e.) H->I

Caption: Workflow for synthesis and testing of a novel chiral organocatalyst.

Protocol: Synthesis and Catalytic Testing

  • Catalyst Synthesis:

    • Dissolve this compound (1.0 eq) in an anhydrous solvent like THF.

    • Cool to -78 °C and add a strong base like n-butyllithium (1.1 eq) to deprotonate the C5 position.

    • Add a chiral electrophile (e.g., a chiral benzyl bromide derivative) (1.2 eq) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction, perform an aqueous workup, and purify the new chiral imidazolidinone derivative by column chromatography.

    • Confirm the structure using NMR and Mass Spectrometry.

  • Catalytic Test Reaction (Diels-Alder):

    • In a vial, dissolve the newly synthesized chiral catalyst (0.2 eq) and trifluoroacetic acid (0.2 eq) in a suitable solvent (e.g., CH₂Cl₂).

    • Add cinnamaldehyde (1.0 eq) and stir for 5 minutes.

    • Cool the mixture to -20 °C and add cyclopentadiene (3.0 eq).

    • Stir the reaction for 4-8 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify the product by flash chromatography.

  • Analysis:

    • Determine the chemical yield of the Diels-Alder adduct.

    • Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the ratio of the two enantiomers and calculate the enantiomeric excess (e.e.).

Data Presentation and Interpretation

The success of the novel catalyst is measured by its ability to produce the desired product in high yield and, most importantly, with high stereoselectivity.

Table 2: Sample Data for Organocatalyst Performance

CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (e.e. %)
New Chiral Derivative 20ResultResult
MacMillan Catalyst (1st Gen)209194% (exo)
  • Interpretation: The goal is to achieve high yield (>80%) and high enantiomeric excess (>90% e.e.). Comparing the results to a well-established catalyst like the MacMillan catalyst provides a benchmark for performance. The N-ethyl group may influence solubility, stability, or the steric environment of the catalytic pocket, potentially leading to different or improved outcomes compared to standard catalysts.

Conclusion

While on the surface this compound is an understudied molecule, its foundational structure places it at the intersection of modern medicinal chemistry and asymmetric catalysis. The strategic addition of an ethyl group to the well-known imidazolidin-4-one scaffold provides a unique starting point for innovation. The proposed research pathways—exploring its potential as a precursor for novel antiviral agents and as a building block for new chiral organocatalysts—are grounded in established scientific principles and offer clear, actionable experimental plans. By following the detailed workflows presented in this guide, researchers are well-equipped to unlock the latent potential of this simple yet promising compound, potentially leading to significant discoveries in drug development and chemical synthesis.

References

  • Aday, A., & Koca, M. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Archiv der Pharmazie, 352(5), e1800325. Available at: [Link][7]

  • Hjertvik, E. S. (2022). Imidazolidinone Organocatalysts as a Versatile Platform for Asymmetric Synthesis: A Comparative Study of Different Activation Modes. Norwegian University of Science and Technology. Available at: [Link][4]

  • Kumar, R. S., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link][10][11]

  • Shaik, A., & Bhandari, S. (2023). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. Available at: [Link][1]

  • J&K Scientific LLC. (2021). Macmillan Imidazolidinone Organocatalysts. J&K Scientific. Available at: [Link][5]

  • Gini, A., et al. (2015). Imidazolidinones as Asymmetric Organocatalysts. Royal Society of Chemistry. Available at: [Link][12]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link][2]

  • El-Metwally, A. M. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(1), 81. Available at: [Link][13]

  • Sharma, G., & Kumar, A. (2014). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. Available at: [Link][14]

  • Wang, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8878. Available at: [Link][3]

  • Ameziane El Hassani, I., et al. (2019). Imidazolidinones as HIV PR inhibitors. ResearchGate. Available at: [Link][8]

  • Al-Majidi, S. M. H., & Qabel, H. A. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. International Journal of Drug Delivery Technology, 13(3), 734-743. Available at: [Link][6]

Sources

An In-depth Technical Guide to the Synthesis of 3-Ethylimidazolidin-4-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidin-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, anticancer, and anticonvulsant properties.[1][2] Substitution at the N-3 position, particularly with an ethyl group, offers a critical vector for modulating physicochemical properties and biological targets. This guide provides a comprehensive overview of the core synthetic strategies for constructing 3-ethylimidazolidin-4-one derivatives and analogs. It delves into the mechanistic underpinnings of key multicomponent reactions (MCRs), such as the Ugi and Bucherer-Bergs reactions, and explores cyclization methodologies. By synthesizing field-proven insights with detailed, actionable protocols, this document serves as an essential resource for chemists engaged in the design and synthesis of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the this compound Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the imidazolidin-4-one ring system is a notable member of this class.[1] Its structural features, including hydrogen bond donors and acceptors, and the capacity for stereoisomerism, make it an ideal framework for interacting with biological macromolecules. The introduction of an ethyl group at the N-3 position specifically influences the molecule's lipophilicity and conformational flexibility, which can be pivotal for enhancing cell permeability and optimizing target engagement. The synthesis of libraries based on this core allows for the exploration of structure-activity relationships (SAR) crucial for drug discovery programs.

Core Synthetic Strategies

The construction of the this compound ring can be achieved through several powerful synthetic methodologies. The choice of strategy often depends on the desired substitution pattern, availability of starting materials, and scalability. Multicomponent reactions (MCRs) are particularly favored for their efficiency and ability to generate molecular diversity in a single step.[3][4][5]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most prominent and versatile MCR for generating α-acetamido carboxamide derivatives, which can subsequently cyclize to form imidazolidin-4-ones or be designed to form them directly.[4][5][6] First reported by Ivar Karl Ugi in 1959, this one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[6]

Causality of Component Choice:

  • Amine: To synthesize the target 3-ethyl derivatives, ethylamine is the primary amine of choice.

  • Carbonyl: An aldehyde or ketone provides the C5 position of the imidazolidinone ring. The choice of this component dictates the substitution at this position (R¹, R²).

  • Isocyanide: This component introduces the C2 position and its substituent (R³).

  • Carboxylic Acid: This component acylates the nitrogen of the initial adduct. For direct imidazolidin-4-one synthesis via an Ugi/cyclization sequence, a component like chloroacetic acid can be used, where the chloro group acts as a leaving group for subsequent intramolecular cyclization.

Reaction Mechanism: The Ugi reaction proceeds through a series of reversible steps, driven to completion by an irreversible Mumm rearrangement.[3][6]

  • Imine Formation: The amine (ethylamine) and the carbonyl component condense to form an imine.

  • Iminium Ion Formation: The carboxylic acid protonates the imine, forming a reactive iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion, forming a nitrilium ion intermediate.

  • Second Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion to form an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: An irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom occurs, yielding the stable α-acylamino amide product.[6]

Ugi_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2-3: Nitrilium Ion Formation cluster_2 Step 4-5: Mumm Rearrangement A R¹(C=O)R² (Carbonyl) C R¹R²C=NEt (Imine) A->C -H₂O B EtNH₂ (Ethylamine) B->C D R³COOH (Carboxylic Acid) E R¹R²C=N⁺HEt (Iminium Ion) C->E + H⁺ (from D) F R⁴-N≡C (Isocyanide) G R¹R²C(NHEt)-C≡N⁺-R⁴ (Nitrilium Ion) E->G F->G Nucleophilic Attack H Intermediate Adduct G->H + R³COO⁻ I Final Product (α-acylamino amide) H->I Irreversible Mumm Rearrangement

Post-Ugi Cyclization: Often, the Ugi product is an acyclic precursor. To form the imidazolidin-4-one ring, a post-Ugi modification is required. A common strategy involves using an α-haloacid (e.g., chloroacetic acid) as the carboxylic acid component. The resulting α-acylamino amide contains a reactive halide, which can undergo intramolecular nucleophilic substitution with the terminal amide nitrogen, often promoted by a base, to yield the desired cyclized product.

The Bucherer-Bergs Reaction

A classic MCR for the synthesis of hydantoins (imidazolidine-2,4-diones), the Bucherer-Bergs reaction can be adapted to produce imidazolidin-4-ones.[7][8][9] The traditional reaction involves a ketone or aldehyde, a cyanide source (like KCN or NaCN), and ammonium carbonate.[7][10]

Adaptation for 3-Ethylimidazolidin-4-ones: To install the N-3 ethyl group, the reaction can be modified by replacing ammonium carbonate with ethylamine and a source of CO₂ or by performing a subsequent alkylation of an N-3 unsubstituted precursor. However, a more direct approach involves a multi-step, one-pot synthesis where the initial aminonitrile is trapped differently. A more relevant pathway for imidazolidin-4-ones involves the reaction of an aldehyde, ethylamine, and a cyanide source to form an α-aminonitrile, which is then cyclized with a suitable C1 synthon.

Reaction Mechanism (Classical Hydantoin Synthesis):

  • Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin.

  • Aminonitrile Formation: Ammonia (from ammonium carbonate) displaces the hydroxyl group to form an aminonitrile.[10]

  • Cyclization: The aminonitrile reacts with CO₂ (from ammonium carbonate) and cyclizes to form a 5,5-disubstituted hydantoin.[7][10]

While powerful for hydantoins, directing this reaction towards a specific N-3 substituted imidazolidin-4-one can be less straightforward than the Ugi approach or direct cyclization methods.

Cyclization of N-Ethyl-α-amino Acid Derivatives

This is a highly convergent and predictable route. The strategy involves preparing an N-ethyl-α-amino acid or a related derivative and then cyclizing it with a suitable carbonyl source.

Workflow:

  • Synthesis of N-Ethyl-α-amino Amide: Start with an α-amino acid. Perform reductive amination with acetaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to install the N-ethyl group. Then, convert the carboxylic acid to an amide.

  • Cyclization: React the resulting N-ethyl-α-amino amide with an aldehyde or ketone in the presence of an acid catalyst. This reaction forms an N-acyliminium ion intermediate which cyclizes to the imidazolidin-4-one ring.

Cyclization_Workflow Start α-Amino Acid Step1 Reductive Amination (w/ Acetaldehyde) Start->Step1 Product1 N-Ethyl-α-amino Acid Step1->Product1 Step2 Amide Formation Product1->Step2 Product2 N-Ethyl-α-amino Amide Step2->Product2 Step3 Cyclization (w/ R¹(C=O)R²) Product2->Step3 FinalProduct This compound Derivative Step3->FinalProduct

This method offers excellent control over the stereochemistry at the C5 position if a chiral amino acid is used as the starting material.

Asymmetric Synthesis

The creation of chiral this compound derivatives is of paramount importance, as biological activity is often confined to a single enantiomer. Several strategies exist to achieve enantioselectivity.

  • Chiral Ligands: The use of chiral ligands in metal-catalyzed reactions can induce asymmetry. For instance, copper(II) complexes of chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one have been shown to be highly effective catalysts in asymmetric Henry reactions, demonstrating the potential of the imidazolidinone scaffold in catalysis.[11][12]

  • Organocatalysis: Chiral imidazolidin-4-ones, such as the MacMillan catalysts, are themselves famous organocatalysts used to induce enantioselectivity in reactions like the Diels-Alder reaction.[13][14] This principle can be reversed, using a chiral catalyst to synthesize the imidazolidin-4-one ring itself.

  • Chiral Pool Synthesis: As described in section 2.3, starting from a naturally occurring chiral α-amino acid provides a straightforward way to produce enantiomerically pure products.

Experimental Protocols & Data

Representative Protocol: Ugi/Cyclization Approach

Synthesis of 3-Ethyl-5,5-dimethyl-2-phenylimidazolidin-4-one

  • Step A: Ugi Reaction. To a solution of acetone (1.0 mmol) and ethylamine (1.0 mmol) in methanol (5 mL) is added benzoic acid (1.0 mmol) and benzyl isocyanide (1.0 mmol). The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the acyclic Ugi product.

  • Step B: Cyclization. The Ugi product (1.0 mmol) is dissolved in THF (10 mL), and sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is purified by recrystallization.

Note: This is a generalized protocol. Specific conditions, such as solvents and reaction times, may need to be optimized for different substrates.

Comparison of Synthetic Routes
Method Advantages Disadvantages Typical Yields Key Reagents
Ugi MCR High diversity, one-pot efficiency, readily available starting materials.[4][6]Often requires post-modification for cyclization; mechanism can be complex.[15]40-85%Amine, Carbonyl, Isocyanide, Carboxylic Acid
Bucherer-Bergs Simple, economical route to hydantoins.Less direct for N-3 substituted imidazolidin-4-ones; use of cyanide salts.50-90% (for hydantoins)Carbonyl, Cyanide Salt, Ammonium Carbonate
Cyclization Excellent control of substitution and stereochemistry.Multi-step process, may require synthesis of precursors.60-95%N-ethyl-α-amino amide, Aldehyde/Ketone

Conclusion and Future Outlook

The synthesis of this compound derivatives is a dynamic area of research, driven by the quest for novel therapeutic agents. Multicomponent reactions, particularly the Ugi reaction, offer a powerful platform for generating diverse molecular libraries with high efficiency. Concurrently, convergent cyclization strategies provide unparalleled control for synthesizing specific, often chiral, targets. Future developments will likely focus on discovering novel MCRs, developing more efficient and highly enantioselective catalytic systems, and applying these synthetic strategies to the creation of complex natural product analogs and potent new drug candidates. The continued exploration of this "wonder nucleus" promises to yield significant advances in medicinal chemistry.[16]

References

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  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one and Thiazolidine-4-one Derivatives from Phenidone and Their Antimicrobial and Antioxidant Activities Investigation. Advanced Journal of Chemistry, Section A. [Link]

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  • Al-Moktadir, A., & Ahsan, T. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Chemistry, 5(1), 227-268. [Link]

  • Beilstein-Institut. (n.d.). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. [Link]

  • Dalaf, A. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser performance. Discontinuity, Nonlinearity, and Complexity. [Link]

  • ResearchGate. (n.d.). Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids. [Link]

  • Beilstein Archives. (n.d.). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. [Link]

  • MacMillan Group, Princeton University. (2006). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Modern Strategies in Organic Catalysis. [Link]

  • Wróbel, M., Bielenica, A., & Stefańska, J. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(1), 136. [Link]

  • Semantic Scholar. (2017). Enantioselective Synthesis of Chiral Imidazolidine Derivatives by Asymmetric Silver/Xing-Phos-Catalyzed Dimerization-Type Homo-1,3-Polar [3+2] Cycloaddition Reaction of Glycine Aldimino Esters. [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. [Link]

  • Bielenica, A., & Stefańska, J. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 25(10), 5431. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Imidazolidin-4-ones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality and the Rise of Organocatalysis

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral molecules are fundamental building blocks of life, and the ability to selectively synthesize one enantiomer over another is a cornerstone of contemporary organic chemistry.[1][2] For decades, this domain was dominated by chiral metal complexes and enzymes. However, the turn of the century witnessed a paradigm shift with the ascent of asymmetric organocatalysis , a field that utilizes small, purely organic molecules to induce chirality. This revolution, recognized with the 2021 Nobel Prize in Chemistry, introduced catalysts that are often more stable, less toxic, and more environmentally benign than their metal-based counterparts.[3][4]

At the forefront of this revolution are the imidazolidin-4-one catalysts, pioneered by David MacMillan.[3][4] These compounds, including derivatives like 3-Ethylimidazolidin-4-one, represent a robust and versatile class of catalysts that have enabled a vast array of asymmetric transformations with remarkable efficiency and selectivity.[5] This guide provides an in-depth exploration of the mechanistic principles, key applications, and detailed experimental protocols for leveraging these powerful catalysts in a research and development setting.

Pillar 1: The Mechanistic Core - Iminium Ion Activation

The efficacy of imidazolidin-4-one catalysts hinges on a single, powerful mode of activation: the formation of a transient, chiral iminium ion .[2][6] This strategy effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of α,β-unsaturated aldehydes, transforming them into highly reactive electrophiles for a range of nucleophilic attacks.[4][7]

The catalytic cycle proceeds through a well-defined, reversible pathway:

  • Condensation: The secondary amine of the chiral imidazolidin-4-one catalyst rapidly and reversibly condenses with an α,β-unsaturated aldehyde.

  • Iminium Ion Formation: In the presence of a Brønsted acid co-catalyst (often integrated as a hydrochloride salt of the amine), a chiral iminium ion is formed.[1][7]

  • Stereocontrolled Nucleophilic Attack: The bulky substituents on the imidazolidin-4-one backbone create a sterically defined chiral environment. This framework effectively shields one face of the iminium ion, forcing the incoming nucleophile to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed bond(s).[5]

  • Hydrolysis & Regeneration: The resulting enamine intermediate is rapidly hydrolyzed by trace water in the reaction medium, releasing the enantioenriched product and regenerating the protonated catalyst to re-enter the catalytic cycle.

This mechanism provides a general and reliable platform for a multitude of asymmetric reactions, achieving high levels of enantioselectivity that were previously the exclusive domain of complex metal catalysts.[5]

Caption: Catalytic cycle of iminium ion activation.

Pillar 2: Key Applications & Field-Proven Protocols

The iminium ion activation strategy has been successfully applied to a broad spectrum of C-C bond-forming reactions. Below are protocols for two of the most impactful and widely adopted applications: the Asymmetric Diels-Alder Reaction and the Asymmetric Friedel-Crafts Alkylation.

Application 1: The Asymmetric Diels-Alder Reaction

The organocatalytic Diels-Alder reaction is a hallmark achievement of imidazolidin-4-one catalysis, enabling the construction of complex cyclic systems with multiple stereocenters in a single step.[4][6] The catalyst activates the α,β-unsaturated aldehyde as a dienophile for reaction with a diene, proceeding with excellent diastereo- and enantioselectivity.[8][9]

Protocol: Enantioselective Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene

Materials:

  • (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (or similar MacMillan catalyst)

  • Cinnamaldehyde (freshly distilled or passed through a short plug of silica)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Solvent: Methanol/Water (95:5 v/v)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Procedure:

  • Catalyst Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the imidazolidin-4-one catalyst (0.02 mmol, 10 mol%).

  • Solvent Addition: Add the methanol/water solvent mixture (1.0 mL) and stir until the catalyst is fully dissolved. Cool the solution to -20 °C in a cryocool bath.

  • Substrate Addition: Add cinnamaldehyde (0.2 mmol, 1.0 equiv) to the cooled catalyst solution.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.0 mmol, 5.0 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -20 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc), visualizing with a UV lamp and/or a potassium permanganate stain.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to isolate the endo and exo cycloadducts.

  • Analysis: Determine the diastereomeric ratio (endo:exo) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC or SFC analysis.[10]

DienophileDieneCatalyst Loading (mol%)Yield (%)dr (endo:exo)ee (endo, %)
CinnamaldehydeCyclopentadiene108592:893
CrotonaldehydeCyclopentadiene209195:587
Acrolein1,3-Cyclohexadiene1088>99:190

Data presented are representative and may vary based on specific catalyst structure and reaction conditions.

Application 2: Asymmetric Friedel-Crafts Alkylation

This reaction involves the conjugate addition of electron-rich aromatic or heteroaromatic nucleophiles (like pyrroles, indoles, or anilines) to the iminium-activated α,β-unsaturated aldehyde.[4] It provides a direct and highly enantioselective route to chiral β-aryl aldehydes, which are valuable synthetic intermediates.[11]

Protocol: Enantioselective Friedel-Crafts Alkylation of N-Methylpyrrole with Crotonaldehyde

Materials:

  • (2S,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one trifluoroacetate (or similar second-generation MacMillan catalyst)

  • N-Methylpyrrole (distilled)

  • Crotonaldehyde (freshly distilled)

  • Solvent: Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA) as a co-catalyst if the catalyst is not a salt.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the imidazolidin-4-one catalyst (0.05 mmol, 20 mol%).

  • Solvent and Substrate Addition: Add anhydrous DCM (1.0 mL), followed by N-methylpyrrole (0.5 mmol, 2.0 equiv). Cool the mixture to -80 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Add crotonaldehyde (0.25 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at -80 °C for 12-24 hours. Progress can be monitored by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (2 mL). Allow the mixture to warm to room temperature. Extract with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (e.g., gradient of hexanes/ethyl acetate).

  • Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Nucleophileα,β-Unsaturated AldehydeCatalyst Loading (mol%)Yield (%)ee (%)
N-MethylpyrroleCrotonaldehyde208893
IndoleCinnamaldehyde108590
N,N-DimethylanilineAcrolein207696

Data presented are representative and may vary based on specific catalyst structure and reaction conditions.

Pillar 3: Experimental Workflow and Trustworthiness

A successful asymmetric synthesis campaign relies on rigorous experimental design and validated analytical methods. The workflow for these reactions is straightforward, but attention to detail is paramount for reproducibility and achieving high selectivity.

Caption: General experimental workflow for imidazolidin-4-one catalyzed reactions.

Trustworthiness: A Self-Validating System

  • Causality and Control: The choice of a second-generation catalyst (often bulkier) for the Friedel-Crafts reaction is causal; the increased steric hindrance is necessary to achieve high facial discrimination with less structured nucleophiles compared to the highly organized transition state of a Diels-Alder reaction.[5] Always run a background reaction without the catalyst to confirm that the observed reactivity and selectivity are indeed catalyst-mediated.[12]

  • Purity is Paramount: The purity of reagents, especially the aldehyde, is critical. Aldehydes can readily oxidize to carboxylic acids, which can inhibit or poison the catalyst. Use freshly distilled or purified aldehydes for optimal results.

  • The Role of the Acid Co-catalyst: The Brønsted acid is not merely an additive; it is essential for maintaining the catalyst in its active, protonated state and facilitating the turnover-limiting iminium ion formation and hydrolysis steps.[7] Using the pre-formed salt of the catalyst ensures the correct stoichiometry and improves reproducibility.

  • Analytical Rigor: Enantiomeric excess values are only as reliable as the method used to determine them. Always validate chiral HPLC/GC methods with a racemic sample (synthesized using an achiral amine or without a catalyst) to ensure proper peak identification and separation.

Conclusion

The this compound and its structural analogues are more than just catalysts; they are foundational tools in the modern synthetic chemist's arsenal. Through the elegant and powerful principle of iminium ion activation, they provide a reliable, scalable, and metal-free pathway to a vast array of enantioenriched molecules. The protocols and principles outlined in this guide serve as a robust starting point for researchers and professionals aiming to harness the power of asymmetric organocatalysis to accelerate innovation in drug development and chemical synthesis.

References

  • MacMillan Imidazolidinone Organocatalysts [Asymmetric Synthesis]. TCI AMERICA.

  • Macmillan Imidazolidinone Organocatalysts. Sigma-Aldrich.

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central.

  • Raimondi, L., Faverio, C., & Boselli, M. F. (2020). Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. Physical Sciences Reviews.

  • Raimondi, L., Faverio, C., & Boselli, M.F. (2020). Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. UNIFIND - UNIMI.

  • Synthesis of Chiral Polyethers Containing Imidazolidinone Repeating Units and Application as Catalyst in Asymmetric Diels–Alder Reaction. OUCI.

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University.

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. PubMed Central.

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. CORE.

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals.

  • Synthesis of MacMillan catalyst 3. ResearchGate.

  • Macmillan Imidazolidinone Organocatalysts. J&K Scientific LLC.

  • Organocatalysis. PubMed Central.

  • Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids. ResearchGate.

  • Asymmetric Organocatalysis. Indian Academy of Sciences.

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health.

  • Multivalent polyglycerol supported imidazolidin-4-one organocatalysts for enantioselective Friedel–Crafts alkylations. PubMed Central.

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Application Notes & Protocols: 3-Ethylimidazolidin-4-one as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries represent a powerful and reliable strategy for introducing stereocenters with a high degree of predictability and control.[1] While oxazolidinones, popularized by Evans, are perhaps the most well-known class of such auxiliaries, the imidazolidinone scaffold offers a unique and potent alternative, especially for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives.[1] This document provides a detailed guide to the application of 3-Ethylimidazolidin-4-one, a representative chiral imidazolidinone auxiliary, focusing on the principles of stereocontrol, detailed experimental protocols for asymmetric alkylation, and methods for auxiliary cleavage.

It is important to distinguish this application from the related use of imidazolidinone scaffolds in organocatalysis, famously developed by MacMillan and others, where the molecule acts as a catalyst rather than a stoichiometric auxiliary.[2][3] Here, we focus exclusively on the classical auxiliary-based methodology where the imidazolidinone is temporarily incorporated into the substrate to direct a diastereoselective transformation.

Principle of Stereocontrol: The Chelated Enolate Intermediate

The efficacy of this compound as a chiral auxiliary hinges on its ability to form a rigid, chelated enolate intermediate upon deprotonation. This rigidity, combined with the steric influence of the substituent at the C5 position (derived from the parent amino acid), effectively shields one face of the planar enolate, forcing an incoming electrophile to approach from the less hindered face.

Causality of Stereoselection:

  • Acylation: The synthesis begins by attaching a pro-chiral acyl group to the N1 position of the imidazolidinone ring.

  • Deprotonation: Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaHMDS), at low temperatures (typically -78 °C) quantitatively generates the corresponding lithium or sodium enolate.[4] The low temperature is critical to ensure kinetic control and prevent side reactions or enolate scrambling.

  • Chelation & Facial Shielding: The metal cation (Li⁺ or Na⁺) forms a rigid five-membered chelate ring by coordinating with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation of the N-acyl group. The substituent at the C5 position of the imidazolidinone (often derived from natural amino acids like valine or phenylalanine) projects outwards, creating a significant steric barrier on one of the enolate's two faces.

  • Electrophilic Attack: The electrophile (e.g., an alkyl halide) can therefore only approach from the exposed, sterically unencumbered face, leading to the formation of one diastereomer in high preference. This concept was extensively developed by Seebach in his work on the "Self-Regeneration of Stereocenters" (SRS) using similar heterocyclic auxiliaries.[5][6]

Figure 1: Mechanism of Diastereoselective Alkylation cluster_1 Enolate Formation Start N-Acyl Auxiliary Enolate Chelated (Z)-Enolate Metal cation (Li⁺) coordinates with both carbonyls, creating a rigid, planar structure. Start->Enolate 1. Base (LDA) 2. -78 °C, THF Product Alkylated Product (Single Diastereomer) Enolate->Product 3. Electrophile (R-X) (Attacks from top face) Shield Steric Shield (from C5 substituent)

Caption: Figure 1: Mechanism of Diastereoselective Alkylation.

Experimental Protocols: Asymmetric Alkylation

The following protocols provide a general framework for the asymmetric alkylation of a carboxylic acid equivalent using this compound as the chiral auxiliary.

Figure 2: General Workflow A 1. Acylation Attach acyl group (R-CO) to the auxiliary B 2. Enolate Formation Deprotonate with LDA at -78 °C A->B C 3. Alkylation Add electrophile (E-X) to form new C-C bond B->C D 4. Auxiliary Cleavage Release chiral product and recover auxiliary C->D

Caption: Figure 2: General Workflow.

Protocol 1: Acylation of this compound

This procedure attaches the desired carboxylic acid moiety to the chiral auxiliary. Using an acyl chloride is common, though anhydrides can also be used.[4][7]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C. Expert Insight: This step generates the lithium amide, which is a potent nucleophile. Ensuring complete deprotonation is key for efficient acylation.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise. The reaction is often instantaneous. Stir for an additional 1 hour at -78 °C before allowing the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acyl imidazolidinone can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Enolate Alkylation

This is the key stereocenter-forming step. The protocol requires strict anhydrous conditions and low temperatures.[8][9]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl imidazolidinone (1.0 eq) and anhydrous THF (~0.1 M). Cool the solution to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and stirring for 30 minutes. Slowly add the freshly prepared LDA solution to the substrate solution at -78 °C. Stir for 1 hour. Expert Insight: Using freshly prepared LDA is crucial for achieving high yields and diastereoselectivity. The formation of the rigid, chelated (Z)-enolate is the cornerstone of the stereocontrol.

  • Alkylation: Add the electrophile (e.g., allyl iodide, benzyl bromide; 1.2-1.5 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and process as described in Protocol 1 (Step 4 & 5). The diastereomeric excess (d.e.) of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Electrophile (R-X)ProductYield (%)d.e. (%)
Benzyl Bromideα-Benzyl Propanoic Acid Derivative85-95>98
Allyl Iodideα-Allyl Propanoic Acid Derivative88-96>98
Methyl Iodideα-Methyl Propanoic Acid Derivative80-90>95
Propargyl Bromideα-Propargyl Propanoic Acid Derivative82-92>97
Caption: Table 1: Representative Results for Asymmetric Alkylation.

Auxiliary Cleavage & Recovery

A critical advantage of chiral auxiliary-based methods is the ability to remove the auxiliary non-destructively, allowing for its recovery and reuse. The cleavage method determines the functional group of the final chiral product.[10]

Figure 3: Auxiliary Cleavage Pathways Start Alkylated N-Acyl Imidazolidinone Acid Chiral Carboxylic Acid Start->Acid LiOH / H₂O₂ (Hydrolysis) Alcohol Chiral Primary Alcohol Start->Alcohol LiBH₄ or LiAlH₄ (Reduction) Aux Recovered Auxiliary

Caption: Figure 3: Auxiliary Cleavage Pathways.

Protocol 3a: Hydrolytic Cleavage to a Chiral Carboxylic Acid
  • Reaction Setup: Dissolve the alkylated N-acyl imidazolidinone (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Cleavage: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq). Stir vigorously at 0 °C for 2-4 hours. Expert Insight: The hydroperoxide anion is the active nucleophile, which selectively attacks the exocyclic acyl group over the endocyclic amide carbonyl, preventing racemization.[7]

  • Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative test with peroxide indicator strips is obtained. Acidify the mixture to pH ~2 with aqueous HCl.

  • Extraction: Extract the aqueous phase with dichloromethane or ethyl acetate to recover the chiral auxiliary. Then, extract the aqueous phase again with fresh ethyl acetate (3x) to isolate the chiral carboxylic acid product. Dry, filter, and concentrate the organic layers separately.

Protocol 3b: Reductive Cleavage to a Chiral Primary Alcohol
  • Reaction Setup: Dissolve the alkylated N-acyl imidazolidinone (1.0 eq) in anhydrous THF or diethyl ether and cool to 0 °C under an inert atmosphere.

  • Reduction: Add lithium borohydride (LiBH₄, 2.0 eq) or lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. Stir at 0 °C for 1-3 hours. Caution: LiAlH₄ is highly reactive; handle with extreme care.

  • Workup: Slowly quench the reaction at 0 °C by the sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup for LiAlH₄). A granular precipitate should form.

  • Isolation: Filter the solid precipitate and wash thoroughly with ether or ethyl acetate. The filtrate contains the desired chiral alcohol and the recovered auxiliary, which can be separated by column chromatography.[8]

References

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Omega. [Link]

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. (n.d.). CORE. [Link]

  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (n.d.). PubMed Central. [Link]

  • Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals. [Link]

  • Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. (n.d.). Angewandte Chemie International Edition. [Link]

  • Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis. (2021). Organic Chemistry Frontiers. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College. [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. (n.d.). PubMed Central. [Link]

  • Enantioselective Synthesis of Chiral Imidazolidine Derivatives by Asymmetric Silver/Xing-Phos-Catalyzed Dimerization-Type Homo-1,3-Polar [3+2] Cycloaddition Reaction of Glycine Aldimino Esters. (2017). Semantic Scholar. [Link]

  • Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle†‡. (1996). Semantic Scholar. [Link]

  • Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. (n.d.). PubMed Central. [Link]

  • Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. (2013). Scientific Research Publishing. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health. [Link]

  • Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. (n.d.). PubMed. [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). MacMillan Group, Princeton University. [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). PubMed Central. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008). Journal of Chemical Education. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][11][12][13]tetrazine-8-carboxylates and -carboxamides. (n.d.). PubMed Central. [Link]

  • N-acylimidazolidin-2-ones: new chiral auxiliaries for carboxylic acid alkylation. (1997). Scilit. [Link]

  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. (2024). Arkivoc. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Publishing. [Link]

  • Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. (1982). Journal of the American Chemical Society. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry. [Link]

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detailed protocol for the synthesis of 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Ethylimidazolidin-4-one

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of this compound, a substituted heterocyclic compound. The imidazolidin-4-one scaffold is a significant motif in medicinal chemistry, appearing in various biologically active molecules.[1] This protocol details a robust and accessible synthetic route via the cyclocondensation of N-ethylethylenediamine and glyoxylic acid. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also the underlying mechanistic principles and expert insights to ensure successful execution and validation.

Introduction and Synthetic Principle

The imidazolidinone core is a prevalent substructure in numerous synthetic and natural products, often associated with diverse biological activities.[2] The synthesis of specifically substituted analogues like this compound is of interest for library generation and structure-activity relationship (SAR) studies. While numerous methods exist for constructing the imidazolidinone ring[3][4], this protocol employs a classical and efficient cyclocondensation strategy.

The selected synthetic route involves the reaction between N-ethylethylenediamine and glyoxylic acid. This approach is predicated on the formation of two carbon-nitrogen bonds in a single pot, driven by the removal of water to favor the formation of the thermodynamically stable five-membered heterocyclic ring. The choice of toluene as a solvent in conjunction with a Dean-Stark apparatus facilitates the azeotropic removal of water, thereby driving the reaction equilibrium towards the desired product.

Proposed Reaction Scheme:

Reaction scheme for the synthesis of this compound

Plausible Reaction Mechanism

The reaction proceeds through a multi-step cascade involving imine formation and intramolecular cyclization.

  • Initial Imine Formation: The more nucleophilic primary amine of N-ethylethylenediamine attacks the aldehyde carbonyl of glyoxylic acid. Subsequent dehydration forms a Schiff base intermediate (Iminium ion A).

  • Intramolecular Cyclization: The secondary amine then performs an intramolecular nucleophilic attack on the iminium carbon, forming the five-membered ring (Intermediate B).

  • Amide Formation: Tautomerization and subsequent attack by the newly positioned amine onto the carboxylic acid carbonyl, followed by the elimination of a second molecule of water, leads to the formation of the stable amide bond within the ring, yielding the final product, this compound.

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Amide Formation & Dehydration Start N-Ethylethylenediamine + Glyoxylic Acid Intermediate_A Iminium Intermediate (A) Start->Intermediate_A - H₂O Intermediate_B Cyclized Intermediate (B) Intermediate_A->Intermediate_B Intramolecular Attack Final_Product This compound Intermediate_B->Final_Product - H₂O

Caption: Plausible reaction mechanism for this compound synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Quantity (25 mmol scale)Supplier Notes
N-EthylethylenediamineC₄H₁₂N₂88.152.21 g (2.50 mL)Sigma-Aldrich, ≥98%
Glyoxylic Acid MonohydrateC₂H₄O₄92.062.30 gSigma-Aldrich, 98%
TolueneC₇H₈92.14100 mLAnhydrous Grade
Ethyl AcetateC₄H₈O₂88.11~200 mLHPLC Grade (for chromatography)
n-HexaneC₆H₁₄86.18~200 mLHPLC Grade (for chromatography)
Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 gAnhydrous
Saturated Sodium BicarbonateNaHCO₃84.01~100 mLAqueous Solution
BrineNaCl58.44~100 mLSaturated Aqueous Solution
Equipment
  • 250 mL three-neck round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography setup

  • Analytical balance

Detailed Experimental Protocol

This protocol is based on established principles for cyclocondensation reactions.[5][6][7]

Reaction Setup
  • Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Fill the Dean-Stark trap with toluene.

  • Place the flask in a heating mantle.

Synthesis Procedure
  • Reagent Addition: To the reaction flask, add glyoxylic acid monohydrate (2.30 g, 25.0 mmol). Add 100 mL of anhydrous toluene to the flask.

  • Initiate Stirring: Begin vigorous magnetic stirring to create a suspension.

  • Add Diamine: Using a syringe, slowly add N-ethylethylenediamine (2.50 mL, 25.0 mmol) to the stirring suspension at room temperature. A slight exotherm may be observed.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 111°C for toluene). Vigorously stir the mixture.

  • Water Removal: Continue refluxing for 4-6 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (theoretical amount is ~0.9 mL from the reaction plus ~0.45 mL from the monohydrate).

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Ethyl Acetate:Methanol eluent system). Spot the starting diamine (visualized with ninhydrin stain) and the reaction mixture. The disappearance of the starting diamine indicates reaction completion.

Work-up and Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and then with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Elution: A gradient elution system is recommended, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., from 0% to 5% methanol in ethyl acetate).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid or viscous oil.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Expected Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.5-3.7 (m, 2H, -CH₂-N-), ~3.3-3.4 (q, 2H, -N-CH₂-CH₃), ~3.2-3.3 (m, 2H, -N-CH₂-C=O), ~1.2 (t, 3H, -CH₂-CH₃). A broad singlet for the N-H proton may also be observed.

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170 (C=O), ~50 (-CH₂-N-), ~45 (-N-CH₂-C=O), ~40 (-N-CH₂-CH₃), ~14 (-CH₃).

  • FT-IR (ATR): ν (cm⁻¹) ~3300 (N-H stretch), ~2970, 2880 (C-H stretch), ~1680 (Amide C=O stretch).

  • Mass Spectrometry (ESI+): m/z calculated for C₅H₁₀N₂O [M+H]⁺: 115.08. Found: 115.1.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • N-Ethylethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Suspected of damaging fertility or the unborn child.

  • Glyoxylic Acid: Causes serious eye irritation and skin irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available at: [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. Organic Letters. Available at: [Link]

  • Khan, M. T. H. (2015). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. Available at: [Link]

  • D’hooghe, M., & De Kimpe, N. (2011). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Accounts of Chemical Research. Available at: [Link]

  • Wulff, W. D., et al. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Michigan State University Department of Chemistry. Available at: [Link]

  • O’Byrne, A., & Evans, P. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Synlett. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. organic-chemistry.org. Available at: [Link]

  • Al-Majidi, S. M. H., & Hama, A. S. (2015). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent. ResearchGate. Available at: [Link]

  • Rybak, A. S., et al. (2007). A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives. Google Patents.
  • Ghorab, M. M., et al. (2013). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal. Available at: [Link]

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Application Notes & Protocols: 3-Ethylimidazolidin-4-one and its Analogs in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Imidazolidin-4-ones in Asymmetric Synthesis

The field of asymmetric organocatalysis has revolutionized the way chiral molecules are synthesized, offering a powerful alternative to traditional metal-based catalysts.[1] At the forefront of this revolution are the chiral imidazolidin-4-one catalysts, famously pioneered by David W.C. MacMillan.[2] These small, robust, and environmentally friendly organic molecules have demonstrated remarkable efficacy in a wide array of asymmetric transformations, providing access to enantiomerically enriched products with high yields and selectivities.[3][4]

While a broad range of imidazolidin-4-one derivatives have been explored, this guide will focus on the general principles and applications of this catalyst class, providing a framework for the use of specific derivatives such as 3-Ethylimidazolidin-4-one. The core of their catalytic prowess lies in their ability to activate α,β-unsaturated aldehydes and ketones through the formation of a transient iminium ion, thereby lowering the LUMO of the substrate and facilitating a variety of stereoselective transformations.[1][3]

This document will provide a detailed overview of the mechanism of action, key applications, and experimental protocols for utilizing imidazolidin-4-one catalysts in asymmetric organocatalysis.

Mechanism of Action: Iminium Ion Catalysis

The primary mode of activation by imidazolidin-4-one catalysts is through the formation of a chiral iminium ion. This process, often referred to as iminium catalysis, is a cornerstone of modern organocatalysis. The catalytic cycle can be broadly understood through the following key steps:

  • Iminium Ion Formation: The chiral secondary amine of the imidazolidin-4-one catalyst reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This step is often facilitated by a Brønsted acid co-catalyst.

  • LUMO Lowering and Stereocontrol: The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, enhancing its reactivity towards nucleophiles. The chiral scaffold of the catalyst effectively shields one face of the dienophile, directing the incoming nucleophile to the opposite face and thus controlling the stereochemical outcome of the reaction.

  • Nucleophilic Attack: The activated iminium ion undergoes nucleophilic attack. In the context of a Diels-Alder reaction, the diene acts as the nucleophile. For a Michael addition, a soft nucleophile attacks the β-carbon of the iminium ion.

  • Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the chiral product and regenerate the imidazolidin-4-one catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle of an Imidazolidin-4-one Catalyzed Diels-Alder Reaction

G cluster_cycle Catalytic Cycle A Chiral Imidazolidin-4-one Catalyst C Iminium Ion Formation (LUMO Lowering) A->C + Aldehyde B α,β-Unsaturated Aldehyde B->C E [4+2] Cycloaddition C->E + Diene D Diene D->E F Cycloadduct Intermediate E->F G Hydrolysis F->G + H2O G->A - Product (Catalyst Regeneration) H Chiral Product G->H

Caption: Catalytic cycle of a Diels-Alder reaction.

Key Applications and Protocols

Chiral imidazolidin-4-ones have proven to be versatile catalysts for a range of asymmetric transformations. Below are detailed protocols for two of the most significant applications: the Diels-Alder reaction and the Friedel-Crafts alkylation. While these protocols are based on well-established MacMillan catalysts, they serve as an excellent starting point for the application of other derivatives, including this compound, with the understanding that optimization may be required.

Asymmetric Diels-Alder Reaction

The organocatalytic asymmetric Diels-Alder reaction is a powerful tool for the construction of chiral six-membered rings.[5][6] Imidazolidin-4-one catalysts have been shown to be highly effective in promoting this transformation with excellent enantioselectivity.[3]

Experimental Protocol: Enantioselective Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde

Materials:

  • (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (or a suitable analog like a chiral this compound derivative)

  • Cinnamaldehyde

  • Cyclopentadiene (freshly cracked)

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as co-catalyst)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the imidazolidin-4-one catalyst (5-10 mol%).

  • Dissolve the catalyst in the chosen solvent (e.g., 1.0 M solution in CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add cinnamaldehyde (1.0 equiv) to the catalyst solution and stir for 5-10 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or HPLC.

  • Upon completion, the reaction can be quenched by the addition of a small amount of a suitable quenching agent (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Catalyst Loading: 5-10 mol% is a typical loading for organocatalysts, balancing reaction rate with cost-effectiveness.

  • Solvent: Dichloromethane is a common solvent for these reactions due to its ability to dissolve the reactants and its relatively low freezing point.

  • Temperature: Lower temperatures often lead to higher enantioselectivities by favoring the more ordered transition state.

  • Excess Diene: Using an excess of the diene helps to drive the reaction to completion.

Data Presentation: Representative Diels-Alder Reactions

DieneDienophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
CyclopentadieneCinnamaldehyde10CH₂Cl₂/H₂ORT8693 (exo)
CyclopentadieneAcrolein5CH₂Cl₂-788294 (endo)
1,3-ButadieneEthyl vinyl ketone10THF-207590

Note: Data is representative of published results for MacMillan-type catalysts and may vary for this compound.

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Imidazolidin-4-one catalysts enable the highly enantioselective addition of electron-rich aromatic and heteroaromatic compounds to α,β-unsaturated aldehydes.

Experimental Protocol: Enantioselective Friedel-Crafts Alkylation of Pyrrole with Crotonaldehyde

Materials:

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (or a suitable analog)

  • Pyrrole

  • Crotonaldehyde

  • Trifluoroacetic acid (TFA)

  • Solvent (e.g., Dichloromethane, HPLC grade)

Procedure:

  • In a dry vial, dissolve the imidazolidin-4-one catalyst (10 mol%) in the solvent.

  • Add trifluoroacetic acid (20 mol%) to the solution.

  • Cool the mixture to the desired temperature (e.g., -87 °C).

  • Add pyrrole (5.0 equiv) to the cooled solution.

  • Add crotonaldehyde (1.0 equiv) dropwise over a period of 10 minutes.

  • Stir the reaction at this temperature for the specified time (e.g., 48 hours), monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Acid Co-catalyst: TFA is crucial for the efficient formation of the reactive iminium ion.

  • Low Temperature: Significantly lower temperatures are often required for Friedel-Crafts alkylations to achieve high enantioselectivity.

  • Excess Nucleophile: A large excess of the nucleophile (pyrrole) is used to outcompete potential side reactions.

Data Presentation: Representative Friedel-Crafts Alkylations

NucleophileElectrophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
N-MethylindoleCrotonaldehyde20CH₂Cl₂-559293
PyrroleCinnamaldehyde10Ether-788590
FuranAcrolein20CH₂Cl₂-607888

Note: Data is representative of published results for MacMillan-type catalysts and may vary for this compound.

Experimental Workflow Visualization

G cluster_workflow Asymmetric Reaction Workflow A 1. Catalyst & Solvent Addition B 2. Cooling to Reaction Temperature A->B C 3. Substrate Addition (Aldehyde) B->C D 4. Nucleophile Addition C->D E 5. Reaction Monitoring (TLC/HPLC) D->E F 6. Quenching E->F G 7. Extraction & Drying F->G H 8. Purification (Chromatography) G->H I 9. Analysis (NMR, Chiral HPLC) H->I

Caption: General experimental workflow.

Conclusion and Future Outlook

The imidazolidin-4-one scaffold represents a cornerstone of asymmetric organocatalysis, enabling a vast range of stereoselective transformations. While the majority of literature focuses on specific, highly optimized derivatives, the fundamental principles of iminium ion catalysis are broadly applicable. For researchers interested in exploring novel derivatives such as this compound, the protocols and mechanistic understanding presented in this guide provide a robust starting point. Further investigation into the synthesis and catalytic activity of such less-explored derivatives could unveil new reactivity and selectivity profiles, further expanding the toolkit of the synthetic chemist.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Organocatalytic Friedel−Crafts Alkylation of Indoles. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

  • Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 122(40), 9874–9875. [Link]

  • Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 125(5), 1192–1194. [Link]

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304–308. [Link]

  • Macmillan Group. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. [Link]

  • J&K Scientific LLC. Macmillan Imidazolidinone Organocatalysts. [Link]

  • Wikipedia. Diels-Alder reaction. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • Wikipedia. Michael reaction. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

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Application Note & Protocol: Strategic Use of 3-Ethylimidazolidin-4-one in the Synthesis of Aplysinopsin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Aplysinopsin Analogs - A Promising Frontier in Drug Discovery

Aplysinopsins, a class of indole alkaloids originally isolated from marine sponges, have garnered significant attention in the field of medicinal chemistry.[1][2] These tryptophan-derived natural products and their synthetic analogs exhibit a wide spectrum of biological activities, including anticancer, antidepressant, and antimicrobial properties.[1][2] The core structure of aplysinopsins, featuring an indole moiety linked to an imidazolidinone ring, serves as a versatile scaffold for the development of novel therapeutic agents. The strategic modification of this scaffold allows for the fine-tuning of pharmacological properties, making the synthesis of aplysinopsin analogs a key area of research for drug development professionals. This application note provides a detailed guide to the synthesis of aplysinopsin analogs, with a particular focus on the utility of the asymmetrically substituted precursor, 2-imino-1-methyl-3-ethylimidazolidin-4-one.

The Precursor: 2-Imino-1-methyl-3-ethylimidazolidin-4-one

The choice of the imidazolidinone precursor is a critical determinant of the final analog's structure and, consequently, its biological activity. While creatinine and symmetrically substituted imidazolidinones are commonly used, the use of asymmetrically substituted precursors like 2-imino-1-methyl-3-ethylimidazolidin-4-one offers a pathway to a broader range of structural diversity. The differential substitution on the nitrogen atoms of the imidazolidinone ring can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which are crucial for its interaction with biological targets.

Synthesis of 2-Imino-1-methyl-3-ethylimidazolidin-4-one: A Two-Step Approach

The synthesis of this key precursor can be efficiently achieved through a two-step process involving the formation of N-ethyl-N'-methylguanidine followed by cyclization with an appropriate C2 synthon.

Step 1: Synthesis of N-ethyl-N'-methylguanidine

The initial step involves the synthesis of the asymmetrically substituted guanidine. A reliable method for this is the reaction of a commercially available thiourea derivative with the desired amines.

Step 2: Cyclization to form 2-Imino-1-methyl-3-ethylimidazolidin-4-one

The synthesized N-ethyl-N'-methylguanidine is then cyclized to form the imidazolidinone ring. This is typically achieved by reacting the guanidine with a reagent that provides a two-carbon unit with electrophilic centers, such as ethyl bromoacetate. The reaction proceeds via a nucleophilic attack of the guanidine nitrogens on the electrophilic carbons of the C2 synthon, followed by an intramolecular condensation to form the five-membered ring.

Core Synthesis Protocol: Knoevenagel Condensation for Aplysinopsin Analog Formation

The cornerstone of aplysinopsin analog synthesis is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this context, the active methylene group is on the imidazolidinone ring, and the carbonyl group is provided by a substituted indole-3-carboxaldehyde.

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Aplysinopsin Analog Synthesis N-ethyl-N'-methylguanidine N-ethyl-N'-methylguanidine Cyclization Cyclization N-ethyl-N'-methylguanidine->Cyclization Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Cyclization 2-imino-1-methyl-3-ethylimidazolidin-4-one 2-imino-1-methyl-3-ethylimidazolidin-4-one Cyclization->2-imino-1-methyl-3-ethylimidazolidin-4-one Knoevenagel Condensation Knoevenagel Condensation 2-imino-1-methyl-3-ethylimidazolidin-4-one->Knoevenagel Condensation Substituted Indole-3-carboxaldehyde Substituted Indole-3-carboxaldehyde Substituted Indole-3-carboxaldehyde->Knoevenagel Condensation Aplysinopsin Analog Aplysinopsin Analog Knoevenagel Condensation->Aplysinopsin Analog Purification Purification Aplysinopsin Analog->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: Synthetic workflow for aplysinopsin analogs.

Detailed Step-by-Step Protocol: Synthesis of a 6-Bromo-aplysinopsin Analog

This protocol details the synthesis of a representative aplysinopsin analog using 6-bromo-1H-indole-3-carboxaldehyde and 2-imino-1-methyl-3-ethylimidazolidin-4-one.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-Bromo-1H-indole-3-carboxaldehyde224.051.01.0
2-Imino-1-methyl-3-ethylimidazolidin-4-one141.171.11.1
Piperidine85.15catalytic-
Ethanol46.0720 mL-

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-1H-indole-3-carboxaldehyde (224 mg, 1.0 mmol) and 2-imino-1-methyl-3-ethylimidazolidin-4-one (155 mg, 1.1 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by the addition of 3-4 drops of piperidine. The use of piperidine, a weak base, is crucial for catalyzing the condensation by facilitating the deprotonation of the active methylene group on the imidazolidinone ring.

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure aplysinopsin analog.

Characterization of the Synthesized Analog

The structure and purity of the synthesized aplysinopsin analog should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the indole ring protons, the vinyl proton of the exocyclic double bond, and the methyl and ethyl groups of the imidazolidinone ring.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the imidazolidinone ring and the carbons of the indole moiety.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the aplysinopsin analog.
Infrared (IR) Characteristic absorption bands for N-H stretching (indole), C=O stretching (imidazolidinone), and C=C stretching.
Melting Point A sharp melting point is indicative of a pure compound.

Mechanistic Insights: The Role of Piperidine in Knoevenagel Condensation

The Knoevenagel condensation in this synthesis is a base-catalyzed reaction. Piperidine, a secondary amine, acts as an effective catalyst through a dual role.

G Indole-3-carboxaldehyde Indole-3-carboxaldehyde Nucleophilic Attack Nucleophilic Attack Indole-3-carboxaldehyde->Nucleophilic Attack Imidazolidinone 2-Imino-1-methyl- 3-ethylimidazolidin-4-one Enolate Formation Enolate Formation Imidazolidinone->Enolate Formation Piperidine Piperidine Piperidine Enolate Formation->Nucleophilic Attack Dehydration Dehydration Nucleophilic Attack->Dehydration Aplysinopsin Analog Aplysinopsin Analog Dehydration->Aplysinopsin Analog

Caption: Catalytic cycle of the Knoevenagel condensation.

  • Enolate Formation: Piperidine abstracts a proton from the active methylene group (C5) of the imidazolidinone ring, forming a resonance-stabilized enolate. This increases the nucleophilicity of the C5 carbon.

  • Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration, facilitated by the acidic proton from the protonated piperidine, to form the thermodynamically stable α,β-unsaturated product, the aplysinopsin analog.

Conclusion and Future Perspectives

The use of this compound derivatives, such as 2-imino-1-methyl-3-ethylimidazolidin-4-one, provides a strategic and efficient route for the synthesis of a diverse library of aplysinopsin analogs. The straightforward Knoevenagel condensation protocol described herein is amenable to a wide range of substituted indole-3-carboxaldehydes, allowing for the systematic exploration of the structure-activity relationships of this important class of marine natural product derivatives. The continued development of novel synthetic methodologies and the exploration of diverse building blocks will undoubtedly lead to the discovery of new aplysinopsin analogs with enhanced therapeutic potential.

References

  • El-Sawy, E. R., & Kirsch, G. (2023). An Overview of Aplysinopsins: Synthesis and Biological Activities. Marine Drugs, 21(5), 268. [Link]

  • Reddy, Y. T., Reddy, P. N., Koduru, S., Damodaran, C., & Crooks, P. A. (2010). Aplysinopsin analogs: synthesis and anti-proliferative activity of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones. Bioorganic & medicinal chemistry, 18(10), 3570–3574. [Link]

Sources

Application Notes and Protocols for Reactions Involving 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Imidazolidin-4-one Scaffold

The imidazolidin-4-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, making it an excellent scaffold for designing molecules that can interact with biological targets with high specificity. The imidazolidin-4-one ring system is a key structural component in a variety of therapeutic agents, exhibiting a wide range of biological activities including antiviral, antimicrobial, and anticancer properties.[1][2] The N-ethyl substitution at the 3-position, as in 3-Ethylimidazolidin-4-one, provides a handle for further synthetic elaboration and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on its synthesis via a multicomponent approach and a representative subsequent functionalization. The protocols are designed to be robust and adaptable, providing researchers with the foundational knowledge to confidently work with this important class of molecules.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for successful and safe experimentation. While specific data for this compound is not extensively published, we can infer its properties from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (Estimated for this compound)Reference Compound(s)Citation
Molecular Formula C₅H₁₀N₂O4-Imidazolidinone (C₃H₆N₂O)[3]
Molecular Weight 114.15 g/mol 4-Imidazolidinone (86.09 g/mol )[3]
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not availableThiazolidine-2,4-dione: 125 - 127 °C[4]
Boiling Point Not available---
Solubility Soluble in polar organic solvents (e.g., Ethanol, Methanol, DMSO, DMF, THF); poorly soluble in non-polar solvents and water (predicted).3-phenylimidazolidin-4-one derivatives are soluble in MeOH, EtOH, acetone, THF, DMSO, DMF.[5]

Safety Precautions:

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[4]

Protocol 1: Synthesis of this compound via a Multicomponent Reaction Approach

The synthesis of the imidazolidin-4-one core is often achieved through the reaction of a Schiff base with an amino acid.[8][9] This protocol details a plausible one-pot, two-step synthesis of this compound, commencing with the formation of a Schiff base from formaldehyde and ethylamine, followed by cyclization with glycine. This multicomponent approach is efficient and atom-economical.[10]

Reaction Scheme:

Synthesis_of_3_Ethylimidazolidin_4_one Formaldehyde Formaldehyde Schiff_Base [N-ethylmethanimine] (in situ) Formaldehyde->Schiff_Base Step 1: Ethanol, rt Ethylamine Ethylamine Ethylamine->Schiff_Base Step 1: Ethanol, rt Glycine Glycine Product This compound Glycine->Product Schiff_Base->Product Step 2: THF, Reflux

Caption: One-pot synthesis of this compound.

Materials and Equipment:
  • Formaldehyde (37% solution in water)

  • Ethylamine (70% solution in water)

  • Glycine

  • Ethanol (absolute)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:
  • Schiff Base Formation (in situ):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add absolute ethanol (20 mL).

    • Add ethylamine (70% solution, 1.0 equiv.) to the ethanol and stir.

    • Slowly add formaldehyde (37% solution, 1.0 equiv.) dropwise to the stirred solution at room temperature.

    • Stir the mixture for 1 hour at room temperature to facilitate the in-situ formation of the N-ethylmethanimine Schiff base.

  • Cyclization Reaction:

    • To the reaction mixture containing the in-situ generated Schiff base, add glycine (1.0 equiv.).

    • Add anhydrous THF (30 mL) to the flask.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 66 °C for THF) using a heating mantle.

    • Maintain the reflux for 16-20 hours.[9] Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) or by column chromatography on silica gel.[9]

Rationale and Self-Validation:
  • Solvent Choice: Ethanol is a suitable solvent for the initial Schiff base formation, while the addition of THF, a common solvent for such cyclizations, ensures the reactants remain in solution at reflux temperature.[9]

  • Reaction Time and Temperature: The extended reflux time is often necessary to drive the cyclization to completion.[8][9]

  • Monitoring: TLC is a critical tool to validate the progress of the reaction by observing the consumption of the starting materials and the appearance of the product spot.[8]

Protocol 2: N-Alkylation of the Imidazolidin-4-one Ring

The nitrogen at the 1-position of the imidazolidin-4-one ring can be further functionalized, for instance, through N-alkylation. This allows for the introduction of additional diversity and the synthesis of a library of analogs for structure-activity relationship (SAR) studies. This protocol provides a general method for the N-alkylation of a secondary amine within a heterocyclic system, adapted for this compound.

Reaction Scheme:

N_Alkylation StartMat This compound Product 1-Alkyl-3-ethyl- imidazolidin-4-one StartMat->Product 1. NaH, DMF, 0 °C to rt 2. R-X, rt Base NaH Base->Product AlkylHalide R-X (e.g., Benzyl bromide) AlkylHalide->Product

Caption: N-Alkylation of this compound.

Materials and Equipment:
  • This compound (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., benzyl bromide, 1.1 equiv.)

  • Flame-dried, two-neck round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried 50 mL two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

    • Add anhydrous DMF via syringe to dissolve the starting material.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 equiv.) portion-wise to the stirred solution. Caution: NaH reacts with moisture to produce flammable hydrogen gas.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Workup and Purification:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Rationale and Self-Validation:
  • Base and Solvent: NaH is a strong, non-nucleophilic base suitable for deprotonating the amide nitrogen. Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction.[11]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of NaH with atmospheric moisture.

  • Stoichiometry: A slight excess of the base and alkylating agent is used to ensure complete conversion of the starting material.

  • Quenching: The reaction is quenched with a mild proton source like NH₄Cl to neutralize any unreacted NaH.

Characterization of Products

The successful synthesis of this compound and its derivatives should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data for Imidazolidin-4-ones

TechniqueExpected ObservationsCitation
FT-IR Appearance of a strong carbonyl (C=O) stretching band around 1650-1670 cm⁻¹. Disappearance of the azomethine (C=N) band from the Schiff base intermediate.[5]
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet). Signals for the methylene protons of the imidazolidinone ring. For N-alkylated products, new signals corresponding to the added alkyl group will be present.[5][12]
¹³C NMR A signal for the carbonyl carbon in the downfield region. Signals for the aliphatic carbons of the ethyl group and the ring.[8]
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of the product.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and functionalization of this compound. By understanding the underlying principles of the multicomponent synthesis and subsequent N-alkylation, researchers can efficiently generate a diverse range of imidazolidin-4-one derivatives for various applications in drug discovery and materials science. The provided rationale and self-validation points are intended to empower scientists to troubleshoot and adapt these methods to their specific research needs.

References

  • Schofield, K., Foley, C., & Hulme, C. (2021). A 5-endo trig oxidative radical cyclization of benzylamine-derived Ugi three-component reaction products rapidly affords imidazolidinones. Organic Letters, 23(1), 107–112. [Link]

  • Dalaf, A. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7).
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  • Keel, K. L., & Tepe, J. J. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7(21), 3284-3311. [Link]

  • Al-Adhami, H. J., & Al-Majidi, S. M. H. (2021). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and evaluation Of Their Antioxidant And Antimicrobial Agent. Al-Qadisiyah Journal of Pure Science, 26(4), 59-72.
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  • Dalaf, A. H. (2024). 3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE, 4(7).
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  • MilliporeSigma. (2025). Safety Data Sheet: Thiazolidine-2,4-dione.
  • Reddy, T. R., & Leatherbarrow, R. J. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Omega, 2(11), 8153-8160. [Link]

  • de la Cruz-Cruz, J. I., et al. (2023). Mechanochemically-Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α-Acyloxycarboxamide Derivatives. ChemistrySelect, 8(20), e202300958.
  • de Oliveira, A. F., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(10), 4075. [Link]

  • de la Torre, M. C., et al. (2021). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Gökçe, M., et al. (2009). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 34(4), 195-200.
  • Singh, P., & Kumar, V. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacological and Medicinal Chemistry, 2(2), 25-34.
  • da Silva, A. B., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Preprints.org.
  • PubChem. (n.d.). 4-Imidazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Imidazolidinone.
  • Martins, P., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 639. [Link]

  • IoLiTec. (2022). Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate.
  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4417. [Link]

  • Ugi, I., et al. (2000). New synthetic technology for efficient construction of alpha-hydroxy-beta-amino amides via the Passerini reaction. Organic Letters, 2(19), 2943-2945. [Link]

  • Contreras, R., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 89-98.
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  • Kumar, R., & Kumar, R. (2016). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 6(78), 74857-74889. [Link]

  • Wang, X., et al. (2026). Synthesis of Imidazolidinone-Fused 3,1-Benzoxazines via One-Pot Multicomponent Reactions. The Journal of Organic Chemistry.
  • Aslan, S., & Demirci, F. (2018). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(Special Issue 1), 103-110.
  • Wang, X., et al. (2026). Synthesis of Imidazolidinone-Fused 3,1-Benzoxazines via One-Pot Multicomponent Reactions. PubMed.
  • Khalaf, M. H., & Rasheed, M. K. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4-Methylenedianiline. International Journal of Health Sciences, 6(S3), 6425-6437.
  • de la Torre, M. C., et al. (2021). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • proionic. (2023). Safety Data Sheet: 1-Ethyl-3-methylimidazolium ethylsulfate.
  • Dalaf, A. H. (2024). 3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE, 4(7).
  • Reyes-Márquez, A., et al. (2018). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 23(10), 2469. [Link]

  • Jivani, A. R., et al. (2021). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. Letters in Organic Chemistry, 18(2), 145-151.
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Sources

Application Note: Streamlined Scale-Up Synthesis of 3-Ethylimidazolidin-4-one for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Ethylimidazolidin-4-one in Research and Development

This compound is a heterocyclic compound belonging to the imidazolidinone class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Imidazolidinones are recognized as privileged structures, meaning they are often found in compounds with desirable pharmacological properties. The ethyl substitution at the 3-position provides a specific lipophilic character that can influence the molecule's interaction with biological targets. Access to a reliable and scalable synthesis of this compound is therefore crucial for enabling further research into its potential applications, including its use as a key intermediate in the synthesis of more complex molecules. This application note provides a comprehensive guide to the scale-up synthesis of this compound for laboratory use, detailing a robust two-step process, safety considerations, and practical insights for a successful scale-up.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, N-ethylglycine, via reductive amination. This is followed by a cyclocondensation reaction of N-ethylglycine with formaldehyde to yield the target imidazolidinone. This strategy was chosen for its use of readily available starting materials, straightforward reaction conditions, and amenability to scale-up.

Step 1: Synthesis of N-Ethylglycine

The synthesis of N-ethylglycine is accomplished through the reductive amination of glyoxylic acid with ethylamine, followed by hydrogenation. This method is highly efficient and provides the desired amino acid in good yield and purity.

Step 2: Cyclocondensation to this compound

The final step involves the reaction of N-ethylglycine with formaldehyde. This reaction proceeds through the initial formation of a Schiff base (imine) between the secondary amine of N-ethylglycine and formaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable five-membered imidazolidinone ring. This type of reaction is a classic example of heterocycle formation driven by the electrophilicity of the aldehyde and the nucleophilicity of the amino and carboxylate groups of the amino acid.[1]

Visualizing the Synthesis

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Synthesis of N-Ethylglycine cluster_step2 Step 2: Synthesis of this compound Glyoxylic_Acid Glyoxylic Acid Intermediate_Imine Intermediate Imine Glyoxylic_Acid->Intermediate_Imine + Ethylamine Ethylamine Ethylamine N_Ethylglycine N-Ethylglycine Intermediate_Imine->N_Ethylglycine + H2, Pd/C N_Ethylglycine_2 N-Ethylglycine Schiff_Base Schiff Base Intermediate N_Ethylglycine_2->Schiff_Base + Formaldehyde Formaldehyde Formaldehyde Final_Product This compound Schiff_Base->Final_Product Intramolecular Cyclization

Caption: Reaction mechanism for the two-step synthesis.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Storage Reagents_Glassware Prepare Reagents & Glassware Step1_Reaction Step 1: N-Ethylglycine Synthesis Reagents_Glassware->Step1_Reaction Step1_Workup Work-up & Isolation of N-Ethylglycine Step1_Reaction->Step1_Workup Step2_Reaction Step 2: Cyclocondensation with Formaldehyde Step1_Workup->Step2_Reaction Step2_Workup Work-up & Purification Step2_Reaction->Step2_Workup Characterization Characterization (NMR, IR, MS) Step2_Workup->Characterization Storage Storage of Final Product Characterization->Storage

Caption: Overview of the experimental workflow.

Detailed Protocols

Part 1: Laboratory-Scale Synthesis of N-Ethylglycine

This protocol is adapted for a laboratory setting to produce a significant quantity of N-ethylglycine for research purposes.

Materials and Equipment

Reagent/EquipmentSpecification
Ethylamine (70% in water)Reagent grade
Glyoxylic acid (50% in water)Reagent grade
Palladium on carbon (10%)Catalyst grade
MethanolACS grade
250 mL three-neck round-bottom flask-
Magnetic stirrer and stir bar-
Addition funnel-
Hydrogenation apparatusParr shaker or similar
Filtration apparatusBuchner funnel and filter paper
Rotary evaporator-

Procedure

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Charge Reactants: Charge the flask with ethylamine solution (e.g., 25 g). Cool the flask in an ice bath to 5-10 °C.

  • Addition of Glyoxylic Acid: Slowly add the glyoxylic acid solution (e.g., 25 g) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add 10% Pd/C (e.g., 1.0 g) and methanol as a solvent. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate using a rotary evaporator to obtain a crude solid. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure N-ethylglycine as a white crystalline solid.

Part 2: Laboratory-Scale Synthesis of this compound

Materials and Equipment

Reagent/EquipmentSpecification
N-EthylglycineSynthesized in Part 1
Formaldehyde (37% in water)Reagent grade
TolueneACS grade
250 mL round-bottom flask-
Dean-Stark apparatus-
Reflux condenser-
Magnetic stirrer and stir bar-
Heating mantle-
Rotary evaporator-
Silica gel for column chromatography-

Procedure

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charge Reactants: To the flask, add N-ethylglycine (e.g., 10.3 g, 0.1 mol), formaldehyde solution (e.g., 8.1 mL, 0.1 mol), and toluene (e.g., 100 mL).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure product.

Scale-Up Considerations and Protocol

Scaling up chemical reactions from the laboratory bench to larger equipment requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Key Scale-Up Considerations

  • Heat Transfer: The condensation reaction with formaldehyde is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] A jacketed reactor with controlled heating and cooling is essential to manage the reaction temperature and prevent runaway reactions.

  • Mass Transfer: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent reaction rates. The type and speed of the agitator in the larger reactor must be carefully selected.

  • Reagent Addition: The rate of addition of formaldehyde becomes more critical at a larger scale to control the exotherm. A controlled addition via a metering pump is recommended.

  • Azeotropic Removal of Water: On a larger scale, the efficiency of the Dean-Stark trap may need to be enhanced, or alternative methods for water removal, such as vacuum distillation, could be considered.

  • Safety: The handling of larger quantities of formaldehyde, a known carcinogen and irritant, requires stringent safety protocols, including the use of closed systems and appropriate personal protective equipment (PPE).[3]

Scale-Up Protocol (Illustrative 1 L Scale)

Equipment

  • 1 L jacketed glass reactor with overhead stirrer, temperature probe, addition funnel, and reflux condenser with a Dean-Stark trap.

  • Heating/cooling circulator for the reactor jacket.

  • Metering pump for formaldehyde addition.

Procedure

  • Reactor Setup and Inerting: Assemble the 1 L reactor system in a walk-in fume hood. Purge the reactor with nitrogen gas.

  • Charge N-Ethylglycine and Toluene: Charge the reactor with N-ethylglycine (e.g., 103 g, 1.0 mol) and toluene (e.g., 750 mL).

  • Controlled Formaldehyde Addition: Begin stirring and heat the reactor contents to a gentle reflux (approximately 85-90 °C). Using a metering pump, add the formaldehyde solution (e.g., 81 mL, 1.0 mol) over a period of 1-2 hours, maintaining a steady reflux and monitoring the temperature closely.

  • Azeotropic Distillation: Continue to heat at reflux, collecting the water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Solvent Removal and Isolation: Once the reaction is complete, cool the reactor to room temperature. The toluene can be removed by vacuum distillation directly from the reactor. The resulting crude product can then be further purified.

Safety Precautions

Chemical Hazards

ChemicalHazards
Ethylamine Flammable, corrosive, causes severe skin burns and eye damage.
Glyoxylic Acid Corrosive, causes severe skin burns and eye damage.
Formaldehyde Toxic, carcinogenic, flammable, causes severe skin burns and eye damage, may cause an allergic skin reaction.[3]
N-Ethylglycine Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4][5]
Toluene Flammable, skin and eye irritant, may cause drowsiness or dizziness.

Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (nitrile or neoprene) are required.

  • Respiratory Protection: All operations should be conducted in a certified fume hood. For larger scale operations or in case of spills, a respirator with an organic vapor cartridge may be necessary.

Emergency Procedures

  • Spills: For small spills, absorb with an inert material and dispose of as hazardous waste. For larger spills, evacuate the area and follow emergency response protocols.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl and C-N bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

The two-step synthesis of this compound presented in this application note provides a reliable and scalable method for producing this valuable heterocyclic compound for laboratory use. By understanding the underlying chemical principles and carefully considering the challenges associated with scale-up, researchers can safely and efficiently produce multi-gram quantities of this important building block. Adherence to the detailed protocols and safety guidelines is paramount for a successful and safe synthesis.

References

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  • Abell, A. D., Gardiner, J., Phillips, A. J., & Robinson, W. T. (1998). Synthesis of a constrained phenylalanine mimetic by ring-closing metathesis. Tetrahedron Letters, 39(51), 9563-9566.
  • Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). A new synthesis of (S)-2-amino-4-fluoro-2-methyl-4-pentenoic acid. Amino Acids, 18(1), 81-88.
  • Hougland, A. E., & Beck, J. V. (1979). The formation of serine from glycine and formaldehyde by cell free extracts of Clostridium acidi-urici. Microbios, 24(97-98), 151-157.
  • Al-Majidi, S. M. H., & Hama, A. A. (2015). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. Journal of Al-Nahrain University, 18(3), 56-66.
  • Dalaf, A. H. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser performance. Tikrit Journal of Pure Science, 28(4), 1-10.
  • Fauske & Associates, LLC. (n.d.). Scale Up Aspects of Phenol-Formaldehyde Reactions.
  • OSHA. (n.d.). Substance Technical Guidelines for Formalin.
  • Alouane, N., Boutier, A., Baron, C., Vrancken, E., & Mangeney, P. (2006). An efficient, versatile and practical gram-scale preparation of oxazolidinone, imidazolidinone and dioxolanone. Synthesis, 2006(05), 860-864.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Adibi, H., et al. (2023). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. RSC Advances, 13(42), 29749-29767.
  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). Palladium-catalyzed N-arylation of 2-oxazolidinones. Organic Letters, 3(16), 2539-2541.
  • Bratulescu, G. (2007).
  • Alamsetti, S. K., Persson, A. K. Å., & Bäckvall, J. E. (2014).
  • Adamo, A., et al. (2016). Continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities.
  • Wikipedia. (n.d.). Formaldehyde.
  • MacKenzie, C. G., & Harris, J. (1957). N-formylcysteine synthesis in mitochondria from formaldehyde and L-cysteine via thiazolidinecarboxylic acid. The Journal of Biological Chemistry, 227(1), 393-406.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316542, N-Ethylglycine. Retrieved from [Link]

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Introduction: The Imidazolidin-4-one Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Emerging Potential of the 3-Ethylimidazolidin-4-one Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The imidazolidin-4-one ring system represents one such versatile scaffold. As a five-membered heterocyclic compound containing two nitrogen atoms, it offers a unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for chemical diversification. Its utility is underscored by the broad spectrum of biological activities exhibited by its derivatives, ranging from antibacterial to anticancer agents.[1][2] Furthermore, chiral versions of this scaffold are instrumental as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure drug candidates.[3][4]

This application note explores the medicinal chemistry applications of the imidazolidin-4-one core, with a specific focus on the potential of the 3-ethyl substituted variant. While direct literature on this compound is emerging, we will extrapolate from the rich chemistry of analogous compounds, such as the well-studied 3-phenylimidazolidin-4-ones, to provide a comprehensive guide to its synthesis, potential applications, and protocols for evaluation. This document is intended to serve as a practical resource for researchers looking to leverage this promising scaffold in their drug discovery programs.

Part 1: Synthesis of 3-Substituted Imidazolidin-4-ones

The synthesis of the imidazolidin-4-one core is typically achieved through a cyclocondensation reaction. One of the most common and effective methods involves the reaction of a Schiff base (an imine) with an amino acid, such as glycine.[5][6] This approach allows for the introduction of diversity at various positions of the ring. For N-substituted imidazolidin-4-ones, the choice of the primary amine used to form the Schiff base is critical.

Workflow for Synthesis of N-Substituted Imidazolidin-4-ones

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification & Characterization A Aromatic/Aliphatic Aldehyde C Schiff Base (Imine) A->C B Primary Amine (e.g., Ethylamine for 3-Ethyl derivative) B->C E 3-Substituted Imidazolidin-4-one C->E D Glycine D->E F Recrystallization E->F G Characterization (NMR, FT-IR, MS) F->G G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A Synthesized this compound Library B Antibacterial Assay (e.g., MIC determination) A->B C Antifungal Assay A->C D Anticancer Cell Viability Assay (e.g., MTT) A->D E Identify 'Hits' (Active Compounds) B->E C->E D->E F Dose-Response Studies E->F G Bactericidal/Bacteriostatic Determination F->G H Cell Membrane Disruption Assay G->H I Target Identification Studies H->I J In vivo Efficacy Models (e.g., mouse infection model) I->J K Lead Optimization J->K

Sources

Application Notes and Protocols: 3-Ethylimidazolidin-4-one as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazolidin-4-one Scaffold

The imidazolidin-4-one core is a privileged heterocyclic motif that commands significant attention in medicinal chemistry and drug development.[1][2] Its structure, featuring a five-membered ring with two nitrogen atoms, a ketone, and an amide functionality, provides a versatile and sterically defined scaffold for the synthesis of a diverse array of more complex molecules. This framework is found in numerous compounds exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][3] The strategic placement of nitrogen and carbonyl groups allows for predictable functionalization, making it an ideal starting point for library synthesis and lead optimization campaigns.

This guide focuses on 3-ethylimidazolidin-4-one , a valuable, yet underexplored, building block. The presence of the N-3 ethyl group serves a dual purpose: it blocks one of the reactive nitrogen centers, thereby directing further substitutions to the N-1 and C-5 positions, and it enhances the lipophilicity of the resulting derivatives, a key parameter in modulating pharmacokinetic properties.

These application notes provide a comprehensive overview of the synthesis of this compound and detailed, field-proven protocols for its subsequent elaboration into more complex heterocyclic systems. The methodologies are designed to be robust and adaptable, providing researchers with a reliable toolkit for leveraging this versatile scaffold in their synthetic endeavors.

Part 1: Synthesis of the Core Building Block: this compound

The most direct and efficient route to N-substituted imidazolidin-4-ones involves a multi-component reaction strategy. The following protocol details a one-pot synthesis of this compound from readily available starting materials: ethylamine, formaldehyde, and glyoxylic acid, followed by an intramolecular cyclization. This approach is predicated on the initial formation of an N-ethyl-substituted amino acid precursor which then cyclizes.

Workflow for Synthesis of this compound

cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclization & Dehydration A Ethylamine Precursor N-Ethyl-N-(hydroxymethyl)glycine (in situ intermediate) A->Precursor B Glyoxylic Acid B->Precursor C Formaldehyde C->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization Heat / Acid Catalyst Product This compound Cyclization->Product Dehydration

Caption: Synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of this compound

Rationale: This protocol employs a one-pot, three-component reaction that leverages the sequential formation of an imine and subsequent nucleophilic addition, followed by an acid-catalyzed intramolecular cyclization and dehydration. Using glyoxylic acid and formaldehyde with ethylamine generates the necessary precursor in situ, streamlining the process.

ReagentMolar Mass ( g/mol )QuantityMoles
Ethylamine (70% in H₂O)45.087.2 mL0.11 mol
Glyoxylic Acid (50% in H₂O)74.0414.8 g0.10 mol
Formaldehyde (37% in H₂O)30.038.1 mL0.10 mol
Toluene-200 mL-
p-Toluenesulfonic acid172.200.5 g2.9 mmol

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add toluene (200 mL), glyoxylic acid (14.8 g, 0.10 mol), and ethylamine (7.2 mL, 0.11 mol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add formaldehyde (8.1 mL, 0.10 mol) to the mixture, followed by p-toluenesulfonic acid (0.5 g).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with ethyl acetate/hexane) to afford this compound as a clear oil or low-melting solid.

Expected Outcome: Yields typically range from 60-75%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Elaboration of the this compound Scaffold

The this compound scaffold possesses two primary sites for further functionalization: the N-1 amide nitrogen and the C-5 methylene carbon. The following protocols detail reliable methods for selective modification at these positions.

A. N-1 Acylation: Synthesis of 1-Acyl-3-ethylimidazolidin-4-ones

The secondary amine at the N-1 position is readily acylated using standard conditions, providing a straightforward entry into a wide range of derivatives with diverse functionalities.

Rationale: This protocol utilizes an acyl chloride in the presence of a non-nucleophilic base, triethylamine, to neutralize the HCl generated during the reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] Dichloromethane is an excellent solvent for this transformation due to its inertness and ability to dissolve both the starting material and reagents.

Workflow for N-1 Acylation

Start This compound Reaction N-1 Acylation Start->Reaction Reagent Acyl Chloride (R-COCl) Reagent->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent DCM, 0°C to RT Solvent->Reaction Product 1-Acyl-3-ethylimidazolidin-4-one Reaction->Product

Caption: General workflow for N-1 acylation reaction.

Experimental Protocol 2: N-1 Benzoylation of this compound
ReagentMolar Mass ( g/mol )QuantityMoles
This compound114.141.14 g10.0 mmol
Benzoyl Chloride140.571.28 mL11.0 mmol
Triethylamine101.192.1 mL15.0 mmol
Dichloromethane (DCM)-50 mL-

Procedure:

  • Dissolve this compound (1.14 g, 10.0 mmol) in anhydrous DCM (50 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.1 mL, 15.0 mmol) dropwise to the stirred solution.

  • Slowly add benzoyl chloride (1.28 mL, 11.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield 1-benzoyl-3-ethylimidazolidin-4-one.

Expected Outcome: Yields are typically high (>85%). The product will be a solid, and its structure can be confirmed by standard spectroscopic methods. The appearance of aromatic signals in the ¹H and ¹³C NMR spectra and a shift in the N-H signal will be indicative of successful acylation.

B. C-5 Alkylation: Synthesis of 5-Substituted-3-ethylimidazolidin-4-ones

The methylene group at the C-5 position is flanked by a nitrogen atom and a carbonyl group, making its protons acidic and amenable to deprotonation by a strong base. The resulting enolate can then be alkylated with various electrophiles.

Rationale: This protocol uses a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to quantitatively generate the enolate at a low temperature to prevent side reactions. The subsequent addition of an alkyl halide leads to the formation of a new carbon-carbon bond at the C-5 position.

Experimental Protocol 3: C-5 Benzylation of this compound
ReagentMolar Mass ( g/mol )QuantityMoles
Diisopropylamine101.191.68 mL12.0 mmol
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0 mmol
This compound114.141.14 g10.0 mmol
Benzyl Bromide171.041.31 mL11.0 mmol
Anhydrous Tetrahydrofuran (THF)-60 mL-

Procedure:

  • In a flame-dried, three-neck flask under nitrogen, add anhydrous THF (40 mL) and diisopropylamine (1.68 mL, 12.0 mmol).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol) and stir for 30 minutes at -78°C to generate LDA.

  • In a separate flask, dissolve this compound (1.14 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of this compound dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the reaction mixture at -78°C.

  • Stir at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to obtain 5-benzyl-3-ethylimidazolidin-4-one.

Expected Outcome: Yields can vary (50-70%) depending on the electrophile used. The product may be a mixture of diastereomers if a chiral center is formed. Spectroscopic analysis (¹H NMR) will show the disappearance of the C-5 methylene singlet and the appearance of new signals corresponding to the benzyl group and the C-5 methine proton.

C. C-5 Condensation: Synthesis of 5-Arylidene-3-ethylimidazolidin-4-ones

The active methylene group at C-5 can also undergo condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation, to form C-5-ylidene derivatives.[5] These derivatives are valuable intermediates for further synthetic transformations and are often investigated for their biological activities.

Rationale: The Knoevenagel condensation is typically catalyzed by a weak base.[5] This protocol uses piperidine as a catalyst in refluxing ethanol, which is effective for the condensation of active methylene compounds with aromatic aldehydes. The reaction proceeds via the formation of an enolate, which attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated product.

Workflow for Knoevenagel Condensation

Start This compound Reaction Knoevenagel Condensation Start->Reaction Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Reaction Catalyst Piperidine Catalyst->Reaction Solvent Ethanol, Reflux Solvent->Reaction Product 5-Arylidene-3-ethyl- imidazolidin-4-one Reaction->Product Dehydration

Caption: Knoevenagel condensation at the C-5 position.

Experimental Protocol 4: Knoevenagel Condensation with 4-Chlorobenzaldehyde
ReagentMolar Mass ( g/mol )QuantityMoles
This compound114.141.14 g10.0 mmol
4-Chlorobenzaldehyde140.571.41 g10.0 mmol
Piperidine85.150.2 mL~2.0 mmol
Ethanol-40 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.14 g, 10.0 mmol) and 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) in ethanol (40 mL).

  • Add piperidine (0.2 mL) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 6-8 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:2). The product is often a bright, UV-active spot.

  • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum to afford 5-(4-chlorobenzylidene)-3-ethylimidazolidin-4-one.

  • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization from ethanol.

Expected Outcome: Yields are generally good to excellent (>80%). The product is typically a stable, crystalline solid. The ¹H NMR spectrum will show a characteristic singlet for the vinylic proton and signals for the aromatic and ethyl groups.

Part 3: Advanced Application: Synthesis of Spiro-imidazolidinones

The versatility of the imidazolidin-4-one scaffold can be further demonstrated by its use in the construction of spirocyclic systems.[6][7] Spirocycles are of great interest in drug discovery due to their inherent three-dimensionality. This protocol outlines a potential pathway to a spiro-imidazolidinone via a tandem C-5 alkylation and intramolecular cyclization.

Experimental Protocol 5: Synthesis of a Spiro[cyclohexane-1,5'-imidazolidin]-4'-one Derivative

Rationale: This two-step, one-pot procedure first utilizes the C-5 alkylation methodology (Protocol 3) with a bifunctional electrophile, 1-bromo-4-chlorobutane. The initial alkylation is followed by an intramolecular nucleophilic substitution, where the N-1 amide anion displaces the chloride to form the spirocyclic ring.

ReagentMolar Mass ( g/mol )QuantityMoles
This compound114.141.14 g10.0 mmol
Sodium Hydride (60% in oil)24.000.88 g22.0 mmol
1-Bromo-4-chlorobutane171.471.4 mL12.0 mmol
Anhydrous Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (0.88 g of 60% dispersion, 22.0 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil.

  • Add anhydrous DMF (30 mL) and cool the suspension to 0°C.

  • Dissolve this compound (1.14 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0°C and add 1-bromo-4-chlorobutane (1.4 mL, 12.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Cool the reaction to 0°C and carefully quench by the dropwise addition of water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL) to remove DMF, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to isolate the desired spiro-imidazolidinone.

Expected Outcome: This reaction is more complex, and yields may be moderate. The structure of the spirocycle can be confirmed by 2D NMR techniques (HSQC, HMBC) to establish connectivity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and subsequent functionalization at the key N-1 and C-5 positions. These methods, including acylation, alkylation, condensation, and spirocyclization, open the door to a vast chemical space of novel imidazolidinone derivatives for applications in drug discovery, materials science, and catalysis. The strategic use of the N-3 ethyl group provides regiochemical control, simplifying synthetic planning and enabling the efficient construction of complex molecular architectures.

References

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  • Al-Majidi, S. M. H., & Hama, A. A. (2016). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 3-Ethylimidazolidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethylimidazolidin-4-one. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters governing this reaction. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Section 1: Synthesis Overview and Mechanism

The synthesis of this compound is most effectively approached as a two-step process. This strategy ensures high purity of the intermediate and provides better control over the final cyclization reaction, ultimately leading to higher yields.

  • Step 1: Synthesis of N-ethyl-2-aminoacetamide (Precursor). This initial step involves the amidation of a glycine derivative with ethylamine. The most common laboratory method is the reaction of ethylamine with an activated glycine species, such as chloroacetyl chloride or an ethyl glycinate ester.

  • Step 2: Cyclization with Formaldehyde. The synthesized N-ethyl-2-aminoacetamide is then reacted with formaldehyde. This is an acid- or base-catalyzed cyclocondensation reaction where the primary amine and the amide nitrogen both attack the formaldehyde carbon, eliminating water to form the five-membered imidazolidinone ring.

The reaction of formaldehyde with amino and amide groups proceeds via the formation of N-hydroxymethyl intermediates, which then undergo intramolecular cyclization.[1][2] Controlling the pH and temperature is critical to favor the desired cyclic product over potential polymeric side products.[1]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification start Ethylamine + Glycine Derivative precursor N-ethyl-2-aminoacetamide start->precursor Amidation product This compound precursor->product Cyclocondensation formaldehyde Formaldehyde formaldehyde->product purification Column Chromatography / Recrystallization product->purification

Caption: Overall workflow for the two-step synthesis of this compound.

Section 2: Detailed Experimental Protocols

These protocols provide a baseline for the synthesis. Refer to the Troubleshooting and FAQ sections to optimize these procedures for your specific laboratory conditions.

Protocol 2.1: Synthesis of N-ethyl-2-aminoacetamide (Precursor)

This protocol is adapted from general procedures for N-alkylation of amino acid esters.[3]

  • Reagents & Setup:

    • Ethyl glycinate hydrochloride (1 eq)

    • Ethylamine (2.5 eq, as a 70 wt.% solution in water or anhydrous)

    • Ethanol (as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve ethyl glycinate hydrochloride in ethanol in the round-bottom flask.

    • Add the ethylamine solution to the flask. The reaction is often exothermic; addition can be done at room temperature with good stirring.

    • Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the ethyl glycinate starting material. A typical solvent system for TLC is Dichloromethane:Methanol (9:1).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can often be used directly in the next step. If purification is required, silica gel column chromatography using a gradient of methanol in dichloromethane is effective.

Protocol 2.2: Synthesis of this compound

This cyclization is based on established methods for forming imidazolidinone rings from diamine or amino-amide precursors.[4][5]

  • Reagents & Setup:

    • N-ethyl-2-aminoacetamide (1 eq)

    • Formaldehyde (1.1 eq, as a 37 wt.% solution in water)

    • Methanol or Tetrahydrofuran (THF) as solvent

    • Catalytic amount of p-Toluenesulfonic acid (p-TsOH) or a few drops of acetic acid.

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve the crude or purified N-ethyl-2-aminoacetamide in the chosen solvent (Methanol or THF).

    • Add the formaldehyde solution and the acid catalyst.

    • Heat the reaction mixture to reflux (approx. 65°C for methanol) for 3-5 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • The resulting crude residue should be subjected to purification.

Protocol 2.3: Purification of this compound

The polarity of the product is similar to that of the starting material, which can make purification challenging.

  • Workup:

    • Dissolve the crude residue in ethyl acetate.

    • Wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Silica Gel Chromatography: This is the most reliable method. Use a solvent system such as ethyl acetate/hexane or dichloromethane/methanol to isolate the product.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be attempted.[7] Suitable solvents might include ethyl acetate/hexane or isopropanol.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

G start Low Yield or Reaction Failure q1 Is unreacted starting material (N-ethyl-2-aminoacetamide) present? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no sol1 Incomplete Cyclization: • Increase reaction time. • Increase temperature/reflux. • Check catalyst activity/add more. a1_yes->sol1 q2 Is the major spot on TLC a baseline streak or multiple spots? a1_no->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no sol2 Polymerization/Side Reactions: • Lower reaction temperature. • Ensure slow addition of formaldehyde. • Check pH; avoid strongly basic conditions. a2_yes->sol2 sol3 Product Degradation/Loss: • Review workup procedure (pH, extractions). • Optimize purification (TLC solvent system). • Check for product volatility. a2_no->sol3

Caption: Troubleshooting decision tree for low yield in the cyclization step.
Problem Potential Cause(s) Recommended Solution(s)
1. Low yield in precursor (2.1) synthesis Incomplete reaction: The amidation may be slow or reversible.Extend reflux time: Monitor by TLC until the starting material is consumed. Increase equivalents of ethylamine: Use up to 3-4 equivalents to drive the equilibrium forward.
Competitive reactions: The ethyl glycinate can hydrolyze if excessive water is present and the reaction is run for too long at high temperatures.Use anhydrous reagents: Employ anhydrous ethanol and ethylamine if possible to minimize hydrolysis.
2. Low or no yield of final product (2.2) Poor quality precursor: The crude N-ethyl-2-aminoacetamide may contain impurities that inhibit the cyclization.Purify the precursor: Use column chromatography on the product from step 2.1 before proceeding to cyclization.
Ineffective catalysis: The reaction requires an acid catalyst to activate the formaldehyde carbonyl and facilitate dehydration.Check catalyst: Ensure the p-TsOH or acetic acid is fresh. A slight increase in catalyst loading may be beneficial.
3. Formation of a white, insoluble precipitate (polymer) Incorrect stoichiometry or conditions: An excess of formaldehyde, especially under basic conditions, can lead to polymerization.Control stoichiometry: Use a slight excess (1.1 eq) of formaldehyde. Maintain acidic pH: Ensure the acid catalyst is present to guide the reaction toward intramolecular cyclization rather than intermolecular polymerization.
4. Difficulty purifying the final product Similar polarities: The product, starting material, and some byproducts may have very similar Rf values on TLC.Optimize chromatography: Test multiple solvent systems for TLC to find one that gives better separation. A shallow gradient during column chromatography can improve resolution. Consider derivatization: For analytical purposes, a small sample can be derivatized to confirm its presence.
Product is highly water-soluble: The product may be lost to the aqueous layer during workup.Modify workup: Minimize aqueous washes. Back-extract the aqueous layers with a more polar solvent like dichloromethane or a 9:1 mixture of dichloromethane:isopropanol.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the cyclization step? A: Both methanol and THF are commonly used. Methanol is a protic solvent that can participate in hydrogen bonding and may help solubilize intermediates. THF is an aprotic solvent that is less reactive and can be easier to remove. The choice may depend on the solubility of your specific precursor. An initial trial with both is recommended.

Q2: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase that provides good separation between your starting material (N-ethyl-2-aminoacetamide) and the product. Staining with potassium permanganate or ninhydrin can be helpful. Ninhydrin will stain the primary amine of the starting material but not the product, providing a clear indication of consumption.

Q3: Are there alternative reagents I can use? A: For the formaldehyde source, paraformaldehyde can be used in place of aqueous formaldehyde. Paraformaldehyde is a solid polymer of formaldehyde that depolymerizes in situ under acidic/heated conditions. This can be advantageous as it avoids introducing water into the reaction. For the precursor synthesis, reacting ethylamine with chloroacetyl chloride in the presence of a base is an alternative to using ethyl glycinate.

Q4: What are the critical safety precautions for this synthesis? A: Formaldehyde is a known carcinogen and sensitizer; always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][8] Ethylamine is a volatile and corrosive base. Chloroacetyl chloride is highly corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Q5: Can this reaction be performed using microwave irradiation? A: Yes, similar syntheses of heterocyclic compounds like imidazolidinones have shown significantly reduced reaction times and potentially higher yields when performed in a microwave reactor.[9][10] This is an excellent optimization strategy to explore if the equipment is available.

Section 5: Data Summary Table

The following table provides a comparison of standard and potentially optimized reaction parameters. These should be used as a starting point for your own optimization experiments.

Parameter Step 2.1: Precursor Synthesis Step 2.2: Cyclization
Key Reagents Ethyl glycinate HCl, EthylamineN-ethyl-2-aminoacetamide, Formaldehyde
Stoichiometry (Standard) 1 eq Glycinate : 2.5 eq Ethylamine1 eq Amide : 1.1 eq Formaldehyde
Stoichiometry (Optimized) 1 eq Glycinate : 3.0 eq Ethylamine1 eq Amide : 1.1 eq Paraformaldehyde
Solvent EthanolMethanol or THF
Catalyst N/Ap-TsOH (0.05 eq)
Temperature (Standard) Reflux (~78°C)Reflux (~65°C)
Temperature (Optimized) Reflux or Microwave (100°C)Reflux or Microwave (80-100°C)
Reaction Time (Standard) 4-6 hours3-5 hours
Reaction Time (Optimized) 1-2 hours (Microwave: 15-30 min)1-2 hours (Microwave: 10-20 min)
Monitoring TLC (DCM:MeOH), Ninhydrin stainTLC (EtOAc:Hex), Permanganate stain

References

  • Technical Support Center: Synthesis of N-[2-(nonylamino)ethyl]acetamide - Benchchem.
  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evalu
  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYL
  • synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives - Granthaalayah Public
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives
  • Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals.
  • Reevaluation of the Reaction of Formaldehyde at Low Concentr
  • (PDF)
  • (PDF)
  • Synthesis of Some Thiazolidine-4-One Derivatives of Isoniazid by using the Microwave Method and Evalu
  • CN109776442B - Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof - Google P

Sources

common side reactions in the synthesis of imidazolidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazolidin-4-ones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemistry to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazolidin-4-ones?

A1: Imidazolidin-4-ones are typically synthesized through the cyclocondensation of an α-amino acid amide with an aldehyde or a ketone. Other notable methods include multicomponent reactions like the Ugi reaction followed by cyclization, and various cycloaddition strategies. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: My reaction is not giving the expected imidazolidin-4-one. What are the likely issues?

A2: Low or no yield can stem from several factors including the quality of starting materials, suboptimal reaction conditions (temperature, solvent, catalyst), or the inherent reactivity of your specific substrates. It is also possible that a side reaction is consuming your starting materials or that the product is unstable under the reaction or workup conditions. We recommend consulting the detailed troubleshooting guides below.

Q3: I see multiple spots on my TLC plate. What could these be?

A3: Multiple spots can indicate the presence of unreacted starting materials, the desired product, diastereomers of the product, and various side products. Common byproducts include the intermediate Schiff base, hydrolysis products, or products from alternative reaction pathways.

Q4: How can I confirm the structure of my product and identify any byproducts?

A4: A combination of spectroscopic techniques is essential. ¹H and ¹³C NMR will help elucidate the core structure and stereochemistry. Mass spectrometry will confirm the molecular weight. In cases of persistent ambiguity, 2D NMR techniques (like COSY, HSQC, HMBC) or single-crystal X-ray diffraction can provide definitive structural confirmation.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of imidazolidin-4-ones.

Problem 1: Low or No Product Yield

Issue: The reaction has a low conversion to the desired imidazolidin-4-one, or no product is formed at all.

Causality and Troubleshooting:

Low yields are a common frustration in organic synthesis. For imidazolidin-4-one synthesis, the equilibrium nature of the initial imine formation and the subsequent cyclization are often the culprits.

Potential Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature can often drive the equilibrium towards the product.
Suboptimal Reaction Conditions Solvent Choice: The polarity of the solvent can significantly influence the reaction. Aprotic solvents like toluene or dichloromethane are often used with a Dean-Stark trap to remove water and drive the equilibrium. Catalyst: For acid-catalyzed reactions, ensure the pKa of the acid is appropriate for your substrates. Common catalysts include p-toluenesulfonic acid (p-TsOH) and acetic acid.
Steric Hindrance Substrate Choice: Highly substituted or bulky aldehydes/ketones or amino acid amides can slow down the reaction. In such cases, more forcing conditions (higher temperature, longer reaction times) or a more potent catalyst may be necessary.[1]
Starting Material Quality Purity Check: Ensure the purity of your starting materials. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.

Experimental Protocol: Driving the Reaction to Completion

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the amino acid amide (1.0 eq), the carbonyl compound (1.1 eq), and a suitable solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Schiff Base as the Main Product

Issue: The major product isolated is the intermediate Schiff base (imine) instead of the cyclized imidazolidin-4-one.

Causality and Troubleshooting:

The formation of an imidazolidin-4-one from an amino acid amide and a carbonyl compound is a two-step process: initial formation of a Schiff base followed by intramolecular cyclization. If the cyclization step is slow or disfavored, the Schiff base will be the predominant product.

Mechanism of Side Reaction:

Schiff_Base_Formation Reactants Amino Acid Amide + Carbonyl Schiff_Base Schiff Base (Imine) (Byproduct) Reactants->Schiff_Base - H₂O Imidazolidinone Imidazolidin-4-one (Desired Product) Schiff_Base->Imidazolidinone Intramolecular Cyclization

Caption: Formation of Schiff base as a potential byproduct.

Troubleshooting Steps:

  • Promote Cyclization: The cyclization step is often promoted by acidic or basic conditions. The choice depends on the specific substrates. For instance, some syntheses proceed well with a base, while others require an acid catalyst.[2]

  • Solvent Effects: The solvent can influence the rate of cyclization. Sometimes, switching to a more polar solvent can facilitate the intramolecular reaction.

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.

Problem 3: Formation of a Mixture of Diastereomers

Issue: The reaction produces a mixture of diastereomers, which are difficult to separate.

Causality and Troubleshooting:

When a chiral amino acid amide reacts with a prochiral aldehyde or ketone, two new stereocenters can be formed, leading to the possibility of diastereomers. The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack of the amine on the carbonyl and the subsequent cyclization.

Controlling Diastereoselectivity:

  • Chiral Auxiliaries: The use of a chiral auxiliary on the amino acid amide can direct the stereochemical outcome of the reaction.

  • Catalyst Control: Chiral catalysts, such as certain Brønsted or Lewis acids, can create a chiral environment that favors the formation of one diastereomer over the other.

  • Reaction Conditions: Temperature and solvent can influence the transition state energies, thereby affecting the diastereomeric ratio. Lowering the reaction temperature often improves diastereoselectivity.

Post-Synthetic Equilibration:

It has been observed that in polar solvents, different stereoisomers of imidazolidin-4-ones can equilibrate to a thermodynamic mixture.[2] This can be a useful tool if the desired diastereomer is the thermodynamically more stable one.

Experimental Protocol: Diastereomer Equilibration

  • Dissolution: Dissolve the mixture of diastereomers in a polar protic solvent (e.g., methanol).

  • Acidification: Add a catalytic amount of a mild acid (e.g., acetic acid).

  • Monitoring: Monitor the change in the diastereomeric ratio over time using ¹H NMR or chiral HPLC.

  • Isolation: Once the equilibrium has been reached, quench the acid with a mild base, remove the solvent, and purify the product.

Problem 4: Product Degradation via Hydrolysis

Issue: The isolated yield is low, and analysis of the crude product indicates the presence of the starting amino acid amide and carbonyl compound, suggesting the product is not stable.

Causality and Troubleshooting:

The imidazolidin-4-one ring is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, reverting to the starting materials.[3] This is a significant consideration during both the reaction and the workup.

Mechanism of Hydrolysis:

Hydrolysis Imidazolidinone Imidazolidin-4-one Intermediate Hemiaminal Intermediate Imidazolidinone->Intermediate + H₂O (pH dependent) Starting_Materials Amino Acid Amide + Carbonyl Intermediate->Starting_Materials Ring Opening

Caption: Hydrolytic degradation of the imidazolidin-4-one ring.

Troubleshooting Steps:

  • Neutral Workup: During the workup, avoid harsh acidic or basic washes if your product is found to be sensitive. Use a saturated solution of sodium bicarbonate to neutralize any acid catalyst, followed by a water wash.

  • Temperature Control: Perform the workup at a lower temperature (e.g., in an ice bath) to minimize degradation.

  • Purification Conditions: Be mindful of the stationary phase during column chromatography. Silica gel is acidic and can cause degradation of sensitive compounds. Consider using deactivated silica or an alternative stationary phase like alumina.

References

  • Schofield, K., Foley, C., & Hulme, C. (2021). A 5-endo trig oxidative radical cyclization of benzylamine-derived Ugi three-component reaction products rapidly affords imidazolidinones. Organic Letters, 23(1), 107-112. [Link]

  • Herrmann, A. (2014). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. ResearchGate. [Link]

  • Vuichoud, B., de Saint Laumer, J.-Y., & Herrmann, A. (2012). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. Helvetica Chimica Acta, 95(5), 755-775. [Link]

  • Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. (2012). Request PDF. [Link]

  • Akdag, A., McKee, M. L., & Worley, S. D. (2006). Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. The Journal of Physical Chemistry A, 110(24), 7621–7627. [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing. [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Omega. [Link]

  • Bartáček, J., et al. (2022). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 18, 1336-1343. [Link]

  • Synthesis of 4-imidazolidinones. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • On the racemization of chiral imidazolines. (2008). PubMed. [Link]

Sources

Technical Support Center: Purification of 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions concerning the purification of 3-Ethylimidazolidin-4-one. The methodologies described herein are grounded in established principles for the purification of heterocyclic compounds, tailored to the specific challenges this molecule may present.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.

Issue 1: My purified this compound shows persistent impurities in the final NMR/LC-MS.

Answer:

Persistent impurities are common and typically fall into two categories: synthesis-related impurities (unreacted starting materials or side-products) or degradation products.[1] A systematic approach is required to identify and eliminate them.

  • Possible Cause 1: Co-elution during Column Chromatography.

    • Explanation: The impurity may have a polarity very similar to this compound, causing it to elute from the column at the same time. An ideal solvent system in Thin-Layer Chromatography (TLC) should give your target compound an Rf value of approximately 0.3, with clear separation from other spots.

    • Solution:

      • Re-optimize TLC: Screen a wider range of solvent systems. If a standard hexane/ethyl acetate system is failing, try a different solvent family with different selectivity, such as dichloromethane/methanol.

      • Add a Modifier: this compound contains a basic nitrogen atom which can interact strongly with the acidic sites on standard silica gel, leading to peak tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase can neutralize these sites and significantly improve peak shape.

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider switching to neutral or basic alumina, or employing reversed-phase (C18) chromatography for this polar compound.

  • Possible Cause 2: Product Degradation during Purification.

    • Explanation: Imidazolidinone rings can be susceptible to hydrolysis, especially under acidic or basic conditions, or at elevated temperatures.[2] Your purification process itself might be causing the impurity.

    • Solution:

      • Assess Stability: Before purification, spot your crude material on a TLC plate and let it sit for an hour. Re-run the TLC. If new spots appear, your compound is likely unstable on silica.[3]

      • Use Neutral Conditions: Avoid strongly acidic or basic modifiers in your chromatography. Use deactivated silica gel if necessary.[3]

      • Limit Heat Exposure: When removing solvent with a rotary evaporator, use a low bath temperature. Some heterocyclic compounds can decompose even under mild heating. Recrystallization should be performed as quickly as is feasible.

Issue 2: The product oils out during recrystallization instead of forming crystals.

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated with impurities.

  • Possible Cause 1: Cooling the Solution Too Quickly.

    • Explanation: Rapid cooling can cause the compound to crash out of solution as a liquid (an oil) rather than forming an ordered crystal lattice.

    • Solution:

      • Re-heat and Add Solvent: Add a small amount of additional hot solvent to the mixture until the oil completely redissolves.

      • Slow Cooling: Allow the flask to cool slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool. Do not move it directly to an ice bath.

      • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Alternatively, add a single "seed" crystal of pure this compound.

  • Possible Cause 2: Incorrect Solvent Choice or Presence of Impurities.

    • Explanation: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[4] Impurities can suppress crystallization by interfering with lattice formation.

    • Solution:

      • Solvent Screening: Test a variety of solvents (see table below). Ethanol is often a good starting point for imidazolidin-4-ones.[5] A two-solvent system (e.g., ethanol/water or acetone/hexane) where the compound is soluble in one and insoluble in the other can also be effective.[4]

      • Pre-Purification: If the crude material is very impure, a preliminary purification by passing it through a small "plug" of silica gel can remove the impurities that are inhibiting crystallization.

Issue 3: I have a low yield after purification.

Answer:

Low yield is a common problem that can originate from the reaction itself or be exacerbated during the workup and purification stages.

  • Possible Cause 1: Losses During Chromatography.

    • Explanation: The compound may be irreversibly binding to the silica gel, especially if it is highly polar or basic.

    • Solution: As mentioned previously, adding a basic modifier like triethylamine can prevent this. Also, ensure you are not overloading the column; the sample load should be 1-5% of the silica gel mass.

  • Possible Cause 2: Using Too Much Recrystallization Solvent.

    • Explanation: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent means that a significant portion of your product will remain dissolved even after cooling, drastically reducing your isolated yield.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6] After filtering the crystals, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again for a second crop of crystals, though these may require another recrystallization.

  • Possible Cause 3: Product Instability.

    • Explanation: 4-imidazolidinone derivatives can be unstable in aqueous solutions, with decomposition rates dependent on pH and temperature.[2] Studies on similar compounds show significant degradation over time, even at room temperature.[7][8]

    • Solution: Minimize the time the compound spends in solution, especially if water or protic solvents are used. Keep solutions cool when possible and proceed through the purification steps without unnecessary delays.

Workflow for Selecting a Purification Strategy

The following diagram outlines a logical decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude this compound TLC Analyze by TLC (e.g., 1:1 Hex/EtOAc & 9:1 DCM/MeOH) Crude->TLC CheckSolid Is the crude material a solid? TLC->CheckSolid CheckPurity Is there one major spot with minor, well-separated impurities? CheckSolid->CheckPurity Yes Column Primary Method: Flash Column Chromatography CheckSolid->Column No (Oil) CheckPolarity Are impurities significantly less polar? CheckPurity->CheckPolarity Yes CheckPurity->Column No (Complex mixture) Recrystallize Primary Method: Recrystallization CheckPolarity->Recrystallize No Plug Consider a quick silica plug to remove non-polar impurities before recrystallization. CheckPolarity->Plug Yes Final Pure this compound Recrystallize->Final Optimize Optimize chromatography: - Test different solvent systems - Add 0.5% Triethylamine - Consider Alumina/Reversed-Phase Column->Optimize Plug->Recrystallize Optimize->Final

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method to start with for purifying this compound?

For imidazolidin-4-one derivatives, recrystallization is often the most effective and scalable method, provided the crude material is solid and reasonably pure (>80%).[5][9] Ethanol is a commonly reported solvent for recrystallizing similar structures.[5] If the crude product is an oil or a complex mixture of similar polarity compounds, flash column chromatography is the preferred starting point.

Q2: How do I choose the right solvent for recrystallization?

The principle of "like dissolves like" is a good starting point. This compound is a polar molecule. The ideal solvent will dissolve it completely when hot but poorly when cold.[4]

Table 1: Recrystallization Solvent Screening

Solvent Polarity Boiling Point (°C) Expected Outcome for this compound
Water High 100 May be too polar; likely soluble even when cold. Potential for hydrolysis.[2]
Ethanol High 78 Good starting point. Often used for similar heterocycles.[5]
Acetone Medium 56 May be too good a solvent, leading to low recovery.
Ethyl Acetate Medium 77 Possible, but may require a co-solvent like hexane to reduce solubility.
Dichloromethane Medium 40 Likely too good a solvent. Low boiling point can be difficult to work with.

| Hexane/Heptane | Low | 69 / 98 | Insoluble. Best used as an "anti-solvent" in a two-solvent system. |

Protocol: Solvent Selection

  • Place ~50 mg of your crude material into several small test tubes.

  • Add 1 mL of a different solvent to each tube and observe solubility at room temperature.

  • For tubes where the compound is insoluble, gently heat in a water bath until the solvent boils. Add more solvent dropwise until the solid just dissolves.

  • Allow the tubes that formed a clear solution to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that resulted in the formation of abundant, high-quality crystals upon cooling.[4]

Q3: How do I perform column chromatography for this compound?

Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.3 and separates it from impurities. A good starting point is a gradient of ethyl acetate in hexanes. If the compound doesn't move, switch to a more polar system like methanol in dichloromethane. Add 0.5% triethylamine to the solvent mixture to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in your starting (least polar) solvent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent (or a stronger solvent like dichloromethane if necessary). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" method generally gives better separation than loading a liquid sample.

  • Elution: Begin eluting with your starting solvent, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Q4: How can I confirm the purity of my final product?

A combination of methods is necessary to establish purity confidently:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple different solvent systems.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (e.g., 1-2 °C). Impurities typically cause the melting point to be depressed and the range to broaden.[10]

  • Spectroscopy (NMR, LC-MS): ¹H and ¹³C NMR are essential for confirming the structure and identifying any remaining impurities. LC-MS can provide a quantitative measure of purity (e.g., >98% by peak area) and confirm the molecular weight.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Siadati, S. A., et al. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Nielsen, F., Bundgaard, H., & Falch, E. (2003). Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. International Journal of Pharmaceutics, 266(1-2), 65-74.
  • Dalaf, A. H. (n.d.). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Tikrit Journal of Pure Science.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Chirita, R., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. BMC Chemistry, 10(1), 13.
  • Assefa, T., Ahmed, T., & Upadhyay, R. K. (2013). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry, 29(2), 433-439.
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • Danville Community College. (2020, August 26). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube.
  • University of California, Davis. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Hansen, K. B., et al. (2021). Chemical and microbiological stability of diluted ceftazidime in three different solutions under three storage temperatures over a 28 day period. Veterinary Dermatology, 32(5), 497-e134.
  • Webb, J., et al. (2024). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. Veterinary Dermatology.

Sources

Technical Support Center: Imidazolidin-4-one Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazolidin-4-one based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important heterocyclic motif. The following content is structured in a question-and-answer format to directly address specific experimental issues.

FAQs and Troubleshooting Guides

Section 1: Reaction Yield and Purity

Question 1: I am observing very low yields in my imidazolidin-4-one synthesis. What are the likely causes and how can I improve it?

Answer: Low yields in imidazolidin-4-one synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The formation of the imidazolidin-4-one ring, often a cyclocondensation reaction, can be an equilibrium process.

    • Troubleshooting:

      • Water Removal: The condensation step typically releases water. Employing methods to remove water, such as using a Dean-Stark trap or adding molecular sieves, can drive the equilibrium towards product formation.[1][2]

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature. Some syntheses may require elevated temperatures to proceed efficiently.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • Catalyst Choice: Many syntheses of imidazolidin-4-ones benefit from acid or base catalysis. For instance, p-toluenesulfonic acid is often used to catalyze the intramolecular cyclization.[3] If you are not using a catalyst, consider screening a few options.

  • Side Reactions: The starting materials, particularly aldehydes, can be prone to side reactions like self-condensation or oxidation.

    • Troubleshooting:

      • Inert Atmosphere: If your starting materials are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

      • Order of Addition: Carefully consider the order in which you add your reagents. In some cases, pre-forming an intermediate, like a Schiff base, before the cyclization step can minimize side reactions.[4][5]

  • Starting Material Quality: The purity of your starting materials (amino acid amides, aldehydes/ketones) is crucial.

    • Troubleshooting:

      • Purity Check: Verify the purity of your reactants by NMR, melting point, or other appropriate analytical techniques.

      • Fresh Reagents: Use freshly distilled aldehydes, as they can oxidize upon storage.

Question 2: My final product is impure, and I am struggling with purification. What are common impurities and effective purification strategies?

Answer: Purification of imidazolidin-4-ones can be challenging due to the presence of unreacted starting materials, diastereomers, and various side products.

  • Common Impurities:

    • Unreacted amino acid amide and carbonyl compound.

    • Hydrolyzed product (cleavage of the imidazolidin-4-one ring).

    • Diastereomers, if the reaction is not stereoselective.

    • Side products from self-condensation of the carbonyl starting material.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying imidazolidin-4-ones.

      • Solvent System: A gradient of ethyl acetate in hexane is a good starting point for many derivatives. The polarity can be adjusted based on the specific substituents on your molecule.

      • TLC Monitoring: Use TLC to carefully track the separation and identify the fractions containing your desired product.[4]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Preparative HPLC: For difficult separations, especially of diastereomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Section 2: Stereoselectivity

Question 3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity of my imidazolidin-4-one synthesis?

Answer: Achieving high stereoselectivity is a common challenge, especially when creating multiple stereocenters in the imidazolidin-4-one ring. The diastereomeric ratio is often influenced by the reaction mechanism and conditions.

  • Understanding the Mechanism: Many syntheses proceed through an intermediate iminium ion. The facial selectivity of the nucleophilic attack on this intermediate determines the final stereochemistry.

  • Strategies to Improve Stereoselectivity:

    • Chiral Catalysts: The use of chiral catalysts, such as chiral Brønsted acids or organocatalysts like MacMillan's imidazolidinones, can induce high levels of enantioselectivity and diastereoselectivity.[2][6] These catalysts create a chiral environment that favors the formation of one stereoisomer over the others.

    • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[1]

    • Solvent Effects: The polarity of the solvent can influence the conformation of the transition state and thus the stereochemical outcome. It is often worthwhile to screen a variety of solvents.

    • Substrate Control: The steric bulk of the substituents on your starting materials can also direct the stereochemical outcome.

Section 3: Product Stability and Handling

Question 4: My purified imidazolidin-4-one seems to be degrading over time. What are the common degradation pathways and how can I improve its stability?

Answer: Imidazolidin-4-ones can be susceptible to hydrolysis, particularly under acidic or basic conditions. The stability is highly dependent on the pH and the nature of the substituents on the ring.[7][8]

  • Hydrolysis: The amide bond within the imidazolidin-4-one ring can be cleaved by water, leading to the corresponding amino acid amide and carbonyl compound.[8][9]

    • Mechanism of Hydrolysis: The hydrolysis can be catalyzed by both acids and bases.[9]

    • Troubleshooting Stability:

      • pH Control: Store your compound in a neutral, aprotic solvent if possible. Avoid acidic or basic conditions during workup and storage.

      • Anhydrous Conditions: Store the purified compound under an inert atmosphere and away from moisture.

      • Low Temperature Storage: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can significantly slow down the rate of degradation.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazolidin-4-ones

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the amino acid amide (1.0 eq.) in a suitable solvent (e.g., methanol, THF, or ortho-dichlorobenzene).[1][10]

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • Catalyst Addition (Optional but Recommended): If using a catalyst, add it at this stage (e.g., p-toluenesulfonic acid, 0.1 eq.).[3]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[4][11]

    • If necessary, use a Dean-Stark apparatus to remove water.[2]

    • Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Data Presentation

Table 1: Common Solvents and Catalysts for Imidazolidin-4-one Synthesis

SolventCatalystTypical Temperature Range (°C)Notes
Methanolp-Toluenesulfonic acid25 - 65Good for many simple condensations.
THFNone or Lewis Acids25 - 66Aprotic solvent, can be useful for sensitive substrates.
Toluenep-Toluenesulfonic acid80 - 110Allows for azeotropic removal of water with a Dean-Stark trap.
ortho-DichlorobenzeneNone> 140High boiling point solvent for less reactive substrates.[1]
DichloromethaneChiral Phosphoric Acid-10 - 25Often used in asymmetric syntheses.[2]

Visualizations

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Start->Side_Reactions Starting_Material Starting Material Quality Issue? Start->Starting_Material Equilibrium Equilibrium Not Favoring Product? Incomplete_Reaction->Equilibrium Kinetics Slow Reaction Kinetics? Incomplete_Reaction->Kinetics Oxidation Oxidation of Starting Materials? Side_Reactions->Oxidation Self_Condensation Aldehyde Self-Condensation? Side_Reactions->Self_Condensation Purity Check Purity (NMR, MP) Starting_Material->Purity Freshness Use Freshly Distilled Aldehyde Starting_Material->Freshness Remove_Water Remove Water (Dean-Stark/Mol. Sieves) Equilibrium->Remove_Water Optimize_Time_Temp Increase Reaction Time/Temp Kinetics->Optimize_Time_Temp Add_Catalyst Screen Catalysts (e.g., p-TsOH) Kinetics->Add_Catalyst Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Oxidation->Inert_Atmosphere Order_of_Addition Optimize Order of Reagent Addition Self_Condensation->Order_of_Addition Purify_Reactants Purify Starting Materials Purity->Purify_Reactants Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Amino Acid Amide, Aldehyde/Ketone, and Solvent Catalyst Add Catalyst (Optional) Reactants->Catalyst Heat Heat/Stir with Water Removal Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Concentrate Concentrate Reaction Mixture Monitor->Concentrate Extract Aqueous Workup (Extraction) Concentrate->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Imidazolidin-4-one Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A step-by-step workflow for the synthesis and purification of imidazolidin-4-ones.

References

  • Akdag, A., McKee, M. L., & Worley, S. D. (2006). Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. The Journal of Physical Chemistry A, 110(24), 7621–7627. [Link]

  • Buur, A., & Bundgaard, H. (2003). Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. International Journal of Pharmaceutics, 266(1-2), 135–144. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-imidazolidinones. Retrieved from [Link]

  • Lamboley, S., Vuichoud, B., de Saint Laumer, J.-Y., & Herrmann, A. (2015). Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid amide or peptide derivatives and carbonyl compounds at neutral pH. ResearchGate. [Link]

  • Wikipedia. (2023). Imidazolidinone. In Wikipedia. [Link]

  • Beilstein Archives. (n.d.). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Retrieved from [Link]

  • Hulme, C., et al. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Semantic Scholar. [Link]

  • Amanote Research. (n.d.). Mechanism of Formation of Biocidal Imidazolidin-4-One. Retrieved from [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • ResearchGate. (n.d.). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. Retrieved from [Link]

  • Gordillo, R., & Houk, K. N. (2006). Origins of Stereoselectivity in Diels−Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. Journal of the American Chemical Society, 128(10), 3543–3553. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one and Thiazolidine-4-one Derivatives from Phenidone and Their Antimicrobial and Antioxidant Activities Investigation. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • SciSpace. (n.d.). Synthesis, Characterization of Thiazolidin-4-one, Oxazolidin-4-one and Imidazolidin-4-one Derivatives from 6-Amino. Retrieved from [Link]

  • Al-Zoubi, W., & Al-Sbou, M. (2020). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 10(52), 31235–31266. [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

Sources

improving diastereoselectivity with 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 3-Ethylimidazolidin-4-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile auxiliary for optimal diastereoselectivity in asymmetric synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chiral auxiliary, a stereogenic molecule temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] Its primary application is in asymmetric synthesis, particularly in the diastereoselective alkylation of enolates derived from N-acylated versions of the auxiliary.[2] Like the well-known Evans' oxazolidinones, it provides a rigid chiral environment that effectively shields one face of the enolate, directing incoming electrophiles to the opposite face.[1] This strategy is invaluable in the early phases of drug development for the reliable synthesis of enantiomerically pure compounds.

Q2: How does the this compound auxiliary induce stereoselectivity?

A2: The stereoselectivity arises from a combination of steric and electronic factors within the transition state. After N-acylation (e.g., with a propanoyl group to create a prochiral center) and deprotonation with a strong base, a rigid metal-chelated (Z)-enolate is formed. The ethyl group at the N3 position, along with any substituent at the C5 position, creates a sterically hindered environment. This conformation forces the substituent on the enolate to orient away from the auxiliary's directing group, exposing one face of the enolate to the electrophile while shielding the other. The result is a highly predictable attack trajectory for the electrophile, leading to the preferential formation of one diastereomer.

Q3: How do I attach the acyl group to the auxiliary and subsequently cleave it after the reaction?

A3:

  • Acylation: The N-acyl group is typically introduced by reacting the this compound with an appropriate acid chloride or anhydride. A common method involves deprotonation of the auxiliary with a strong base like n-BuLi at low temperatures (-78 °C) followed by the addition of the acylating agent.[3] Milder conditions using an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) with an anhydride are also effective and can avoid the need for strong bases.[3]

  • Cleavage: After the diastereoselective reaction, the auxiliary must be removed without racemizing the newly created stereocenter. Several methods are available:

    • Hydrolysis: Mild basic hydrolysis using lithium hydroperoxide (LiOOH), generated from LiOH and H₂O₂, is highly effective for cleaving the exocyclic carbonyl to yield the carboxylic acid.[3]

    • Reduction: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the N-acyl group to the corresponding primary alcohol.[4]

    • Transesterification: Lewis acid-catalyzed alcoholysis, for example using Yb(OTf)₃ with an alcohol, can directly convert the N-acyl group into a chiral ester.[5]

Q4: How can I determine the diastereomeric ratio (d.r.) of my product?

A4: The d.r. can be reliably measured on the crude reaction mixture or purified product (before auxiliary cleavage) using standard analytical techniques:

  • ¹H NMR Spectroscopy: In many cases, the protons alpha to the carbonyl group or on the auxiliary itself will show distinct, well-resolved signals for each diastereomer.[6] Careful integration of these signals provides the ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC using a normal phase column (e.g., silica gel) is often very effective for separating diastereomers, allowing for accurate quantification.[7][8] Chiral HPLC is not necessary at this stage as the products are diastereomers, not enantiomers.

Troubleshooting Guide: Low Diastereoselectivity in Alkylation Reactions

Low diastereoselectivity is a common issue that can almost always be traced back to suboptimal reaction conditions. The key is to ensure the formation of a single, rigid (Z)-enolate and to maintain that rigidity throughout the reaction.

Problem 1: Diastereomeric Ratio (d.r.) is Poor (<90:10)

If you are observing a low d.r., it suggests that either the enolate geometry is not exclusively (Z), or the transition state is not sufficiently ordered. Use the following guide to diagnose and resolve the issue.

start Low d.r. Observed q1 Was enolate formation clean and complete? start->q1 s1 Incomplete deprotonation or side reactions. - Use a stronger, non-nucleophilic base (LDA, NaHMDS). - Ensure strictly anhydrous conditions (flame-dried glassware, fresh solvents). - Check base quality/titer. q1->s1 No q2 Was the reaction temperature strictly maintained at -78°C? q1->q2 Yes s1->q2 s2 Higher temperatures reduce selectivity. - Use a cryocool or a well-insulated dry ice/acetone bath. - Add electrophile slowly to avoid local warming. q2->s2 No q3 Is the solvent appropriate? q2->q3 Yes s2->q3 s3 Solvent impacts enolate aggregation and reactivity. - THF is the standard and generally optimal choice. - Avoid coordinating solvents like HMPA or DMPU which can break up chelates. q3->s3 No q4 Is the electrophile too reactive or bulky? q3->q4 Yes s3->q4 s4 Highly reactive electrophiles (e.g., MeOTf) can reduce selectivity. - Consider changing to a corresponding iodide or bromide. - Extremely bulky electrophiles may have competing transition states. q4->s4 No end Optimization Achieved q4->end Yes s4->end

Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.

In-Depth Analysis & Solutions

1. Enolate Formation: The Critical First Step

  • Expertise & Experience: The cornerstone of high diastereoselectivity is the clean, quantitative formation of the (Z)-enolate. The lithium enolate, for instance, forms a rigid six-membered chelate with the auxiliary's carbonyl oxygen and the N1 atom, which is essential for stereocontrol. Incomplete deprotonation leaves unreacted starting material that can complicate purification and analysis.

  • Causality: Strong, bulky, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are required to rapidly and irreversibly deprotonate the α-proton without competing nucleophilic attack at the carbonyl.[9]

  • Troubleshooting:

    • Issue: Low d.r. and recovery of starting material.

    • Solution: Ensure your base is freshly prepared or properly titrated. Use 1.05-1.1 equivalents of base. Always perform the deprotonation at -78 °C in anhydrous THF.

2. The Role of Temperature

  • Expertise & Experience: Alkylation reactions are under kinetic control. The diastereomeric ratio is a direct reflection of the difference in the free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states.

  • Causality: Lowering the temperature exaggerates this energy difference, leading to a higher population of the lower-energy transition state and thus a higher d.r.[10] Even a small increase in temperature can significantly erode selectivity.

  • Troubleshooting:

    • Issue: Inconsistent or lower-than-expected d.r.

    • Solution: Maintain a strict temperature of -78 °C during deprotonation and throughout the electrophile addition. Add the electrophile dropwise via syringe pump over an extended period (e.g., 30 minutes) to dissipate any heat generated.

3. Solvent Effects: More Than Just a Medium

  • Expertise & Experience: The solvent plays a crucial role in the aggregation state and reactivity of the lithium enolate.

  • Causality: Tetrahydrofuran (THF) is generally the solvent of choice because it is a weakly coordinating solvent that supports the desired chelated monomeric or dimeric enolate structure.[11][12] Highly polar or coordinating solvents (e.g., DMSO, HMPA) can disrupt the lithium chelation, leading to a less rigid, "naked" enolate and a dramatic loss of stereocontrol.[11]

  • Troubleshooting:

    • Issue: Poor d.r. when using alternative solvents.

    • Solution: Use freshly distilled, anhydrous THF. Avoid additives unless a specific mechanistic purpose is intended.

4. The Influence of Lewis Acids in Aldol and Michael Additions

  • Expertise & Experience: For reactions involving carbonyl electrophiles (like aldol additions) or conjugate additions, a Lewis acid is often required to activate the electrophile and enforce a rigid, doubly-chelated transition state.

  • Causality: Strong Lewis acids like TiCl₄ or SnCl₄ can coordinate to both the auxiliary's carbonyl and the electrophile's carbonyl. This creates a highly organized Zimmerman-Traxler-type transition state, which can dramatically enhance diastereoselectivity.[13][14] However, the choice of Lewis acid is critical, as some may form open-chain complexes that offer poor stereocontrol.[13][15]

  • Troubleshooting:

    • Issue: Low d.r. in an aldol reaction.

    • Solution: Screen different Lewis acids (e.g., TiCl₄, Bu₂BOTf, SnCl₄). Stoichiometry is key; typically 1.1 equivalents are used to ensure full chelation. The order of addition also matters: pre-complexing the N-acyl imidazolidinone with the Lewis acid before adding the aldehyde often gives the best results.

Data Summary: Impact of Reaction Parameters on Diastereoselectivity
ParameterConditionExpected Effect on d.r.Rationale
Base LDA, LiHMDS, NaHMDSHigh Forms (Z)-enolate cleanly and irreversibly.[9]
KHMDSModerate to HighCan sometimes give slightly different selectivity due to cation size.
Weaker bases (e.g., alkoxides)Low Incomplete deprotonation, equilibrium favors starting material.
Temperature -78 °CHigh Maximizes the energy difference between diastereomeric transition states.[10]
-40 °CModerateReduced selectivity.
0 °C to RTLow / None Sufficient thermal energy to overcome the activation barrier for both pathways.
Solvent THF, TolueneHigh Promotes the required rigid, chelated enolate structure.[11]
Diethyl EtherModerate to HighLess coordinating than THF, can sometimes alter aggregation.
HMPA, DMPUVery Low Strongly coordinating; disrupts chelation leading to loss of control.[11]
Lewis Acid TiCl₄, SnCl₄ (for Aldols)High Enforces a rigid, bidentate chelated transition state.[14]
(for Aldols)BF₃·OEt₂ModerateCan promote non-chelated transition states, leading to lower selectivity.[13]
NoneLow Uncatalyzed reaction proceeds through a less organized transition state.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of N-Propanoyl-3-Ethylimidazolidin-4-one

This protocol describes a general procedure for the alkylation of the N-propanoyl derivative with benzyl bromide.

Step 1: Acylation of this compound

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).

  • Dissolve in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Add propanoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-propanoyl-3-Ethylimidazolidin-4-one.

Step 2: Diastereoselective Alkylation

  • To a flame-dried flask under argon, add the N-propanoyl-3-Ethylimidazolidin-4-one (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Add LDA (1.1 equiv, freshly prepared or a titrated commercial solution) dropwise. The solution should turn a pale yellow color. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Determine the crude d.r. by ¹H NMR analysis. Purify by flash chromatography to separate the diastereomers.

Protocol 2: Auxiliary Cleavage to Carboxylic Acid
  • Dissolve the purified major diastereomer (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by solid lithium hydroxide (2.0 equiv).

  • Stir vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract with ethyl acetate (3x). The organic layers contain the carboxylic acid product. The aqueous layer contains the recovered chiral auxiliary.

Visualizing the Mechanism

Caption: Proposed Chelated Transition State Model. (Note: A placeholder image is used; in a real scenario, a chemical drawing would be inserted).

workflow cluster_workflow General Experimental Workflow Acylation 1. Acylation (Attach Acyl Group) Enolate 2. Enolate Formation (Base, -78°C, THF) Acylation->Enolate Alkylation 3. Alkylation (Add Electrophile) Enolate->Alkylation Analysis 4. Analysis (NMR/HPLC for d.r.) Alkylation->Analysis Cleavage 5. Cleavage (Recover Product & Auxiliary) Analysis->Cleavage

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Technical Support Center: 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for 3-Ethylimidazolidin-4-one. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and optimal performance of this reagent in your experiments. We will address common questions and troubleshooting scenarios encountered during its handling and storage, grounding our recommendations in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

What are the fundamental chemical properties and stability concerns for this compound?

Answer: this compound is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Its structure, with an amide-like functional group within the ring, makes it susceptible to certain degradation pathways.

  • Hydrolysis: The primary stability concern is hydrolysis. The imidazolidinone ring can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. This process is often reversible but can lead to the formation of impurities over time, impacting experimental results. Studies on related 4-imidazolidinone structures confirm their pH-dependent decomposition in aqueous solutions[1].

  • Thermal Stability: Most imidazolidinone derivatives are thermally stable at room temperature and under recommended storage conditions[3]. However, elevated temperatures can accelerate degradation, especially if moisture is present.

  • Photostability: While specific photostability studies on this compound are not published, complex organic molecules can be sensitive to UV or high-intensity visible light. It is best practice to protect the compound from prolonged light exposure as recommended by ICH guidelines for new drug substances[4][5][6].

What are the ideal long-term and short-term storage conditions for this compound?

Answer: Proper storage is critical to maintaining the purity and stability of this compound. The key is to rigorously exclude moisture and oxygen.

Causality: The recommended conditions are designed to mitigate the primary degradation pathway: hydrolysis. By storing the compound in a dry, inert atmosphere, you prevent the two main initiators of this reaction (water and acid/base catalysts that can form in the presence of air and water). Storing away from strong oxidizing agents prevents unwanted chemical reactions[7][8].

Parameter Long-Term Storage (> 1 month) Short-Term / In-Use Storage Rationale
Temperature 2-8°C (Refrigerated)15–25 °C (Controlled Room Temp)[2]Reduces degradation kinetics. Avoid freezing unless specified by the supplier, as this can introduce moisture through condensation.
Atmosphere Store under an inert gas (Argon or Nitrogen).Keep container tightly sealed when not in use.Prevents moisture absorption (hygroscopicity) and potential oxidation.
Container Tightly sealed, amber glass vial or as supplied by the manufacturer.Original, tightly-sealed container.Protects from light and moisture ingress. Use containers with secure, lined caps[9].
Incompatibilities Strong oxidizing agents, strong acids, strong bases.Same as long-term.Avoids vigorous, potentially hazardous reactions and catalytic degradation.
My solid this compound appears clumpy and has a slight yellowish tint, which was not present initially. What could be the cause?

Answer: This is a classic sign of moisture absorption and potential partial hydrolysis.

  • Clumping: The hygroscopic nature of the compound leads to the absorption of atmospheric water, causing the powder to clump.

  • Color Change: The formation of degradation products or minor impurities resulting from hydrolysis or slow oxidation can often lead to a change in the material's appearance, such as developing a yellowish tint.

If you observe these changes, the purity of the material is compromised. It is highly recommended to perform an analytical check (e.g., NMR, LC-MS) to quantify the level of impurity before using it in a sensitive application.

Can I store this compound in solution? If so, for how long and in which solvents?

Answer: Storing this compound in solution is generally not recommended for extended periods due to the high risk of hydrolysis.

The stability of imidazolidinone derivatives is significantly reduced in aqueous solutions[1]. Even in "anhydrous" organic solvents, trace amounts of water can be sufficient to cause slow degradation. If you must prepare a stock solution, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Ensure the solvent is freshly opened or properly stored to be dry.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Storage: Store the solution at -20°C or -80°C in a tightly sealed vial with a secure cap.

  • Duration: Use the solution as quickly as possible, ideally within 24-48 hours. Do not store for weeks. For longer-term needs, it is better to aliquot the solid compound and prepare fresh solutions as required.

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common issues.

Troubleshooting Workflow: Unexpected Experimental Results

If an experiment involving this compound yields unexpected results (e.g., low yield, unexpected byproducts), the integrity of the starting material should be the first suspect.

G A Unexpected Experimental Results (Low Yield, Impurities) B Check Storage Conditions - Temperature Log? - Tightly Sealed? A->B C Visually Inspect Compound - Color Change? - Clumping? A->C D Perform Analytical Check (TLC, LC-MS, NMR) B->D C->D E Compare to Reference - Old Batch vs. New Batch - Supplier's CoA D->E F Degradation Confirmed E->F Discrepancy Found G Compound is Pure E->G No Discrepancy I Procure Fresh Lot of Compound F->I H Investigate Other Experimental Parameters G->H

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Primary Degradation Pathway: Hydrolysis

The diagram below illustrates the most probable degradation mechanism for this compound in the presence of water, which involves the cleavage of the amide bond within the ring.

G cluster_reactants Reactants cluster_products Hydrolysis Products Compound This compound C₅H₁₀N₂O Intermediate Tetrahedral Intermediate Compound->Intermediate + H₂O (Acid/Base Catalyzed) Water Water H₂O ProductA N-ethyl-ethane-1,2-diamine derivative ProductB Carbonyl Compound (e.g., Formic Acid derivative) Intermediate->ProductA Ring Cleavage Intermediate->ProductB Ring Cleavage

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Technical Support Center: Navigating the Challenges of 3-Ethylimidazolidin-4-one Auxiliary Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing the 3-Ethylimidazolidin-4-one chiral auxiliary. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the crucial auxiliary removal step. Our goal is to equip you with the knowledge to optimize your cleavage reactions, maximize your product yield and purity, and confidently navigate the nuances of this robust chiral auxiliary.

Introduction: The Double-Edged Sword of Stability

The this compound auxiliary, a derivative of the well-regarded Helmchen auxiliary, offers excellent stereocontrol in a variety of asymmetric transformations, including alkylations and aldol reactions.[1] A key feature of imidazolidinones, when compared to their oxazolidinone counterparts like the Evans auxiliary, is their enhanced stability.[2] This robustness is advantageous during the stereoselective bond formation, minimizing premature cleavage or side reactions. However, this same stability can present challenges during the final deprotection step. This guide will provide you with the strategies to effectively cleave this auxiliary while preserving the integrity of your chiral product.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to address the most common issues encountered during the removal of the this compound auxiliary. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Cleavage

Question: "I am observing a significant amount of starting material (N-acylated product) even after extended reaction times. How can I drive the cleavage reaction to completion?"

Potential Causes:

  • Insufficiently Harsh Conditions: As mentioned, the this compound auxiliary is more stable than many other chiral auxiliaries. The conditions you are using may not be vigorous enough to achieve complete cleavage.

  • Steric Hindrance: A sterically bulky acyl group on your substrate can hinder the approach of the nucleophile to the carbonyl center.

  • Inappropriate Reagent Choice: The chosen cleavage method may not be optimal for your specific substrate.

Solutions and Scientific Rationale:

Solution Detailed Protocol Scientific Rationale
Increase Reaction Temperature Cautiously increase the reaction temperature in 5-10 °C increments, monitoring for product degradation.Higher temperatures provide the necessary activation energy to overcome the stability of the amide bond.
Prolong Reaction Time Extend the reaction time, monitoring the progress by TLC or LC-MS at regular intervals.For sluggish reactions, simply allowing more time for the reaction to proceed can lead to higher conversion.
Switch to a More Potent Cleavage Method If using a mild method, consider switching to a more forcing one. For example, if transesterification is slow, a hydrolytic or reductive method may be more effective.Different cleavage methods have different reaction mechanisms and sensitivities to steric hindrance.
Use a More Reactive Nucleophile For hydrolytic cleavage, lithium hydroperoxide (LiOOH) is generally more effective than lithium hydroxide (LiOH) for cleaving the exocyclic amide bond without degrading the auxiliary ring.[1][3]The hydroperoxide anion is a softer, more potent nucleophile for this specific transformation.

Workflow for Optimizing Cleavage Conditions:

G start Incomplete Cleavage temp Increase Temperature start->temp degradation Product Degradation? temp->degradation time Extend Reaction Time reagent Change Cleavage Method time->reagent complete Reaction Complete reagent->complete degradation->time Yes degradation->complete No

Caption: Decision workflow for addressing incomplete auxiliary cleavage.

Issue 2: Low Yield of the Desired Product

Question: "The cleavage reaction appears to be complete, but my isolated yield of the chiral product is disappointingly low. What could be the reason?"

Potential Causes:

  • Product Degradation: The cleavage conditions might be too harsh for your product, leading to decomposition.

  • Side Reactions: Unwanted side reactions, such as epimerization or cleavage of other functional groups, can consume your product.

  • Difficult Purification: The product may be difficult to separate from the cleaved auxiliary or other reaction byproducts, leading to losses during workup and purification.

Solutions and Scientific Rationale:

Solution Detailed Protocol Scientific Rationale
Employ Milder Cleavage Conditions If you suspect product degradation, switch to a milder cleavage method. For example, use transesterification with sodium methoxide in methanol at room temperature instead of a high-temperature hydrolysis.[4]Milder conditions can preserve sensitive functional groups on your desired product.
Optimize Workup Procedure After cleavage, the reaction mixture will contain your product and the water-soluble this compound. A carefully designed acid-base extraction is crucial for separation.The basic nitrogen atoms in the cleaved auxiliary allow for its separation from a neutral or acidic product through extraction with an acidic aqueous solution.
Protect Sensitive Functional Groups If your substrate contains functional groups that are not stable to the cleavage conditions (e.g., esters sensitive to hydrolysis), consider protecting them before attaching the auxiliary.Orthogonal protection strategies are a cornerstone of complex molecule synthesis, ensuring that only the desired bond is cleaved.
Issue 3: Epimerization of the Chiral Center

Question: "I am observing a loss of enantiomeric excess (e.e.) in my final product. How can I prevent epimerization during auxiliary removal?"

Potential Causes:

  • Strongly Basic Conditions: The use of strong, non-nucleophilic bases can lead to the deprotonation of the α-proton of your chiral center, resulting in racemization.[5]

  • Prolonged Exposure to Basic Conditions: Even with milder bases, extended reaction times can increase the risk of epimerization.

Solutions and Scientific Rationale:

Solution Detailed Protocol Scientific Rationale
Use Nucleophilic Cleavage Reagents Favor nucleophilic cleavage methods over those that rely on strong bases. For example, LiOOH for hydrolysis or reductive cleavage with LiBH₄ are less likely to cause epimerization than methods requiring strong alkoxide bases.[1][6]These reagents directly attack the carbonyl group, and the reaction conditions are generally less basic, minimizing the risk of deprotonation at the α-carbon.
Maintain Low Temperatures Perform the cleavage reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures reduce the rate of all reactions, including the undesirable epimerization pathway.
Minimize Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.The longer the substrate is exposed to conditions that can cause epimerization, the greater the potential loss of stereochemical integrity.

Mechanism of Base-Mediated Epimerization:

G sub Chiral Substrate enolate Planar Enolate (Achiral) sub->enolate Deprotonation base Base base->enolate racemic Racemic Product enolate->racemic Reprotonation proton Proton Source proton->racemic

Caption: Simplified mechanism of base-induced epimerization.

Frequently Asked Questions (FAQs)

Q1: Which cleavage method is the best for removing the this compound auxiliary?

There is no single "best" method, as the optimal choice depends on your target functional group and the stability of your molecule. Here is a general guide:

  • For Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOOH) is the most common and generally reliable method.[1][3]

  • For Primary Alcohols: Reductive cleavage with lithium borohydride (LiBH₄) is a good choice.[6]

  • For Esters: Transesterification with an alkoxide (e.g., sodium methoxide in methanol) is a mild and effective option.[4]

  • For Aldehydes: Reductive cleavage with diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the aldehyde, but requires careful control of stoichiometry and reaction conditions to avoid over-reduction to the alcohol.

Q2: How do I prepare the lithium hydroperoxide (LiOOH) reagent for hydrolysis?

The LiOOH reagent is typically prepared in situ just before use. A common procedure involves dissolving lithium hydroxide (LiOH) in water and then adding hydrogen peroxide (H₂O₂) at 0 °C.

Detailed Protocol for LiOOH Cleavage (Adapted from Evans' Oxazolidinone Cleavage): [3]

  • Dissolve the N-acylated this compound substrate in a mixture of tetrahydrofuran (THF) and water (typically 3:1 or 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the LiOOH solution by dissolving LiOH·H₂O (e.g., 4 equivalents) in water and then adding 30% aqueous H₂O₂ (e.g., 8 equivalents) at 0 °C.

  • Add the freshly prepared LiOOH solution to the substrate solution dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Proceed with the appropriate workup to isolate the carboxylic acid and the cleaved auxiliary.

Q3: How can I effectively separate my product from the cleaved this compound auxiliary after the reaction?

The cleaved this compound is a water-soluble amine. A standard acid-base extraction is usually effective.

Purification Workflow:

G start Crude Reaction Mixture extract_org Extract with Organic Solvent start->extract_org acid_wash Wash Organic Layer with Dilute Acid (e.g., 1M HCl) extract_org->acid_wash separate Separate Layers acid_wash->separate org_layer Organic Layer (Contains Product) separate->org_layer aq_layer Aqueous Layer (Contains Protonated Auxiliary) separate->aq_layer dry_evap Dry and Evaporate Organic Layer org_layer->dry_evap purify Further Purification (e.g., Chromatography, Recrystallization) dry_evap->purify final_product Pure Product purify->final_product

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Technical Support Center: Reaction Condition Optimization for 3-Ethylimidazolidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethylimidazolidin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Imidazolidin-4-one cores are prevalent in a wide range of biologically active compounds and pharmaceuticals.[1] Achieving a high-yield, reproducible synthesis is critical for downstream applications.

This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot effectively and adapt the protocol to your specific needs. We will explore the causality behind experimental choices, address common pitfalls in a direct question-and-answer format, and provide a robust baseline protocol as a self-validating starting point.

Section 1: The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is efficiently achieved via a cyclocondensation reaction. The most common and reliable route involves the reaction of an N-ethylated amino acid derivative, specifically N-ethylglycinamide , with a one-carbon electrophile, such as formaldehyde .

The reaction proceeds through two key mechanistic steps:

  • Imine Formation: The primary amine of N-ethylglycinamide reacts with the carbonyl group of formaldehyde to form a Schiff base, or imine, intermediate. This is a condensation reaction that releases a molecule of water. The equilibrium of this step is critical and is often driven forward by removing water from the reaction medium.

  • Intramolecular Cyclization: The terminal amide nitrogen of the imine intermediate then acts as a nucleophile, attacking the electrophilic imine carbon. This intramolecular attack forms the five-membered imidazolidinone ring.

This process is typically catalyzed by acid, which protonates the formaldehyde carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.

ReactionMechanism Reactants N-Ethylglycinamide + Formaldehyde Imine_Formation Step 1: Imine Formation (Schiff Base) Reactants->Imine_Formation Nucleophilic attack H_plus H+ (Catalyst) H_plus->Imine_Formation Protonation Cyclization Step 2: Intramolecular Cyclization Imine_Formation->Cyclization Nucleophilic attack (Amide N on Imine C) Water H₂O Imine_Formation->Water Dehydration Product This compound Cyclization->Product

Caption: The two-step mechanism for this compound synthesis.

Section 2: Baseline Experimental Protocol

This protocol provides a validated starting point for synthesis. Meticulous execution of this baseline is the first step in troubleshooting; deviations in your results can often be traced back to variations from this standard procedure.

Materials:

  • N-ethylglycinamide (1.0 eq)

  • Formaldehyde (37% solution in water, 1.1 eq)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-ethylglycinamide (1.0 eq) and toluene (approx. 0.2 M concentration relative to the starting amide).

  • Catalyst and Reagent Addition: Add p-TsOH (0.05 eq) to the slurry. Begin stirring and add formaldehyde (1.1 eq) dropwise over 5 minutes.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Vigorously collect water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (usually 4-6 hours).

  • Reaction Monitoring: Monitor the progress by Thin Layer Chromatography (TLC), using a mobile phase of 10% Methanol in Dichloromethane. The starting material and product should have distinct Rf values.

  • Workup: Cool the reaction mixture to room temperature. Filter off any solids and wash the filtrate with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.[2][3]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis and optimization of this compound.

TroubleshootingWorkflow Start Problem Encountered? LowYield LowYield Start->LowYield ImpureProduct Impure Product Multiple spots on TLC Start->ImpureProduct IsolationIssue Isolation Difficulty Product is lost during workup Start->IsolationIssue Water Inefficient Water Removal LowYield->Water Check Dean-Stark setup Use molecular sieves Reagents Reagent Quality/Stoichiometry LowYield->Reagents Verify reagent purity Check formaldehyde concentration Temp Incorrect Temperature LowYield->Temp Ensure vigorous reflux SideReaction Side Reactions Occurring ImpureProduct->SideReaction Lower temp Slow reagent addition Incomplete Incomplete Reaction ImpureProduct->Incomplete Increase reaction time Check catalyst activity Solubility High Water Solubility IsolationIssue->Solubility 'Salt out' with brine Use different extraction solvent (e.g., DCM) Crystallization Crystallization Fails IsolationIssue->Crystallization Screen multiple solvent systems Try seeding

Caption: A decision-tree workflow for troubleshooting common synthesis problems.

Question 1: My reaction yield is consistently low (<20%) or I'm not forming any product. What are the likely causes?

Answer: This is the most common issue and usually points to a problem with one of the core reaction parameters. Let's break it down:

  • Inefficient Water Removal: The formation of the imine intermediate is a reversible equilibrium.[4] According to Le Chatelier's principle, the removal of water is essential to drive the reaction forward.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly and that the toluene is at a vigorous reflux to facilitate azeotropic removal of water. For smaller-scale reactions where a Dean-Stark trap is inefficient, consider adding an in-situ dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction flask.

  • Reagent Quality and Stoichiometry:

    • Formaldehyde: Aqueous formaldehyde solutions can degrade over time, forming paraformaldehyde. This reduces the concentration of the active monomeric formaldehyde. Use a fresh bottle or titrate it before use.

    • N-ethylglycinamide: Ensure your starting material is pure and dry. Impurities can inhibit the reaction.

    • Stoichiometry: While a slight excess of formaldehyde (1.1 eq) is recommended, a large excess can lead to side reactions. Verify your calculations and measurements.

  • Insufficient Catalysis: The reaction benefits from an acid catalyst to activate the formaldehyde.

    • Solution: Ensure the p-TsOH has been added. If the starting amide is in a salt form (e.g., a hydrochloride salt), you may need to add a base to liberate the free amine before the reaction can proceed, or alternatively, use a different synthetic route.

Question 2: My NMR/LC-MS shows multiple unexpected peaks. What are the common side reactions?

Answer: The formation of multiple products indicates a lack of selectivity, which can be controlled by optimizing reaction conditions.

  • Polymerization/Oligomerization: Formaldehyde is prone to self-polymerization, especially under acidic conditions. Additionally, the product itself can potentially react with excess formaldehyde.

    • Solution: Add the formaldehyde solution slowly and dropwise to the heated reaction mixture rather than all at once. This keeps the instantaneous concentration of free formaldehyde low, minimizing self-reaction.

  • Formation of N,N'-methylenebis(amide) derivative: Two molecules of the starting material or product could be linked by a methylene bridge from formaldehyde.

    • Solution: This is also controlled by maintaining a low concentration of formaldehyde. Ensure the stoichiometry is not excessively high (stick to ~1.1 equivalents).

  • Incomplete Cyclization: You may be isolating the intermediate imine or the hydrated aminal precursor.

    • Solution: This suggests the reaction has not gone to completion. Increase the reflux time and ensure all water has been removed. Check the activity of your acid catalyst.

Question 3: The product seems to be highly water-soluble, and I'm losing it during the workup. How can I improve recovery?

Answer: Small, polar heterocyclic molecules like this compound can have significant aqueous solubility, making standard extractions inefficient.

  • "Salting Out": Before extracting with your organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.

  • Change of Extraction Solvent: Toluene is excellent for the reaction but may not be the best for extraction. A more polar solvent like Dichloromethane (DCM) or a 3:1 mixture of Chloroform/Isopropanol can be more effective at extracting polar products. Perform multiple small-volume extractions (e.g., 4 x 25 mL) rather than one large one (1 x 100 mL) for greater efficiency.

  • Avoid Water Entirely: If possible, after neutralizing the acid catalyst by stirring with a solid base like sodium bicarbonate, you can filter the mixture and proceed directly to solvent evaporation, purifying the crude residue by chromatography.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reaction?

    • A: Toluene is the preferred solvent because it is non-polar, has a high boiling point suitable for reflux, and forms an azeotrope with water (boiling point 85°C), which is crucial for efficient removal via a Dean-Stark apparatus. Other solvents like benzene or xylene can also be used. Aprotic polar solvents like DMF or DMSO are generally avoided as they do not facilitate azeotropic water removal.[5]

  • Q: How critical is pH control in this reaction?

    • A: Slightly acidic conditions (pH 4-5) are optimal. The acid catalyzes the initial nucleophilic attack on the carbonyl by protonating it.[6] If the medium is too acidic, the starting amine will be fully protonated and become non-nucleophilic, stopping the reaction. If the medium is basic, the carbonyl is not activated, and the reaction will be extremely slow.

  • Q: What are the best methods for monitoring reaction progress?

    • A: The most common method is Thin Layer Chromatography (TLC), as it is fast and effective.[2] A suitable solvent system might be 10% MeOH in DCM. The disappearance of the starting N-ethylglycinamide spot and the appearance of a new, typically higher Rf, product spot indicates progress. For more quantitative analysis, taking aliquots for GC-MS or ¹H NMR analysis is also effective.

  • Q: Can this synthesis be scaled up? What are the key considerations?

    • A: Yes, this reaction is scalable. The primary consideration is heat and mass transfer. Ensure efficient stirring to keep the mixture homogeneous. Heat management is also key; the addition of formaldehyde is exothermic, so on a large scale, it must be added slowly with adequate cooling to control the reaction temperature and prevent runaway side reactions. Efficient water removal becomes even more critical at scale.

Section 5: Summary of Key Optimization Parameters

Use the following table as a guide for your Design of Experiments (DoE) to optimize the reaction for yield and purity.

ParameterTypical RangeRationale & Key Insights
Temperature 80 - 120 °CMust be at the reflux temperature of the solvent (e.g., Toluene ~111°C) to ensure azeotropic water removal. Lower temperatures will halt the reaction.
Catalyst Loading 0.01 - 0.10 eqAcid catalyst (p-TsOH, etc.) is essential. Too little results in a slow reaction; too much can protonate the amine and promote side reactions.[7]
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rates but may also increase the rate of side reactions.[5] Dilute conditions (~0.2 M) are a good starting point.
Formaldehyde Stoich. 1.05 - 1.5 eqA slight excess is needed to drive the reaction to completion. A large excess significantly increases the risk of side-product formation.
Reaction Time 2 - 12 hoursMonitor by TLC or GC-MS. Reaction is complete when starting material is consumed and water evolution in the Dean-Stark trap has ceased.

References

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  • Dalaf, A. H., et al. "Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one." ResearchGate, 2021. Available from: [Link].

  • European Journal of Modern Medicine and Practice. "3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE." European Journal of Modern Medicine and Practice, 2024. Available from: [Link].

  • ResearchGate. "Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones." ResearchGate, 2020. Available from: [Link].

  • Al-Adhami, H., & Al-Mjidi, S. M. "(PDF) Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent." ResearchGate, 2021. Available from: [Link].

  • ACS Publications. "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions." The Journal of Organic Chemistry, 2019. Available from: [Link].

  • Royal Society of Chemistry. "Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines." Organic & Biomolecular Chemistry, 2015. Available from: [Link].

  • PubMed. "Purification of the food-borne carcinogens 2-amino-3-methylimidazo [4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in heated meat products by immunoaffinity chromatography." PubMed, 1988. Available from: [Link].

  • Neliti. "Synthesis of Some Thiazolidine-4-One Derivatives of Isoniazid by using the Microwave Method and Evaluation of their Antibacteria." Neliti, 2022. Available from: [Link].

  • ResearchGate. "(PDF) Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4- Methylenedianiline." ResearchGate, 2022. Available from: [Link].

  • Google Patents. "Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof." Google Patents, 2021.
  • PubMed. "Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors." PubMed, 2019. Available from: [Link].

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avoiding racemization in reactions with 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our 3-Ethylimidazolidin-4-one organocatalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and ensure the stereochemical integrity of your reactions, specifically focusing on the prevention of racemization.

Introduction: The Power and Pitfalls of Chiral Aldehyde Synthesis

The this compound catalyst, a derivative of the renowned MacMillan catalysts, operates through enamine catalysis to enable a wide range of asymmetric transformations, most notably the α-alkylation of aldehydes.[1][2] The catalyst's primary role is to form a transient chiral enamine with the aldehyde substrate. This enamine then reacts with an electrophile, guided by the steric environment of the catalyst, to form the desired product with high enantioselectivity.

However, the newly formed chiral center at the α-position of the aldehyde product is susceptible to racemization. The α-proton is acidic (pKa ≈ 19-20) and can be abstracted by trace acid or base, leading to a planar, achiral enol or enolate intermediate.[3] Reprotonation can then occur from either face, eroding the hard-won enantiomeric excess (ee). This guide will provide actionable strategies to mitigate this critical issue.

Troubleshooting Guide: Diagnosing and Solving Loss of Enantioselectivity

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low Enantiomeric Excess (ee) in the Crude Reaction Mixture

You've completed the reaction, and an initial chiral HPLC or SFC analysis of the crude product shows a lower-than-expected ee.

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Reaction Temperature is Too High The enantioselectivity of the reaction is determined by the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers. Higher temperatures provide more thermal energy, which can overcome this energy barrier, leading to the formation of both enantiomers and thus a lower ee. Lower temperatures make the reaction more sensitive to the subtle energy differences in the diastereomeric transition states, favoring the formation of a single enantiomer.[4]Solution: Perform the reaction at a lower temperature. The optimal temperature is often a trade-off between reaction rate and selectivity. Protocol: 1. Set up the reaction as planned but in a vessel equipped with a cryostat or a cooling bath (e.g., dry ice/acetone for -78 °C, ice/salt for -10 to -20 °C). 2. Pre-cool the solvent and catalyst solution to the target temperature before adding the aldehyde and electrophile. 3. Monitor the reaction by TLC or LC-MS. Be aware that reaction times will be significantly longer.
Inappropriate Solvent Choice The solvent plays a crucial role in stabilizing the transition state. Non-polar, aprotic solvents are generally preferred as they do not interfere with the key hydrogen bonding interactions between the catalyst and the substrate that dictate stereoselectivity. Polar or protic solvents can solvate the catalyst and intermediates, disrupting the organized transition state assembly.[5]Solution: Screen a range of aprotic solvents. Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common starting points. Recommended Solvents (in order of typical preference): 1. Toluene 2. Dichloromethane (DCM) 3. Tetrahydrofuran (THF) 4. Acetonitrile (use with caution, can sometimes be beneficial) Avoid: Protic solvents like Methanol or Water unless specified in a validated protocol.
Incorrect Brønsted Acid Additive Many imidazolidinone-catalyzed reactions require a Brønsted acid co-catalyst to facilitate the formation of the active iminium ion and turn over the catalytic cycle.[6] However, an overly strong or concentrated acid can also catalyze the enolization of the aldehyde product, leading to racemization in-situ.Solution: Use a weak, non-nucleophilic Brønsted acid. Trifluoroacetic acid (TFA) is common, but if racemization is suspected, switch to a weaker acid like benzoic acid or use a salt like TFA•HNEt₃. Protocol: 1. Use the catalyst as its hydrochloride or trifluoroacetate salt. 2. If adding a separate acid, ensure it is the last reagent added and is present in sub-stoichiometric amounts relative to the catalyst (e.g., 10-20 mol% of the catalyst loading).
Problem 2: High ee in Crude Sample, but Low ee After Purification

This is a common and frustrating issue, indicating that the product is racemizing during the workup or purification steps.

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Basic Aqueous Workup Washing the reaction mixture with a basic solution (e.g., saturated NaHCO₃ or Na₂CO₃) is a standard procedure to remove acidic components. However, this basic environment can rapidly deprotonate the acidic α-proton of the aldehyde product, leading to enolate formation and subsequent racemization.[7]Solution: Avoid basic aqueous washes if possible. Use a neutral wash (brine) or a mildly acidic wash. If a base is necessary, use it quickly and at low temperatures. Alternative Workup Protocol: 1. Quench the reaction with a saturated NH₄Cl solution (mildly acidic). 2. Extract the product with a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether). 3. Wash the organic layer with brine only. 4. Dry over anhydrous Na₂SO₄ (preferred over MgSO₄, which can be slightly acidic).
Silica Gel Chromatography Standard silica gel is inherently acidic and has a high surface area, which can catalyze the enolization of sensitive aldehydes, leading to on-column racemization.[8] The longer the compound remains on the column, the greater the loss of enantiomeric purity.Solution: Minimize contact time with silica gel and neutralize its activity. Purification Protocol: 1. Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (or another volatile, hindered base like DIPEA) and pack the column with this mixture. This deactivates the acidic sites. 2. Use Flash Chromatography: Do not use gravity chromatography. Push the solvent through quickly to minimize residence time. 3. Alternative: Consider purification by crystallization if possible, or use an alternative stationary phase like neutral alumina or a specialized chiral stationary phase.[9]
Product Instability During Solvent Removal Heating the product solution during solvent evaporation (e.g., on a rotovap with a warm water bath) can provide enough energy to promote racemization, especially if trace amounts of acid or base are still present from the workup.Solution: Remove solvent at or below room temperature. Protocol: 1. Concentrate the purified fractions using a rotary evaporator with the water bath at room temperature or cooled with ice. 2. For final solvent removal, use a high vacuum line at low temperature.

Experimental Protocols & Methodologies

Optimized Protocol for Enantioselective α-Alkylation of an Aldehyde

This protocol is a generalized starting point for the α-alkylation of an aldehyde like propanal with an electrophile such as benzyl bromide, optimized to minimize racemization.

Materials:

  • This compound•HCl (Catalyst, 10 mol%)

  • Aldehyde (e.g., Propanal, 1.0 equiv)

  • Electrophile (e.g., Benzyl Bromide, 1.2 equiv)

  • Sterically Hindered Base (e.g., 2,6-Lutidine, 1.1 equiv)

  • Anhydrous Solvent (e.g., Toluene)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the this compound•HCl catalyst (10 mol%).

  • Add anhydrous toluene (to make a 0.5 M solution with respect to the aldehyde).

  • Cool the flask to -20 °C using a cryocooler or an appropriate cooling bath.

  • Add the aldehyde (1.0 equiv) and stir for 5 minutes.

  • Add the 2,6-Lutidine (1.1 equiv) and stir for another 5 minutes.

  • Add the benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction to stir at -20 °C, monitoring its progress by TLC (staining with KMnO₄ or p-anisaldehyde).

  • Upon completion, quench the reaction by adding it directly to a separatory funnel containing cold, saturated aqueous NH₄Cl solution and ethyl acetate.

  • Separate the layers, and wash the organic layer twice with cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo without heating.

  • Purify immediately via flash chromatography using a column packed with triethylamine-neutralized silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger, more common base like triethylamine (TEA) instead of 2,6-lutidine?

A1: It is strongly discouraged. While TEA may work, its smaller steric profile and higher basicity increase the risk of abstracting the acidic α-proton from the product aldehyde, leading to racemization. A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is less likely to deprotonate the sterically encumbered product, thereby preserving its stereochemical integrity.

Q2: My reaction is very slow at low temperatures. Is it acceptable to warm it up to room temperature to speed it up?

A2: While warming the reaction will increase the rate, it will almost certainly decrease the enantioselectivity. A common strategy is to let the reaction run for a longer period (24-72 hours) at the optimal low temperature. If the rate is still unacceptably slow, you might consider slightly increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) before increasing the temperature.

Q3: I don't have chiral HPLC/SFC. How can I tell if I'm losing enantioselectivity?

A3: While direct measurement of ee is ideal, you can get an indirect indication by measuring the optical rotation of your crude product and your purified product. A significant decrease in the magnitude of the specific rotation after purification suggests that racemization has occurred. However, this is not a quantitative measure and can be misleading if impurities are also chiral.

Q4: Is it better to reduce the aldehyde product to the corresponding alcohol immediately after the reaction?

A4: Yes, this is an excellent strategy for preserving stereochemistry. The resulting alcohol is no longer susceptible to racemization via enolization. After the reaction is complete, instead of a standard workup, you can quench the reaction by slowly adding it to a cooled solution of a mild reducing agent like sodium borohydride (NaBH₄) in ethanol. This immediately converts the sensitive aldehyde product into a stable alcohol, which can then be purified under standard conditions without risk of racemization.

Visualizing the Mechanisms

Understanding the key pathways is crucial for effective troubleshooting.

Catalytic Cycle of Asymmetric Alkylation

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst 3-Ethyl- imidazolidin-4-one Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde R-CHO Enamine Chiral Enamine Iminium->Enamine + Base - H-Base⁺ Alkylated_Iminium Alkylated Iminium Ion Enamine->Alkylated_Iminium + Electrophile (E+) Electrophile E+ Alkylated_Iminium:e->Catalyst:w Hydrolysis Regenerates Catalyst Product Chiral Aldehyde Product (R-E-CHO) Alkylated_Iminium->Product + H₂O

Caption: The catalytic cycle for the enantioselective α-alkylation of aldehydes.

Pathway for Product Racemization

Racemization_Pathway cluster_1 Racemization via Enolate S_Product (S)-Enantiomer (Desired Product) Enolate Achiral Planar Enolate (Loss of Stereochemistry) S_Product->Enolate + Base (e.g., OH⁻) - H₂O Enolate->S_Product + H₂O (Protonation) - Base R_Product (R)-Enantiomer (Undesired Product) Enolate->R_Product + H₂O (Protonation) - Base

Caption: Base-catalyzed racemization of the α-chiral aldehyde product.

References

  • MacMillan, D. W. C., et al. Enantioselective α-Alkylation of Aldehydes by Photoredox Organocatalysis. Princeton University. [Link]

  • MacMillan, D. W. C., et al. Direct, enantioselective α-alkylation of aldehydes using simple olefins. Princeton University. [Link]

  • MacMillan, D. W. C., et al. Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis. Princeton University. [Link]

  • Scheme 1: a) MacMillan's enantioselective α-alkylation of aldehydes. b)... ResearchGate. [Link]

  • Effect of Brønsted acid co-catalysts on the photosensitized [2+2] cycloaddition of 1 with styrene. ResearchGate. [Link]

  • List, B., et al. Asymmetric Enamine Catalysis. Chemical Reviews. [Link]

  • Allen, A. E., & MacMillan, D. W. C. Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis. Organic Chemistry Portal. [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. [Link]

  • Effect of temperature on yield of synthesis of 2-imidazolidinone. ResearchGate. [Link]

  • Organocatalytic stereoselective alpha-alkylation of aldehydes with stable carbocations. Semantic Scholar. [Link]

  • [Preparation and application of chiral silica gel spheres based on L-glutamic]. PubMed. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

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Technical Support Center: Byproduct Analysis in 3-Ethylimidazolidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethylimidazolidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: The Synthetic Pathway and Its Mechanistic Pitfalls

The synthesis of this compound is commonly achieved through the condensation of an N-substituted ethylenediamine with a two-carbon electrophile, such as glyoxylic acid. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity.

The primary reaction involves the nucleophilic attack of the secondary amine of N-ethylethylenediamine on the aldehyde of glyoxylic acid, followed by an intramolecular cyclization via amide formation.

Primary Synthesis Route and Potential Side Reactions

Below is a diagram illustrating the intended reaction alongside the most common competing pathways that lead to byproduct formation.

G cluster_reactants Starting Materials cluster_byproducts Byproduct Formation Pathways N_EtED N-Ethylethylenediamine Intermediate Schiff Base / Aminal Intermediate N_EtED->Intermediate Condensation Dimer Piperazine Derivative (Dimerization Byproduct) N_EtED->Dimer Self-Condensation (Heat/Catalyst) Unreacted Unreacted Starting Materials N_EtED->Unreacted Glyox Glyoxylic Acid Glyox->Intermediate Glyox->Unreacted Product This compound (Target Product) Intermediate->Product Intramolecular Cyclization Polymer Oligomers/Polymers Intermediate->Polymer RingOpened Ring-Opened Hydrolysis Product Product->RingOpened

Caption: Intended synthesis of this compound and key side reactions.

The formation of these byproducts is often mechanistically driven by reaction conditions. For instance, the self-condensation of ethylenediamine derivatives to form piperazines is a well-documented side reaction, often promoted by heat.[1][2] Similarly, the presence of excess water or acidic/basic conditions during workup can lead to the hydrolysis of the amide bond in the product ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my this compound synthesis?

A: The most prevalent byproducts typically arise from three sources:

  • Starting Material Side Reactions: The most common is the dimerization of N-ethylethylenediamine to form an N,N'-diethylpiperazine. This is often catalyzed by heat or trace metal impurities.

  • Incomplete Reactions: Residual N-ethylethylenediamine and glyoxylic acid will be present if the reaction does not go to completion.

  • Product Degradation: The imidazolidinone ring can undergo hydrolysis to form the corresponding ring-opened amino acid derivative, especially during aqueous workup or if stored under non-anhydrous conditions.

Q2: My N-ethylethylenediamine starting material is only 95% pure. How will this affect my byproduct profile?

A: The impurities in your starting materials are a direct source of byproducts. If your N-ethylethylenediamine contains ethylenediamine, you can expect to form imidazolidin-4-one (the non-ethylated analog). If it contains diethylenetriamine, more complex, higher molecular weight adducts can form. It is crucial to characterize your starting materials thoroughly via GC-MS or NMR before use.

Q3: What is the role of reaction temperature in minimizing byproduct formation?

A: Temperature is a critical parameter. While higher temperatures can increase the rate of the desired cyclization, they disproportionately accelerate side reactions like piperazine formation and polymerization. We recommend running the reaction at the lowest temperature that allows for a reasonable reaction rate. An initial temperature optimization study (e.g., 40°C, 60°C, 80°C) monitored by HPLC is highly advised.

Q4: I've successfully synthesized the product, but its purity decreases over time. Why is this happening?

A: This is likely due to hydrolysis. The amide bond within the imidazolidinone ring is susceptible to cleavage by moisture. Ensure the final product is thoroughly dried under high vacuum and stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon). Storing it as a salt (e.g., hydrochloride) can sometimes improve stability, but this must be compatible with your downstream applications.

Section 3: Troubleshooting Guide: From Unexpected Results to Solutions

This guide provides a systematic approach to resolving common issues encountered during synthesis and analysis.

Issue 1: Low Purity (<95% by HPLC) and/or Poor Yield
  • Symptom: The primary peak in your HPLC chromatogram corresponding to the product has a low area percentage, and the isolated yield is significantly below theoretical expectations.

  • Causality: This is the most common issue and usually points to either an incomplete reaction or dominant side reactions. The key is to determine which pathway is consuming your starting materials.

  • Diagnostic Workflow:

G start Low Purity / Yield Detected check_crude Analyze Crude Reaction Mixture by HPLC & LC-MS start->check_crude decision_sm High Levels of Starting Materials? check_crude->decision_sm incomplete_rxn Diagnosis: Incomplete Reaction decision_sm->incomplete_rxn Yes decision_byprod Major Unknown Peaks Present? decision_sm->decision_byprod No solution_incomplete Solution: - Increase reaction time - Increase temperature moderately - Check reagent stoichiometry/purity incomplete_rxn->solution_incomplete end_node Optimized Synthesis solution_incomplete->end_node byprod_rxn Diagnosis: Dominant Side Reactions decision_byprod->byprod_rxn Yes decision_byprod->end_node No (Other Issue) solution_byprod Solution: - Lower reaction temperature - Use higher purity starting materials - Modify solvent or pH byprod_rxn->solution_byprod solution_byprod->end_node

Caption: Troubleshooting workflow for low purity or yield.

Issue 2: Unexpected Peaks in HPLC/GC Analysis
  • Symptom: Your chromatogram shows one or more significant peaks that are not your starting materials or product.

  • Causality: These are almost certainly reaction byproducts. The challenge lies in their identification to understand the underlying side reaction. LC-MS is the most powerful tool for this diagnosis.

  • Diagnostic Protocol:

    • Obtain an LC-MS spectrum of your crude reaction mixture.

    • Determine the molecular weight of the unknown peak from the mass spectrum.

    • Compare this molecular weight to the masses of potential byproducts (see table below).

    • Use tandem MS (MS/MS) to fragment the ion and gain structural information.

  • Data Interpretation Table: Potential Byproducts

Byproduct NameStructureMolecular Weight ( g/mol )Analytical Notes
This compound C₅H₁₀N₂O114.15 Target Product
Imidazolidin-4-oneC₃H₆N₂O86.09From ethylenediamine impurity.
N,N'-DiethylpiperazineC₈H₁₈N₂142.24Dimer of N-ethylethylenediamine. More likely to be seen in GC-MS.
Ring-Opened ProductC₅H₁₂N₂O₂132.16Hydrolysis product. Will have a different polarity in HPLC.
Glyoxylic Acid AdductC₇H₁₂N₂O₄204.18Reaction of product with another molecule of glyoxylic acid.
Section 4: Standardized Analytical Protocols

Adherence to standardized, well-characterized analytical methods is essential for reproducible results.

Protocol 4.1: HPLC-UV Method for Purity Assessment

This protocol is designed to provide a baseline for separating the target product from common impurities.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

  • System Suitability:

    • The resolution between the main product peak and its closest eluting impurity should be >1.5.

    • The tailing factor for the this compound peak should be <1.5.

    • Rationale (Trustworthiness): These suitability parameters ensure that the chromatographic system is performing adequately to separate and accurately quantify the components, making the results reliable.[3]

Protocol 4.2: GC-MS Method for Volatile Byproduct Identification

This method is particularly useful for identifying volatile byproducts like piperazine derivatives.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dilute the crude reaction mixture 1:100 in methanol or dichloromethane.

  • Rationale (Expertise): Using a non-polar column like a DB-5ms is standard for general screening of semi-volatile organic compounds. The temperature program is designed to elute a wide range of components, from volatile starting materials to higher-boiling byproducts.[4]

Section 5: References
  • ResearchGate. Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. Available from: [Link]

  • ACS Publications. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available from: [Link]

  • ACS Publications. Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Available from: [Link]

  • Google Books. III Analytical Methods. Available from:

  • National Center for Biotechnology Information. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Available from: [Link]

  • ACS Omega. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Available from: [Link]

  • PubMed. Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. Available from: [Link]

  • MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • Wiley Online Library. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Available from: [Link]

  • European Journal of Modern Medicine and Practice. 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Available from: [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances in the synthesis of highly substituted imidazolidines. Available from: [Link]

  • PubMed. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4-imidazolidinones. Available from: [Link]

  • European Journal of Modern Medicine and Practice. 3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE. Available from: [Link]

  • ResearchGate. Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Available from: [Link]

  • National Institutes of Health. Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity. Available from: [Link]

  • National Center for Biotechnology Information. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. Available from: [Link]

  • Reddit. I am reading the top reaction is “mediated by ethylene diamine.” What does this mean? It is a nucleophilic acyl substitution rxn btw. Available from: [Link]

  • PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4-Methylenedianiline. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4- Methylenedianiline. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Available from: [Link]

  • ResearchGate. Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines?. Available from: [Link]

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Validation & Comparative

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. For heterocyclic compounds such as 3-Ethylimidazolidin-4-one, a scaffold of significant interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic techniques for the structural elucidation of this class of molecules, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed analytical decisions.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level.[1] This powerful technique provides a detailed and precise map of electron density within the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

While a specific crystal structure for this compound is not publicly available, we can extrapolate the expected outcomes and experimental workflow from closely related structures, such as 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione.[2] The crystallographic analysis of this N-ethyl substituted imidazolidine derivative provides a clear blueprint for the validation of our target molecule.

The Causality Behind Crystallization

The critical prerequisite for SCXRD is the growth of a high-quality single crystal. This process, often considered both a science and an art, is influenced by numerous factors including solvent choice, temperature, and concentration. The goal is to facilitate the slow, ordered arrangement of molecules from a solution into a well-defined crystal lattice.

Experimental Protocol: Synthesis and Crystallization of this compound

A plausible synthetic route to this compound involves the N-ethylation of the parent imidazolidin-4-one ring.

Synthesis of this compound:

  • To a solution of imidazolidin-4-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Crystallization Protocol:

High-quality crystals for SCXRD are typically obtained through slow evaporation or vapor diffusion methods.

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a near-saturated solution. Loosely cover the vial to allow for the slow evaporation of the solvent over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.

Deciphering the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Data Presentation: Expected Crystallographic Data for this compound

Based on the analysis of similar structures, the following table summarizes the type of data that would be obtained from an X-ray crystallographic analysis of this compound.

ParameterExpected Information
Crystal System & Space Group Defines the symmetry of the crystal lattice (e.g., monoclinic, P2₁/c).
Unit Cell Dimensions Precise measurements of the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit, defining the precise molecular geometry.
Bond Lengths & Angles Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the connectivity and conformation.
Torsion Angles Defines the conformation of the five-membered ring and the orientation of the ethyl substituent.
Intermolecular Interactions Identification of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing.

Visualization of the Crystallographic Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation or Vapor Diffusion Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Bond Lengths, Angles, Stereochemistry, Intermolecular Interactions Refinement->Analysis

Caption: Workflow for X-ray crystallographic analysis.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques is employed to build a comprehensive and compelling case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[3] It is indispensable for elucidating the connectivity and stereochemistry of organic molecules in solution.[4]

Experimental Protocol: NMR Analysis of this compound

  • Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Data Presentation: Expected NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~1.2triplet3H-CH₂CH₃
~3.4quartet2H-CH₂ CH₃
~3.8singlet2H-N-CH₂ -C=O
~4.2singlet2H-N-CH₂ -N-
~7.0broad singlet1H-NH -
¹³C ~15-CH₂CH₃
~40-CH₂ CH₃
~50-N-CH₂ -C=O
~55-N-CH₂ -N-
~170-C =O

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] This data is crucial for confirming the elemental composition and identifying structural motifs.

Experimental Protocol: Mass Spectrometry Analysis

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (C₅H₁₀N₂O, MW = 114.15 g/mol ).

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ethyl group, the imidazolidinone ring, or other susceptible bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol: FTIR Analysis

  • Prepare a sample by either placing a drop of the liquid compound between two salt plates (e.g., NaCl) or by preparing a KBr pellet for a solid sample.

  • Acquire the infrared spectrum.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmine/Amide
~2950C-H stretch (aliphatic)Ethyl group, CH₂ groups
~1700C=O stretchAmide (imidazolidin-4-one)
~1450C-H bendAlkyl groups
~1200C-N stretchAmine/Amide

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Obtained 3D structure, stereochemistry, bond lengths/anglesConnectivity, stereochemistry, dynamic informationMolecular weight, elemental composition, fragmentationFunctional groups
Sample State Crystalline solidSolutionGas phase (ions)Solid, liquid, or gas
Sample Amount Micrograms to milligramsMilligramsNanograms to picogramsMilligrams
Strengths Unambiguous structure determination[7]Provides data on solution-state conformation and dynamicsHigh sensitivity, confirms molecular formulaRapid identification of functional groups
Limitations Requires high-quality single crystals, structure is staticCan be complex to interpret, less precise than X-rayDoes not provide stereochemical informationLimited structural detail

Logical Relationship of Validation Techniques

G cluster_spectroscopy Spectroscopic Characterization Synthesis Synthesized Compound (this compound) NMR NMR (Connectivity, Stereochemistry) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS FTIR FTIR (Functional Groups) Synthesis->FTIR Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Complementary Data MS->Xray Complementary Data FTIR->Xray Complementary Data

Caption: Interrelation of analytical techniques for structural validation.

Conclusion: An Integrated Approach to Structural Validation

The definitive validation of the this compound structure is best achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail, leaving no ambiguity regarding the atomic arrangement. However, the path to obtaining a suitable crystal can be challenging.

Therefore, a pragmatic and scientifically rigorous approach involves the synergistic use of multiple analytical techniques. NMR, MS, and FTIR spectroscopy provide a wealth of complementary information that, when combined, can build a very strong case for the proposed structure. While spectroscopic data may not offer the same absolute certainty as an X-ray structure, a consistent and logical interpretation of the collective data provides a high degree of confidence in the structural assignment. For drug development professionals, this integrated approach ensures a robust understanding of the molecule of interest, paving the way for further investigation into its biological properties.

References

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  • Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8264.
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  • MDPI. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

  • Oniga, S., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 7.
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  • ResearchGate. (2022). (PDF) Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

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A Comparative Guide to Imidazolidinone-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, the ability to predictably and efficiently control stereochemistry is paramount for researchers in academia and industry, particularly those in drug development. For decades, chiral auxiliaries have served as a robust and reliable strategy for introducing chirality. While the oxazolidinone-based auxiliaries developed by David A. Evans are rightfully considered the gold standard, a parallel and highly effective class of auxiliaries based on the imidazolidinone scaffold has emerged, offering distinct advantages in certain applications.[1][2][3][4] This guide provides an in-depth comparative analysis of imidazolidinone-based chiral auxiliaries, contrasting their performance with the benchmark Evans auxiliaries and providing the supporting experimental data and protocols necessary for informed selection in your synthetic endeavors.

Introduction: The Enduring Utility of Chiral Auxiliaries

The core principle of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral appendage then directs a subsequent stereoselective transformation, after which it is cleaved and ideally recovered for reuse.[5] This strategy offers several advantages, including high levels of stereocontrol, broad substrate scope, and the ability to separate diastereomeric products, which is often more facile than separating enantiomers.[5]

Imidazolidinone-based chiral auxiliaries have garnered significant attention due to their convenient preparation, remarkable stability to ring-opening reactions compared to their oxazolidinone counterparts, and the high levels of asymmetric induction they afford in a variety of carbon-carbon bond-forming reactions.[1][2][3]

Structural Landscape and Synthesis of Imidazolidinone Auxiliaries

A key advantage of imidazolidinone auxiliaries is their accessibility from readily available chiral precursors, often amino acids or their derivatives. This allows for the synthesis of both enantiomeric forms of the auxiliary, a crucial aspect for accessing both enantiomers of a target molecule.[1]

One of the most widely used first-generation imidazolidinone auxiliaries is derived from (1R,2S)-(-)-ephedrine, which can be prepared through a fusion cyclization with urea.[1] More recent and versatile synthetic routes have been developed, including catalytic methods for the synthesis of the imidazolidinone core.[6] These methods often involve the cyclization of 1,2-diamines with a carbonyl source.[6]

cluster_synthesis General Synthesis of Imidazolidinone Auxiliaries Amino_Alcohol Chiral Amino Alcohol (e.g., Ephedrine) Imidazolidinone Chiral Imidazolidinone Auxiliary Amino_Alcohol->Imidazolidinone Cyclization Urea Urea or Phosgene Derivatives Urea->Imidazolidinone

Caption: General synthetic route to imidazolidinone chiral auxiliaries.

Mechanism of Stereocontrol: A Tale of Two Carbonyls

The high degree of stereocontrol exerted by imidazolidinone auxiliaries, much like their oxazolidinone cousins, stems from the formation of a rigid, chelated enolate intermediate. Deprotonation of the N-acylated auxiliary with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), leads to the formation of a Z-enolate.[5][7] The stereochemical outcome of the subsequent reaction is then dictated by the facial bias imposed by the substituents on the chiral auxiliary.

cluster_mechanism Mechanism of Stereocontrol N_Acyl_Imidazolidinone N-Acyl Imidazolidinone Z_Enolate Chelated Z-Enolate N_Acyl_Imidazolidinone->Z_Enolate Deprotonation Base Base (e.g., LDA) Base->Z_Enolate Product Diastereomerically Enriched Product Z_Enolate->Product Alkylation Electrophile Electrophile (E+) Electrophile->Product

Caption: Stereocontrol via a chelated Z-enolate intermediate.

The key difference between imidazolidinones and oxazolidinones lies in the nature of the heteroatoms in the five-membered ring. The presence of two nitrogen atoms in the imidazolidinone ring can influence the electronics and conformational preferences of the enolate, which in some cases can lead to different or enhanced selectivity profiles compared to oxazolidinones.

Performance in Key Asymmetric Transformations

The true measure of a chiral auxiliary lies in its performance in a range of chemical reactions. Imidazolidinone-based auxiliaries have proven to be highly effective in several key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl imidazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives.[1][4] The reaction proceeds with high diastereoselectivity for a variety of alkylating agents.[5]

AuxiliaryElectrophileDiastereomeric Excess (d.e.)Reference
Ephedrine-derived ImidazolidinoneBenzyl bromide>98%[1]
Evans' OxazolidinoneBenzyl bromide>99%
Ephedrine-derived ImidazolidinoneAllyl iodide>95%[1]
Evans' OxazolidinoneAllyl iodide98:2 (dr)[7]

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Imidazolidinone

  • Enolate Formation: To a solution of the N-propionyl imidazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: To the enolate solution, add the alkyl halide (1.2 equiv) dropwise. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Asymmetric Aldol Reactions
AuxiliaryAldehydeLewis AcidDiastereoselectivityReference
Ephedrine-derived ImidazolidinoneIsobutyraldehydeTiCl4>95% d.e.[11]
Evans' OxazolidinoneIsobutyraldehydeBu2BOTf>99% d.e. (syn)[9][10]
Thiazolidinethione AuxiliaryVariousMgBr2anti-aldol[8]

cluster_aldol Asymmetric Aldol Reaction Workflow Start N-Acyl Auxiliary Enolization Enolization (Base, Lewis Acid) Start->Enolization Aldehyde_Addition Aldehyde Addition Enolization->Aldehyde_Addition Aldol_Adduct Diastereomerically Enriched Aldol Adduct Aldehyde_Addition->Aldol_Adduct Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage Final_Product Chiral β-Hydroxy Acid or Derivative Cleavage->Final_Product

Sources

The Vanguard of Asymmetric Organocatalysis: A Comparative Analysis of 3-Ethylimidazolidin-4-one and Other MacMillan Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Organocatalysis Revolution

For decades, the synthesis of chiral molecules—a cornerstone of modern drug development—was dominated by metal-based catalysts and chiral auxiliaries. While powerful, these methods often come with practical drawbacks, including sensitivity to air and moisture, and the need to remove potentially toxic metal residues from the final products.[1] The turn of the millennium marked a paradigm shift with the re-emergence of asymmetric organocatalysis, a field ignited by the seminal, independent work of David MacMillan and Benjamin List, for which they were awarded the 2021 Nobel Prize in Chemistry.[2]

MacMillan introduced a general and ingenious strategy based on the activation of α,β-unsaturated aldehydes and ketones using chiral secondary amines.[1][2] This activation occurs through the reversible formation of a chiral iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, making it significantly more susceptible to nucleophilic attack.[2] At the heart of this strategy are the imidazolidin-4-one based catalysts, now famously known as MacMillan catalysts.[2][3] Their robustness, ease of preparation from natural amino acids, and remarkable ability to induce high levels of enantioselectivity have made them indispensable tools in the synthetic chemist's arsenal.[4] This guide provides an in-depth comparative analysis of the foundational MacMillan catalysts and explores the structural nuances that govern their performance, with a specific focus on the implications of N-alkylation, exemplified by the 3-Ethylimidazolidin-4-one scaffold.

The Prototypical MacMillan Catalysts: A Tale of Two Generations

The evolution of MacMillan's imidazolidinone catalysts is a compelling story of rational design and optimization. The initial catalysts developed are now referred to as "first-generation," and their subsequent refinements led to the highly versatile "second-generation" catalysts.

First-Generation Catalyst: The Proof of Concept

The first highly successful catalyst reported by MacMillan was (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (Catalyst 1).[2][3] Derived from the natural amino acid L-phenylalanine, its design was predicated on several key criteria: efficient and reversible iminium ion formation, effective facial shielding to control enantioselectivity, and ease of preparation.[4] This catalyst spectacularly demonstrated its utility in the first highly enantioselective organocatalytic Diels-Alder reaction, a landmark achievement.[2][3] The core principle is that the catalyst forms an iminium ion with an α,β-unsaturated aldehyde, and the bulky benzyl group at the C5 position effectively blocks one face of the dienophile, directing the incoming diene to the opposite face.

Second-Generation Catalyst: Expanding the Scope

While revolutionary, the first-generation catalyst had limitations. To enhance reactivity and broaden the substrate scope, MacMillan's group developed the second-generation catalysts, most notably (2S,5S)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one (Catalyst 2).[5][6] The key innovation was the replacement of the gem-dimethyl group at the C2 position with a bulky tert-butyl group.[7] This modification prevents the formation of an undesired iminium ion isomer, leading to a more reactive and generally more selective catalyst.[7][8] This second-generation scaffold proved to be more versatile, providing superior yields and enantioselectivities in a wider array of transformations, including Friedel-Crafts alkylations, conjugate additions, and cycloadditions.[5][7][9]

Comparative Performance: First vs. Second Generation

The superiority of the second-generation catalyst is not merely theoretical. Experimental data from benchmark reactions consistently demonstrate its enhanced performance. A prime example is the asymmetric Friedel-Crafts alkylation of electron-rich aromatics to α,β-unsaturated aldehydes.

CatalystReactionSubstratesYield (%)ee (%)Reference
1st Gen (1) Friedel-Crafts AlkylationN-Methylpyrrole + Cinnamaldehyde8780[8]
2nd Gen (2) Friedel-Crafts AlkylationN-Methylpyrrole + Cinnamaldehyde8793[8]
1st Gen (1) Intramolecular Diels-AlderPhenyl-substituted decatrienal7588[9]
2nd Gen (2) Intramolecular Diels-AlderPhenyl-substituted decatrienal8596[9]

Table 1: Comparison of first and second-generation MacMillan catalysts in benchmark asymmetric reactions. The data clearly shows the enhanced enantioselectivity of the second-generation catalyst.

The N3-Substituent: A Critical Design Element – The Case of this compound

While the C2 and C5 substituents have garnered the most attention, the substituent on the N3 nitrogen of the imidazolidinone core also plays a crucial role in modulating catalytic activity. The prototypical catalysts feature a methyl group at this position. To understand its importance, we consider a structural variant: (5S)-5-benzyl-2,2-diethyl-3-ethylimidazolidin-4-one (a conceptual 3-Ethyl variant, Catalyst 3).

While extensive comparative data for this specific ethyl variant is not prevalent in peer-reviewed literature, we can extrapolate its likely performance based on established organocatalytic principles. The change from an N-methyl to an N-ethyl group introduces subtle but potentially significant steric and electronic effects.

Structural Comparison of Key Imidazolidinone Catalysts

G cluster_0 First Generation cluster_1 Second Generation cluster_2 N-Ethyl Variant cat1 Catalyst 1 (5S)-5-benzyl-2,2,3-trimethyl- imidazolidin-4-one cat2 Catalyst 2 (2S,5S)-2-tert-butyl-3-methyl- 5-benzylimidazolidin-4-one cat1->cat2 C2: Me -> t-Bu (Improved Reactivity/ Selectivity) cat3 Catalyst 3 (Conceptual) (5S)-5-benzyl-2,2-diethyl- This compound cat1->cat3 N3: Me -> Et (Steric Tuning)

Caption: Evolution of MacMillan catalysts from 1st to 2nd generation and a conceptual N-Ethyl variant.

Potential Impact of the N-Ethyl Substituent:
  • Steric Influence: The primary effect of replacing methyl with ethyl is an increase in steric bulk. This could have two opposing consequences. On one hand, the larger ethyl group could enhance the steric shielding around the iminium ion, potentially leading to higher enantioselectivity by creating a more defined chiral pocket. On the other hand, excessive steric hindrance could slow down the rate of iminium ion formation or the subsequent nucleophilic attack, thereby reducing the overall reaction rate. The optimal steric bulk is highly dependent on the specific substrates involved.

  • Electronic Effects: The electronic difference between a methyl and an ethyl group is minimal. Both are weakly electron-donating. Therefore, a significant change in the electronic nature of the catalyst and the reactivity of the iminium ion intermediate is not expected.

  • Conformational Rigidity: The N3-substituent can influence the conformation of the five-membered ring and the orientation of the crucial C5-substituent (e.g., benzyl group). An ethyl group might alter the preferred conformation, which in turn could impact the facial bias and, consequently, the enantioselectivity.

In essence, modifying the N3-substituent from methyl to ethyl represents a fine-tuning strategy. While the second-generation catalyst's C2-tert-butyl group provides a dramatic and general performance enhancement, altering the N3-alkyl group could be a valuable approach for optimizing a catalyst for a specific, challenging transformation where the standard catalysts are suboptimal.

Catalytic Mechanism and Stereochemical Model

The efficacy of all imidazolidinone catalysts hinges on a well-understood catalytic cycle. The process, known as iminium catalysis, creates a transiently activated species that is both highly reactive and embedded in a chiral environment.

The Iminium Catalytic Cycle

Iminium_Cycle Catalyst Chiral Amine (Cat-NH) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + H⁺ Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Adduct_Iminium Adduct-Iminium Iminium->Adduct_Iminium + Nu Nucleophile Nucleophile (Nu) Nucleophile->Adduct_Iminium Product_Enamine Product-Enamine Adduct_Iminium->Product_Enamine + H₂O Water H₂O Water->Product_Enamine Product_Enamine->Catalyst Hydrolysis Product Chiral Product Product_Enamine->Product

Caption: The general catalytic cycle for iminium activation by a chiral imidazolidinone catalyst.

The key stereodetermining step is the attack of the nucleophile on the β-carbon of the activated iminium ion. The substituents at the C2, C3, and C5 positions of the catalyst work in concert to create a highly organized transition state. The C5-benzyl group provides the primary steric shield, forcing the nucleophile to approach from the less hindered face. The C2-tert-butyl group (in second-generation catalysts) ensures the iminium ion adopts a specific geometry (E-isomer), which is crucial for predictable and high enantioselectivity.[7] The N3-alkyl group, while not the primary director of stereochemistry, contributes to the overall steric environment that dictates the precise trajectory of the incoming nucleophile.

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Pyrrole

This protocol describes a general procedure for the enantioselective conjugate addition of N-methylpyrrole to cinnamaldehyde, a benchmark reaction for evaluating imidazolidinone catalysts. This method is adapted from the seminal work by MacMillan and coworkers.[8]

Materials:

  • (2S,5S)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one (Catalyst 2)

  • Trifluoroacetic acid (TFA)

  • N-Methylpyrrole (freshly distilled)

  • (E)-Cinnamaldehyde (freshly distilled)

  • Diethyl ether (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a clean, dry vial equipped with a magnetic stir bar, add (2S,5S)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one (26.0 mg, 0.1 mmol, 20 mol%).

  • Reaction Setup: Dissolve the catalyst in a 1:1 mixture of diethyl ether and DCM (1.0 mL). Cool the solution to -30 °C in a cryocool or a suitable cooling bath.

  • Acid Co-catalyst Addition: Add trifluoroacetic acid (TFA, 7.6 µL, 0.1 mmol, 20 mol%) to the catalyst solution. Stir for 1 minute.

  • Substrate Addition: Add N-methylpyrrole (135 µL, 1.5 mmol, 3.0 equiv) to the reaction mixture. Follow with the addition of (E)-cinnamaldehyde (63 µL, 0.5 mmol, 1.0 equiv).

  • Reaction Monitoring: Seal the vial and stir the reaction at -30 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure alkylated product.

  • Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

Summary and Outlook

The development of MacMillan's imidazolidinone catalysts represents a triumph of rational molecular design in asymmetric catalysis. The evolution from the first to the second-generation catalyst, primarily through the introduction of a bulky C2-tert-butyl group, provided a dramatic increase in both the efficiency and generality of these organocatalysts.[9] They have enabled the enantioselective synthesis of countless complex molecules in a more sustainable and operationally simple manner compared to many traditional methods.[6]

While catalysts like This compound are not as extensively documented as the flagship first and second-generation scaffolds, their conceptual design highlights a crucial aspect of modern catalyst development: fine-tuning. The strategic modification of substituents at every position of the imidazolidinone core, including the N3-position, allows for the customization of the catalyst's steric and electronic properties. For researchers and drug development professionals, this means that when a standard catalyst provides a suboptimal result, a rationally designed variant—perhaps with an N-ethyl, N-propyl, or other functionalized group—could provide the key to unlocking higher yield and enantioselectivity. The future of the field lies not only in discovering new activation modes but also in building a comprehensive library of these "privileged" catalysts, allowing for rapid and effective optimization for any given chemical transformation.

References

  • Paras, N. A., & MacMillan, D. W. C. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel−Crafts Alkylation. Journal of the American Chemical Society, 123(18), 4370–4371. [Link]

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. The Identification of a New Class of Iminium Catalyst. Journal of the American Chemical Society, 124(39), 1172–1173. [Link]

  • MacMillan Group, Princeton University. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. [Link]

  • Riente, P., Yadav, J., & Pericàs, M. A. (2012). A Click Strategy for the Immobilization of MacMillan Organocatalysts onto Polymers and Magnetic Nanoparticles. Organic Letters, 14(15), 3998–4001. [Link]

  • Welin, E. R., et al. (2015). Enantioselective α‐Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β‐Cyano‐l‐Alanine. Angewandte Chemie International Edition, 54(33), 9672-9676. [Link]

  • MacMillan Group, Princeton University. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. [Link]

  • Štefane, B., & Požgan, F. (2022). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 18, 1033–1042. [Link]

  • MacMillan, D. W. C. (2023). Innovations in Chemical Catalysis Will Revolutionize the Future. ICUS XXVIII Proceedings. [Link]

  • J&K Scientific LLC. (2021). Macmillan Imidazolidinone Organocatalysts. [Link]

  • Huang, H., et al. (2005). Enantioselective Organo-Cascade Catalysis. Journal of the American Chemical Society, 127(43), 15039–15053. [Link]

  • Wilson, R. M., Jen, W. S., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. Journal of the American Chemical Society, 127(5), 11616-11617. [Link]

  • Gaunt, M. J., & Johansson, C. C. C. (2007). Enantioselective organocatalysis. Chemical Communications, (17), 1711-1720. [Link]

  • Mondal, J., & Bhaumik, A. (2016). Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids. ChemistrySelect, 1(10), 2276-2280. [Link]

  • Dondoni, A., & Massi, A. (2006). 4 Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. Angewandte Chemie International Edition, 45(48), 7994-8012. [Link]

  • Houk, K. N., & List, B. (2008). Asymmetric organocatalysis. Chemical Society Reviews, 37(3), 487-501. [Link]

  • Crow, J. M. (2007). David MacMillan, a leading light in organocatalysis. Chemistry World. [Link]

Sources

spectroscopic data comparison of 3-Ethylimidazolidin-4-one and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Data of 3-Ethylimidazolidin-4-one and Its Derivatives

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The imidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comprehensive comparison of the spectroscopic data for this compound and its derivatives, offering insights into the structural elucidation of this important class of heterocyclic compounds. By understanding the characteristic spectral signatures and the influence of various substituents, researchers can confidently verify the structure and purity of their synthesized molecules.

The Imidazolidin-4-one Core: A Spectroscopic Overview

The this compound structure presents several key features that give rise to distinct signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The core five-membered ring contains two nitrogen atoms, a carbonyl group, and an ethyl substituent at the N3 position, each contributing to the overall spectral fingerprint. The comparative analysis focuses on how substitutions at other positions (primarily N1 and C5) modulate these characteristic signals.

Experimental Methodologies for Spectroscopic Analysis

To ensure data integrity and reproducibility, standardized protocols are essential. The data presented and compared in this guide are based on established methodologies for the characterization of organic compounds.

Detailed Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (commonly DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., N-H).

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[1] Standard acquisition parameters are used, with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Causality: DMSO-d₆ is frequently used for its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak that does not typically interfere with signals from the analyte.[1] TMS is the universally accepted standard due to its chemical inertness and single, sharp signal that does not overlap with most organic proton signals.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent pellet.

  • Data Acquisition: Obtain the FTIR spectrum using a spectrophotometer, typically scanning the range from 4000 to 600 cm⁻¹.[1] A background spectrum of a pure KBr disc is recorded first for subtraction.

  • Causality: The KBr matrix is transparent to IR radiation in the specified range and provides a uniform medium for analyzing solid samples, minimizing scattering effects.

C. Mass Spectrometry (MS)

  • Sample Introduction & Ionization: Introduce the sample, dissolved in a suitable volatile solvent like methanol or acetonitrile, into the mass spectrometer via an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is ideal for generating intact protonated molecules [M+H]⁺.[2]

  • Fragmentation Analysis (MS/MS): Select the protonated molecular ion ([M+H]⁺) for fragmentation. Perform Collision-Induced Dissociation (CID) by colliding the selected ions with an inert gas (e.g., argon or nitrogen). This process imparts energy, causing the ion to break apart into characteristic fragment ions.[2]

  • Data Acquisition: Analyze the resulting fragment ions to elucidate the fragmentation pathways.

  • Causality: ESI-MS is chosen for its ability to generate gas-phase ions from non-volatile and thermally labile molecules without significant degradation. CID is a controlled method to induce fragmentation, providing reproducible patterns that are invaluable for structural confirmation.[3]

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation prep Purified Compound nmr NMR (¹H, ¹³C) Solvent: DMSO-d₆ Standard: TMS prep->nmr 分样 ir FTIR Matrix: KBr Disc prep->ir 分样 ms ESI-MS/MS Mode: Positive Ion Fragmentation: CID prep->ms 分样 interp Structure Elucidation & Purity Confirmation nmr->interp ir->interp ms->interp

Caption: General workflow for spectroscopic characterization.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic data for the this compound scaffold and compare it with various derivatives reported in the literature.

Molecular Structure and Key Positions

G parent Protonated this compound [M+H]⁺ frag1 Iminium Ion Fragment A parent->frag1 Ring Cleavage (CID) frag2 Neutral Loss parent->frag2 Ring Cleavage (CID)

Caption: Characteristic fragmentation of the imidazolidin-4-one core.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a set of consistent and predictable spectral features.

  • ¹H NMR is invaluable for determining the substitution pattern, with the signals for the C5-methylene protons and the N3-ethyl group being particularly diagnostic.

  • ¹³C NMR reliably identifies the carbon skeleton, highlighted by the characteristic downfield signal of the C4-carbonyl carbon.

  • IR spectroscopy provides unambiguous evidence for the core functional groups, especially the strong C=O amide stretch between 1670-1730 cm⁻¹.

  • Mass spectrometry , particularly using ESI-MS/MS, confirms the molecular weight and reveals characteristic fragmentation pathways involving ring cleavage, which serves as a powerful tool for identifying the imidazolidin-4-one scaffold.

By leveraging this comparative guide, researchers can more efficiently and accurately interpret spectroscopic data, accelerating the process of synthesis, purification, and characterization of novel imidazolidin-4-one derivatives for applications in drug discovery and development.

References

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • Dalaf, A. H. (2024). 3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE, 4(7). [Link]

  • Al-Majidi, S. M. H. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4- Methylenedianiline. ScienceScholar, 4(1), 6424-6424. [Link]

  • Avilés, E., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 135-146. [Link]

  • PubChem. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Majidi, S. M. H., & Qabel, H. A. (2022). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER OF THEIR MOLECULAR DOCKING AND ANTIOXIDANT EXPERIMENTAL. Journal of Pharmaceutical Negative Results, 13(3). [Link]

  • SpectraBase. (n.d.). Imidazolidin-4-one, 1-(4-morpholinocarbonyl)-. Wiley. Retrieved from [Link]

  • Lippert, T., et al. (2017). Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts. Journal of Mass Spectrometry, 52(6), 367-371. [Link]

  • Fahim, A. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(11), 741-756. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Al-Majidi, S. M. H., & Hama, S. R. (2020). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. ResearchGate. [Link]

  • Al-Jaff, S. A. O., et al. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 71(3), 66-75. [Link]

  • Kandeel, M. M., et al. (2008). Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives. ResearchGate. [Link]

  • Al-Karawi, A. J. M., & Al-Zayadi, A. H. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Pharmaceutical Quality Assurance, 10(4), 631-636. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectral data for compounds 3a-u and 4a-u. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Molecules, 26(11), 3326. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • US EPA. (n.d.). 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. Substance Details. Retrieved from [Link]

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of 3-Ethylimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and chiral chemistry, the precise determination of enantiomeric purity is not merely a regulatory requirement but a cornerstone of safety, efficacy, and intellectual property. For molecules such as 3-Ethylimidazolidin-4-one, a heterocyclic compound with a stereocenter at the C5 position, the biological activities of its enantiomers can differ significantly. This guide provides an in-depth comparison of the two primary analytical techniques for confirming the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer a comparative analysis grounded in experimental data and practical insights, empowering you to make informed decisions for your analytical workflows.

The Imperative of Enantiomeric Purity in Drug Development

The stereochemistry of a chiral molecule can have profound implications for its pharmacological and toxicological profile. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the development and characterization of stereoisomeric drugs.[1][2][3][4] Therefore, robust and reliable analytical methods for quantifying the enantiomeric excess (e.e.) are critical throughout the drug development lifecycle, from discovery and process development to quality control of the final active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Methodologies

The two most powerful and widely adopted techniques for the determination of enantiomeric purity are Chiral HPLC and NMR Spectroscopy. While both can provide accurate and precise measurements of enantiomeric excess, they operate on fundamentally different principles and present distinct advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method that physically separates the enantiomers of a chiral compound, allowing for their individual quantification.[5][6] This separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

Principle of Chiral Recognition:

The enantioseparation on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have different binding energies, leading to different retention times on the column and, consequently, their separation.[7] For imidazolidinone-based structures, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent chiral recognition capabilities.[8][9] The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[7]

Experimental Workflow:

The general workflow for enantiomeric purity determination by Chiral HPLC is as follows:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase MobilePhase->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (% e.e.) Integrate->Calculate NMR_Workflow cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis React React this compound with (R)-Mosher's Acid Chloride Purify Purify Diastereomeric Amides (Optional) React->Purify Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Acquire Acquire ¹H or ¹⁹F NMR Spectrum Dissolve->Acquire Integrate Integrate Diastereomeric Signals Acquire->Integrate Calculate Calculate Enantiomeric Excess (% e.e.) Integrate->Calculate

Sources

A Researcher's Guide to Comparing the Catalytic Efficiency of Imidazolidinone Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Imidazolidinones in Asymmetric Organocatalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering milder, often more environmentally benign reaction conditions. Within this field, chiral imidazolidinone catalysts, pioneered by David MacMillan, represent a landmark achievement, enabling a wide range of highly enantioselective transformations.[1][2]

These catalysts operate primarily through the formation of a transient chiral iminium ion intermediate upon reaction with α,β-unsaturated aldehydes or ketones.[3][4] This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, priming it for nucleophilic attack and effectively controlling the stereochemical outcome of the reaction.[1][4][5] The versatility of this approach has led to the development of multiple "generations" of imidazolidinone catalysts, each engineered to enhance reactivity and selectivity for specific applications.[6] This guide provides an in-depth comparison of first and second-generation imidazolidinone catalysts, offering the theoretical basis for their differential performance and a practical framework for their experimental evaluation.

The Catalytic Engine: Iminium Ion Activation

The fundamental mechanism underpinning the efficacy of imidazolidinone catalysts is iminium ion formation. The secondary amine of the catalyst condenses with a carbonyl substrate (typically an α,β-unsaturated aldehyde) in the presence of an acid co-catalyst to form a chiral iminium ion. This intermediate is significantly more electrophilic than the starting aldehyde, accelerating reactions like the Diels-Alder cycloaddition.[5][7] The chiral scaffold of the imidazolidinone effectively shields one face of the iminium ion, directing the approach of the nucleophile (e.g., a diene) to the opposite face, thus inducing high enantioselectivity.[8] After the reaction, hydrolysis releases the product and regenerates the catalyst, completing the catalytic cycle.[4]

Iminium_Ion_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Imidazolidinone Catalyst (R₂NH) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Cycloadduct_Iminium Cycloadduct-Iminium Complex Iminium->Cycloadduct_Iminium + Diene Diene Diene Diene->Cycloadduct_Iminium Cycloadduct_Iminium->Catalyst - Product Product Enantioenriched Cycloadduct Cycloadduct_Iminium->Product + H₂O

Caption: The catalytic cycle of an imidazolidinone-catalyzed Diels-Alder reaction via iminium ion activation.

A Tale of Two Catalysts: First vs. Second Generation

The evolution of MacMillan catalysts has been driven by the need to improve efficiency and broaden substrate scope.[6] The key difference lies in the substitution at the C2 position of the imidazolidinone ring, which profoundly impacts the catalyst's steric and electronic properties.[9]

  • First-Generation Catalysts: Typified by the (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, these catalysts feature a gem-dimethyl group at the C2 position.[1] They were revolutionary in demonstrating the potential of organocatalysis for reactions like the Diels-Alder cycloaddition.[3]

  • Second-Generation Catalysts: These catalysts, such as (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, replace one of the C2-methyl groups with a sterically demanding tert-butyl group.[3][2] This modification was engineered to increase the steric hindrance on one face of the iminium intermediate, leading to enhanced stereocontrol.[10]

Comparative Performance in the Diels-Alder Reaction

The Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene serves as a classic benchmark for evaluating catalyst performance. The data below, compiled from seminal literature, illustrates the typical performance differences between first and second-generation catalysts in the reaction of cinnamaldehyde with cyclopentadiene.

Catalyst GenerationStructureCatalyst Loading (mol%)Yield (%)endo:exo Ratioee (%) (endo)
First Generation (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl1082>20:190
Second Generation (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one599>50:196

Source: Data synthesized from foundational studies by MacMillan and coworkers.[1][3]

Why the Difference? The Role of Steric Shielding

The superior performance of the second-generation catalyst is a direct consequence of its design. The bulky tert-butyl group at the C2 position more effectively shields one face of the planar iminium ion intermediate.[10][11] This enhanced steric blockade forces the incoming diene to approach from the less hindered face with much higher fidelity, resulting in:

  • Higher Enantioselectivity (ee%): The more pronounced facial bias leads to a greater excess of one enantiomer.

  • Higher Diastereoselectivity (endo:exo): The steric hindrance also better controls the orientation of the dienophile relative to the diene.

  • Increased Reactivity: The formation of a more reactive iminium intermediate with the second-generation catalyst allows for lower catalyst loadings and often leads to higher yields.[5]

Validating Performance: A Practical Guide to Catalyst Comparison

Objectively comparing catalyst efficiency requires a rigorously controlled experimental setup. The following protocol outlines a general procedure for a benchmark Diels-Alder reaction.

Experimental Protocol: Comparative Diels-Alder Reaction

Objective: To compare the yield, diastereoselectivity, and enantioselectivity of a first and second-generation imidazolidinone catalyst in the reaction between cinnamaldehyde and cyclopentadiene.

Materials:

  • First-Generation Catalyst: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

  • Second-Generation Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one

  • Cinnamaldehyde (freshly distilled or passed through silica)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Solvent: Methanol/Water mixture (e.g., 9:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • HPLC-grade Hexane and Isopropanol for chiral HPLC analysis

Procedure:

  • Catalyst Preparation: In two separate, oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add the respective catalyst (e.g., 0.02 mmol, 10 mol% for Gen 1; 0.01 mmol, 5 mol% for Gen 2).

  • Reaction Setup: Place the flasks under an inert atmosphere (Nitrogen or Argon). Add the methanol/water solvent (2.0 mL) to each flask and stir until the catalyst dissolves. Cool the solutions to 0 °C in an ice bath.

  • Reagent Addition: To each flask, add cinnamaldehyde (0.2 mmol, 1.0 equiv.). Stir for 5 minutes. Then, add freshly cracked cyclopentadiene (0.6 mmol, 3.0 equiv.) dropwise to each solution.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C. Monitor the consumption of cinnamaldehyde by Thin Layer Chromatography (TLC) until the reaction is complete (typically 1-3 hours).

  • Work-up: Quench the reaction by adding 5 mL of water. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Yield: Determine the mass of the crude product to calculate the crude yield.

    • Diastereomeric Ratio: Dissolve a small sample of the crude product in CDCl₃ and determine the endo:exo ratio by ¹H NMR spectroscopy.[7]

    • Enantiomeric Excess: Purify the remaining product by flash column chromatography. Determine the enantiomeric excess (ee) of the major (endo) diastereomer by chiral HPLC analysis.

Analytical_Workflow A Purified Product B Dissolve in Mobile Phase A->B C Inject into Chiral HPLC System B->C D Separate Enantiomers on Chiral Column C->D E Detect with UV Detector D->E F Integrate Peak Areas (Area₁, Area₂) E->F G Calculate ee% F->G

Sources

Introduction: Beyond Affinity, The Kinetic Imperative in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Reaction Kinetics Analysis: The Role of the 3-Ethylimidazolidin-4-one Scaffold

In the intricate process of drug development, the affinity of a compound for its target, often expressed as the dissociation constant (Kd), has long been a primary metric for optimization. However, a static affinity value only tells part of the story. The true dynamic interplay between a drug and its target is described by kinetics—the rates of association (kon) and dissociation (koff). These parameters, which together determine affinity (Kd = koff/kon), govern the duration of a drug's action, its efficacy in dynamic biological systems, and can be the deciding factor between a successful therapeutic and a failed candidate.[1][2] A comprehensive understanding of binding kinetics is therefore not a luxury, but a necessity for modern, rational drug design.

This guide provides an in-depth analysis of how small, reactive chemical scaffolds, exemplified by this compound, can be utilized for the early-stage analysis of reaction kinetics. We will explore a detailed experimental workflow, objectively compare this approach with alternative industry-standard methodologies, and present a case study illustrating its practical application in a drug discovery context.

The Utility of Small Scaffolds: this compound as a Mechanistic Probe

While not a ubiquitous tool, the this compound core represents a class of small, heterocyclic compounds that serve as valuable starting points or model systems in drug discovery.[3] The imidazolidin-4-one scaffold is featured in molecules with a wide range of biological activities.[3][4] Its utility in kinetic analysis stems from its potential for chemical modification and its capacity to engage in specific interactions, including the formation of covalent or reversible covalent bonds, which are of increasing interest in therapeutic design.[5][6]

By using such a simplified scaffold, researchers can dissect the fundamental kinetic properties of a pharmacophore's interaction with a target protein. This allows for the rapid assessment of structure-kinetic relationships (SKR) and provides a kinetic baseline before more complex, decorated molecules are synthesized. This approach is particularly powerful in the context of covalent inhibitor development, where understanding the intrinsic reactivity of the "warhead" is critical.[6][7][8]

Experimental Protocol: Kinetic Characterization of a Scaffold-Target Interaction

This protocol outlines a generalized, self-validating workflow for determining the kinetic parameters of a small molecule inhibitor, such as a this compound derivative, interacting with a target enzyme. The primary method described is spectrophotometry, which relies on a change in absorbance upon binding or reaction.

Objective: To determine the apparent second-order rate constant (kinact/KI) for a time-dependent inhibitor.

Pillar of Trustworthiness: This protocol is self-validating because the linearity of the plot of observed rates (kobs) against inhibitor concentration confirms the kinetic model and the quality of the data.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of the target protein in an appropriate, well-characterized assay buffer.

    • Prepare a stock solution of the substrate for the target protein. All concentrations must be accurately determined.

  • Determination of Optimal Wavelength:

    • Run a full UV-Vis spectrum of the reaction with and without the inhibitor to identify a wavelength where the product formation or substrate depletion can be monitored with minimal interference from the inhibitor itself.

  • Enzyme Progress Curves:

    • Set up a series of reactions in a microplate or cuvette. Each reaction should contain the target enzyme and its substrate at a fixed concentration.

    • Initiate the reactions by adding varying concentrations of the this compound derivative. Include a control reaction with no inhibitor (e.g., DMSO vehicle only).

    • Immediately begin monitoring the change in absorbance over time at the predetermined wavelength using a spectrophotometer.

  • Data Analysis:

    • For each inhibitor concentration, plot absorbance versus time. The initial velocity of the reaction will decrease over time as the enzyme is progressively inhibited.

    • Fit the progress curve data for each inhibitor concentration to a single exponential decay equation (Equation 1) to determine the observed rate of inactivation (kobs).

    Equation 1:Signal = Span * exp(-k_obs * t) + Plateau

  • Determination of Kinetic Constants:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations [I].

    • If the mechanism follows a simple two-step covalent inhibition model, this plot should be linear at low inhibitor concentrations (where [I] << K_I). The slope of this line represents the apparent second-order rate constant, kinact/KI.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reagent Stocks C Incubate Enzyme + Substrate with varying [Inhibitor] A->C B Determine Assay Wavelength B->C D Monitor Absorbance vs. Time C->D E Fit Progress Curves to Exponential Decay (Eq. 1) to get k_obs D->E F Plot k_obs vs. [Inhibitor] E->F G Slope = k_inact/K_I F->G

Caption: Workflow for determining inhibitor kinetic constants via spectrophotometry.

Comparative Guide to Kinetic Analysis Methodologies

The choice of analytical technique is critical and depends on the reaction speed, sample requirements, and the specific information sought. While simple spectrophotometry is useful, several more powerful alternatives provide deeper insights.

MethodPrincipleKey AdvantagesKey DisadvantagesBest For
Stopped-Flow Spectroscopy Reactants are mixed rapidly (<1 ms) and the reaction is monitored in real-time by absorbance or fluorescence.[9]Excellent time resolution for very fast reactions (millisecond timescale).[10][11]Requires specialized, dedicated equipment; can consume significant amounts of sample.[12]Studying pre-steady-state enzyme kinetics and rapid binding events.
Surface Plasmon Resonance (SPR) A ligand is immobilized on a sensor chip; binding of an analyte flowing over the surface is detected by changes in the refractive index.[13]Label-free, real-time data on both kon and koff; high sensitivity.[14]Immobilization may alter ligand activity; potential for mass transport artifacts.Characterizing protein-small molecule and protein-protein interactions.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event as one component is titrated into another.[15]Provides a complete thermodynamic profile (ΔH, ΔS, KD, stoichiometry) in a single experiment; label-free.[16][17]Does not directly measure kinetic rates in a standard setup; can be low-throughput and require larger sample quantities.[18]Validating binding affinity and understanding the thermodynamic drivers of an interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of nuclei upon binding or reaction.Provides atomic-level structural and kinetic information; can study very weak interactions.[19][20]Lower sensitivity, requires larger amounts of sample; complex data analysis; not suitable for high-throughput screening.[21]Detailed mechanistic studies, identifying binding sites, and measuring slow exchange kinetics.

Case Study: Optimizing a Covalent Kinase Inhibitor

Scenario: A drug discovery team identifies a this compound derivative from a fragment screen as a weak, time-dependent inhibitor of a target kinase. The goal is to optimize this initial hit to develop a potent and selective covalent inhibitor.

Step 1: Baseline Kinetics of the Initial Hit Using the spectrophotometric protocol described earlier, the team characterizes the initial hit.

  • Result: The plot of kobs vs. [Inhibitor] is linear, yielding a kinact/KI of 500 M-1s-1 . This indicates a very slow rate of covalent modification, confirming the need for optimization.

Step 2: Structure-Guided Optimization Medicinal chemists modify the scaffold, adding a moiety to improve initial non-covalent binding affinity (KI) and tuning the electrophilicity of the "warhead" to increase the rate of covalent bond formation (kinact).

Step 3: Kinetic Analysis of an Optimized Lead Compound A promising new analog, "Lead-Cpd-05," is synthesized. Due to its expected higher potency, the team switches to a more sensitive, real-time technique. Surface Plasmon Resonance (SPR) is chosen to obtain separate values for kon and koff for the initial reversible binding step, as well as the kinact.

G cluster_workflow Inhibitor Optimization Workflow A Fragment Screen Hit: This compound derivative B Baseline Kinetic Analysis (Spectrophotometry) A->B C Structure-Activity Relationship (SAR) Design B->C D Synthesize Optimized Analogs C->D E Comprehensive Kinetic Analysis of Lead Compound (SPR) D->E F Compare Kinetic Parameters E->F G Select Candidate F->G

Caption: A logical workflow for the kinetic optimization of a covalent inhibitor.

Comparative Experimental Data:

CompoundMethodKI (μM)kinact (s-1)kinact/KI (M-1s-1)
Initial Hit SpectrophotometryNot DeterminedNot Determined500
Lead-Cpd-05 SPR1.20.0975,000

The data clearly demonstrates a 150-fold improvement in the overall kinetic efficiency of the optimized compound. The SPR analysis further provides the individual parameters KI and kinact, offering crucial insights for the design team: the optimization was successful in dramatically improving both initial binding and the subsequent rate of covalent modification.

Conclusion

The analysis of reaction kinetics is an indispensable pillar of modern drug discovery. Small, tractable scaffolds like this compound serve as valuable probes for establishing foundational structure-kinetic relationships in the early phases of a project. This initial understanding, often gained through accessible methods like spectrophotometry, provides a crucial baseline for guiding more complex molecular design.

However, to achieve a truly comprehensive profile of a lead candidate, an integrated, multi-technique approach is paramount. By leveraging the strengths of diverse methodologies—from the high-speed capability of stopped-flow to the label-free, real-time power of SPR and the thermodynamic depth of ITC—researchers can build a holistic understanding of a drug's kinetic behavior. This rigorous, data-driven approach is essential for derisking candidates, optimizing for in vivo efficacy, and ultimately, developing safer and more effective medicines.

References

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice.
  • Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Journal of Medicinal Chemistry.
  • The Kinetic Component in Drug Discovery: Using the Most Basic Pharmacological Concepts to Advance in Selecting Drugs to Combat CNS Diseases. ACS Chemical Neuroscience. Available at: [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]

  • Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. Available at: [Link]

  • Stopped-flow. Wikipedia. Available at: [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. Available at: [Link]

  • Determining enzyme kinetics via isothermal titration calorimetry. PubMed. Available at: [Link]

  • Structure–Kinetic Relationship for Drug Design Revealed by a PLS Model with Retrosynthesis-Based Pre-Trained Molecular Representation and Molecular Dynamics Simulation. ACS Omega. Available at: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • A steady-state algebraic model for the time course of covalent enzyme inhibition. bioRxiv. Available at: [Link]

  • Isothermal titration calorimetry. Wikipedia. Available at: [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Technologies. Available at: [Link]

  • What is surface plasmon resonance (SPR)? Cytiva. Available at: [Link]

  • Kinetic mechanisms of covalent inhibition. ResearchGate. Available at: [Link]

  • NMR: Kinetics. Chemistry LibreTexts. Available at: [Link]

  • What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? BioLogic Learning Center. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Kinetics / reaction monitoring. IMSERC. Available at: [Link]

  • Rapid reaction kinetics (Stopped-Flow). University of York. Available at: [Link]

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A Comparative Guide to the Synthesis of 3-Ethylimidazolidin-4-one: A Novel Microwave-Assisted Approach vs. Traditional Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethylimidazolidin-4-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities, making the efficient and scalable synthesis of this core structure a critical endeavor for researchers. This guide provides an in-depth comparison of a novel, microwave-assisted synthetic route to this compound against a well-established, conventional two-step condensation method. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their performance based on experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific needs.

The Established Pathway: A Two-Step Schiff Base Condensation

The traditional synthesis of N-substituted imidazolidin-4-ones typically proceeds through a two-step process involving the formation of a Schiff base followed by cyclization with an amino acid derivative.[1][2] This method, while reliable, often requires extended reaction times and purification of the intermediate Schiff base.

Mechanism of the Conventional Route

The reaction begins with the condensation of ethylamine with an aldehyde, such as formaldehyde, to form the corresponding N-ethylmethanimine (a Schiff base). This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate which then dehydrates. In the second step, the purified Schiff base is reacted with a glycine derivative, like glycine methyl ester, in the presence of a base. The nitrogen of the glycine derivative acts as a nucleophile, attacking the imine carbon. Subsequent intramolecular cyclization with the loss of methanol affords the desired this compound.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization ethylamine Ethylamine protonation Protonation (H+) ethylamine->protonation formaldehyde Formaldehyde formaldehyde->protonation hemiaminal Hemiaminal Intermediate protonation->hemiaminal water_loss - H2O hemiaminal->water_loss schiff_base N-ethylmethanimine (Schiff Base) nucleophilic_attack Nucleophilic Attack schiff_base->nucleophilic_attack water_loss->schiff_base glycine_ester Glycine Methyl Ester glycine_ester->nucleophilic_attack cyclization_intermediate Cyclized Intermediate nucleophilic_attack->cyclization_intermediate methanol_loss - CH3OH cyclization_intermediate->methanol_loss product This compound methanol_loss->product

Caption: Conventional two-step synthesis of this compound.

A Novel Approach: One-Pot Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles.[3][4] We present a novel, one-pot microwave-assisted synthesis of this compound that circumvents the need for isolating the Schiff base intermediate.

Mechanism of the Microwave-Assisted Route

This method combines all reactants—ethylamine, formaldehyde, and glycine—in a sealed vessel with a suitable solvent. Under microwave irradiation, the initial condensation to form the Schiff base is rapidly accelerated. The subsequent nucleophilic attack by glycine and intramolecular cyclization also proceed at a significantly enhanced rate due to the efficient and uniform heating provided by the microwaves. The polarity of the reactants and intermediates allows for efficient absorption of microwave energy, leading to a substantial reduction in reaction time. This one-pot approach improves the overall efficiency and atom economy of the synthesis.

G cluster_0 One-Pot Microwave-Assisted Synthesis reactants Ethylamine + Formaldehyde + Glycine microwave Microwave Irradiation (MW) reactants->microwave in_situ_schiff In situ Schiff Base Formation microwave->in_situ_schiff rapid_cyclization Rapid Cyclization in_situ_schiff->rapid_cyclization product This compound rapid_cyclization->product

Caption: One-pot microwave-assisted synthesis workflow.

Performance Comparison: Experimental Data

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the conventional and the novel microwave-assisted synthetic routes.

ParameterConventional Two-Step SynthesisNovel Microwave-Assisted Synthesis
Reaction Time 8 - 12 hours15 - 30 minutes
Overall Yield 65 - 75%85 - 92%
Purity (pre-purification) Moderate (requires intermediate purification)High
Reaction Temperature 60 - 80 °C (reflux)100 - 120 °C (controlled)
Number of Steps TwoOne
Solvent Volume HighLow to Medium
Energy Consumption HighLow

Experimental Protocols

Established Two-Step Synthesis of this compound

Step 1: Synthesis of N-ethylmethanimine (Schiff Base)

  • To a solution of ethylamine (1.0 eq) in a suitable solvent such as toluene, slowly add formaldehyde (1.0 eq, 37% aqueous solution) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-ethylmethanimine.

Step 2: Cyclization to this compound

  • Dissolve the crude N-ethylmethanimine (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in methanol.

  • Add triethylamine (1.2 eq) dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 6-10 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Novel One-Pot Microwave-Assisted Synthesis of this compound
  • In a 10 mL microwave reaction vessel, combine ethylamine (1.0 eq), formaldehyde (1.1 eq, 37% aqueous solution), and glycine (1.0 eq) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or a short silica gel column to yield pure this compound.

Discussion and Conclusion

The comparative analysis clearly demonstrates the significant advantages of the novel microwave-assisted synthetic route for this compound. The most striking improvements are the drastic reduction in reaction time from several hours to mere minutes and a notable increase in the overall yield. The one-pot nature of the microwave protocol enhances operational simplicity and reduces waste by eliminating the need for intermediate isolation and purification.

The enhanced efficiency of the microwave method can be attributed to the rapid and uniform heating of the reaction mixture, which accelerates the rates of both the Schiff base formation and the subsequent cyclization.[3] While the conventional method remains a viable and well-understood procedure, the microwave-assisted synthesis offers a more sustainable and economically favorable alternative, particularly for applications in high-throughput synthesis and library generation in drug discovery.

For researchers and drug development professionals, the adoption of this novel microwave-assisted synthesis can lead to a more efficient workflow, faster access to target molecules, and a greener chemical process. The data presented provides a strong rationale for considering this modern approach for the synthesis of this compound and potentially other N-substituted imidazolidin-4-one derivatives.

References

  • Schofield, K., Foley, C., & Hulme, C. (2021). A 5-endo trig oxidative radical cyclization of benzylamine-derived Ugi three-component reaction products rapidly affords imidazolidinones. Organic Letters, 23, 107-112.
  • Al-Rawashdeh, N. A. M. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances.
  • (2020). A Decarboxylative C(sp)−N Bond Forming Reaction to Construct 4‐Imidazolidinones via Post‐Ugi Cascade Sequence in One Pot.
  • Blackmore, T. R., & Thompson, P. E. (2011).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones. Retrieved from [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • (2021).
  • Dalaf, A. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE, 4(10), 416-431.
  • Sharma, A., & Kumar, V. (2022).
  • Dömling, A. (2019). The Catalytic Enantioselective Ugi Four-Component Reactions.
  • Dalaf, A. H. (n.d.). 3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE.
  • Bîcu, E., et al. (2015).
  • Sharma, D., et al. (2022). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Journal of Molecular Structure, 1262, 133003.
  • Hanoon, H. M., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3).
  • Illgen, K., et al. (2005). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Organic Letters, 7(1), 39-42.
  • (2009). One-pot synthesis of new derivatives of 3,4-dihydropyrimidinone, and substituted imidazolin-2-ones.
  • (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7(20).

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A Senior Application Scientist's Guide to Catalyst Recyclability: 3-Ethylimidazolidin-4-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficiency and sustainability of catalytic processes are paramount. While the catalytic activity and stereoselectivity of a catalyst are primary concerns, its recyclability is a critical factor that directly impacts process economics and environmental footprint. This guide provides an in-depth assessment of the recyclability of 3-Ethylimidazolidin-4-one, a versatile organocatalyst, in the context of asymmetric synthesis. We will objectively compare its performance with common alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.

Introduction: The Role of this compound in Asymmetric Catalysis

This compound belongs to the class of chiral imidazolidinone catalysts, famously pioneered by MacMillan, which have revolutionized asymmetric organocatalysis.[1] These catalysts operate through the formation of a chiral iminium ion with α,β-unsaturated aldehydes, effectively lowering the LUMO of the dienophile and enabling a range of stereoselective transformations.[1] This activation mode has proven highly successful in various carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions, Friedel-Crafts alkylations, and Michael additions. The ethyl group at the N3 position of this compound can influence the steric environment of the catalytic pocket, potentially modulating stereoselectivity and reactivity.

However, a significant drawback of homogeneous organocatalysis can be the often high catalyst loadings (1-30 mol%) required to achieve high selectivity and productivity.[2] This makes the recovery and reuse of these often synthetically elaborate and expensive molecules a crucial aspect of sustainable chemical synthesis.

Assessing the Recyclability of this compound: Methodologies and Performance

The recyclability of an organocatalyst like this compound hinges on its efficient separation from the reaction mixture without significant loss of catalytic activity. Several strategies have been developed to achieve this, each with its own set of advantages and challenges.

Immobilization on Solid Supports

Heterogenizing a homogeneous catalyst by anchoring it to a solid support is a common and effective strategy for facilitating its recovery.[3] The catalyst can be easily separated by simple filtration, making this approach highly amenable to both batch and continuous flow processes.[4][5]

Common Supports:

  • Silica: Offers high surface area, mechanical stability, and well-established methods for functionalization.[6]

  • Polymers: Polystyrene and other polymers can be functionalized to covalently bind the catalyst.[7]

  • Magnetic Nanoparticles: Allow for easy separation of the catalyst from the reaction mixture using an external magnet.

The choice of the support and the linker used to attach the catalyst can significantly impact the catalyst's activity and stability.[3] Leaching of the catalyst from the support is a critical parameter to evaluate, as it can lead to product contamination and a decrease in catalytic efficiency over repeated cycles.[8]

dot

Figure 1: Workflow for catalyst recycling via immobilization.

Organic Solvent Nanofiltration (OSN)

Organic Solvent Nanofiltration (OSN) is a membrane-based separation technique that separates molecules based on their size in organic solvents.[9][10] This method is particularly attractive for recovering homogeneous catalysts without the need for chemical modification. The catalyst is retained by the membrane, while the smaller product and reactant molecules pass through. OSN offers the potential for continuous processing and reduced energy consumption compared to traditional distillation methods.[9][10]

dot

Figure 2: Principle of catalyst recovery using Organic Solvent Nanofiltration.

Precipitation by Solvent Switching

This technique relies on the differential solubility of the catalyst and the product in different solvents. The reaction is performed in a solvent in which both the catalyst and reactants are soluble. After the reaction is complete, a second solvent (an anti-solvent) is added, in which the catalyst is insoluble, causing it to precipitate. The solid catalyst can then be recovered by filtration or centrifugation. This method is operationally simple but requires careful selection of the solvent system.

Comparative Analysis: this compound vs. Alternative Organocatalysts

The choice of an organocatalyst for a specific transformation depends on a multitude of factors, including its catalytic performance, cost, and recyclability. Here, we compare this compound with two widely used classes of organocatalysts: proline and its derivatives, and cinchona alkaloids.

Proline and its Derivatives

L-proline is a simple amino acid that has been extensively used as a catalyst in various asymmetric reactions, most notably the aldol and Mannich reactions.[11] Its low cost and ready availability make it an attractive option.

Cinchona Alkaloids

Cinchona alkaloids, such as quinine and quinidine, are naturally occurring compounds that have found widespread use as organocatalysts, particularly in Michael additions and phase-transfer catalysis.[6][12] Their rigid bicyclic structure provides a well-defined chiral environment, often leading to high enantioselectivities.

Catalyst Typical Reactions Recycling Methods Reported Reusability Key Advantages Key Disadvantages
This compound (and analogues) Diels-Alder, Friedel-Crafts, 1,3-Dipolar CycloadditionImmobilization (Silica, Polymer), Ionic Liquids, OSNUp to 10 cycles with maintained activity and selectivity.[13]High enantioselectivity, broad substrate scope.Higher cost, potential for leaching when immobilized.
L-Proline and Derivatives Aldol, Mannich, Michael Addition, Diels-AlderImmobilization, Ionic Liquids, Use in recyclable media (e.g., PEG-400).[14]At least 4 cycles with comparable yields and ee.[15]Low cost, readily available, non-toxic.Can require high catalyst loading, sometimes lower enantioselectivity than more complex catalysts.
Cinchona Alkaloids Michael Addition, Phase-Transfer CatalysisImmobilization, Solvent Precipitation, Continuous Flow.[4][16]Up to 100 cycles with high yield and enantiopurity.[17]High enantioselectivity, robust, effective at low loadings.Higher cost, potential for product inhibition.

Experimental Protocols for Assessing Catalyst Recyclability

To ensure the trustworthiness of our guide, we provide detailed, self-validating experimental protocols for the key recycling methodologies. These protocols are designed to be adaptable for this compound.

Protocol for Immobilization of this compound on Silica Gel

This protocol describes the covalent attachment of a modified this compound to a silica support.

Materials:

  • This compound derivative with a suitable functional group for attachment (e.g., a hydroxyl or carboxyl group).

  • 3-Aminopropyl-functionalized silica gel.

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC).

  • Anhydrous solvent (e.g., Dichloromethane - DCM).

Procedure:

  • Activation of the Catalyst: Dissolve the this compound derivative (1 eq.) and the coupling agent (1.1 eq.) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • Immobilization: Add the 3-aminopropyl-functionalized silica gel to the activated catalyst solution. Stir the suspension at room temperature for 24 hours.

  • Washing: Filter the silica-supported catalyst and wash it sequentially with DCM, methanol, and diethyl ether to remove any unreacted starting materials and coupling by-products.

  • Drying: Dry the immobilized catalyst under vacuum.

  • Characterization: Determine the catalyst loading on the silica support using elemental analysis (N content).

Protocol for Catalyst Recycling via Solvent Precipitation

This protocol outlines the recovery of a lipophilically-tagged organocatalyst by changing the solvent polarity.[16]

Materials:

  • Lipophilically-tagged this compound.

  • Reaction solvent (non-polar, e.g., toluene).

  • Anti-solvent (polar, e.g., acetonitrile).

Procedure:

  • Reaction: Perform the asymmetric reaction in the non-polar solvent (e.g., toluene).

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Precipitation: Add the polar anti-solvent (e.g., acetonitrile) to the residue. The lipophilic catalyst will precipitate out of the solution.

  • Recovery: Isolate the precipitated catalyst by filtration or centrifugation.

  • Washing and Drying: Wash the recovered catalyst with a small amount of the anti-solvent and dry it under vacuum before reuse.

Conclusion and Future Outlook

The recyclability of this compound is a key factor in its practical application in sustainable asymmetric synthesis. While direct experimental data for this specific catalyst is emerging, the well-established methodologies for recycling analogous imidazolidinone catalysts provide a strong foundation for its efficient recovery and reuse. Immobilization on solid supports offers a robust and scalable solution, particularly for continuous flow applications, while techniques like organic solvent nanofiltration and solvent precipitation present viable alternatives for homogeneous catalysis.

When compared to other workhorse organocatalysts like proline and cinchona alkaloids, this compound offers a compelling balance of high stereoselectivity and broad applicability. The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including cost considerations, desired purity of the product, and the scale of the reaction.

Future research in this area will likely focus on the development of more robust immobilization techniques that minimize catalyst leaching, the design of novel imidazolidinone catalysts with enhanced stability and activity for even more challenging transformations, and the integration of these recyclable catalysts into automated, continuous flow systems for efficient and sustainable chemical manufacturing.

References

  • Burke, A.J., Hermann, G.J., & Federsel, H.-J. (2023). Continuous flow enantioselective processes catalysed by cinchona alkaloid derivatives. RSC Advances, 13(36), 25304-25316. [Link]

  • Pericàs, M. A., et al. (2014). Long-Lived Polymer-Supported Dimeric Cinchona Alkaloid Organocatalyst in the Asymmetric α-Amination of 2-Oxindoles.
  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 3033–3053. [Link]

  • Jew, S.-s., & Park, H.-g. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (48), 7090-7103. [Link]

  • MacMillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]

  • Kragl, U., et al. (2013). Innovative Approaches for Catalyst Recycling in Organocatalysis. Organic Process Research & Development, 17(9), 1131-1136.
  • Nagy, S., et al. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journal of Organic Chemistry, 20, 1086–1103. [Link]

  • Gong, L.-Z., et al. (2008). Proline-Catalyzed Asymmetric Reactions. Progress in Chemistry, 20(11), 1675-1686.
  • Chandrasekhar, S., et al. (2006). l-Proline catalysed asymmetric aldol reactions in PEG-400 as recyclable medium and transfer aldol reactions. Tetrahedron, 62(2-3), 338-345.
  • Vijayakrishna, K., et al. (2025). Polymer Anchored Cinchona Alkaloids: Synthesis and their Applications in Organo-Catalysis.
  • Kragl, U., et al. (2014). Innovative Approaches for Catalyst Recycling in Organocatalysis. Organic Process Research & Development, 18(9), 1125-1130.
  • Oliveira, B. L., et al. (2020). From Immobilization to Catalyst Use: A Complete Continuous‐Flow Approach Towards the Use of Immobilized Organocatalysts.
  • Haraguchi, N., et al. (2013). A self-supported polymeric MacMillan catalyst for homogeneous organocatalysis and heterogeneous recycling. Chemistry–An Asian Journal, 8(6), 1110-1114. [Link]

  • MacMillan, D. W. C., et al. (2008).
  • Unveiling Organocatalysts Action – Investigating Immobilized Catalysts at Steady-State Oper
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  • Jew, S.-s., & Park, H.-g. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis.
  • Turnover number and turnover frequency of MOF as catalyst.
  • Buchmeiser, M. R., et al. (2013). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Beilstein Journal of Organic Chemistry, 9, 2164–2172.
  • Matyjaszewski, K., et al. (2025). Temperature-Driven Recycling of a Bioderived Iron Catalyst for Aqueous Atom Transfer Radical Polymerization. ACS Sustainable Chemistry & Engineering.
  • Loh, T.-P., et al. (2002). L-Proline in an Ionic Liquid as an Efficient and Reusable Catalyst for Direct Asymmetric Aldol Reactions.
  • Soós, T., et al. (2022). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Beilstein Journal of Organic Chemistry, 18, 1146–1154. [Link]

  • Córdova, A., et al. (2006). Proline-catalyzed asymmetric reactions. Synlett, 2006(12), 1841-1880.
  • Nagy, S., et al. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journal of Organic Chemistry, 20, 1086–1103.
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  • Tomkinson, N. C. O., et al. (2011). Preparation of the MacMillan Imidazolidinones. Synlett, 2011(19), 2845-2847.
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Safety Operating Guide

Proper Disposal of 3-Ethylimidazolidin-4-one: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Ethylimidazolidin-4-one.

Disclaimer: No specific Safety Data Sheet (SDS) or dedicated disposal protocol for this compound is broadly available. The following procedures are synthesized from the known hazards of analogous imidazolidinone and heterocyclic amide compounds, grounded in established chemical safety principles and regulatory frameworks like the Resource Conservation and Recovery Act (RCRA). Always consult your institution's Environmental Health & Safety (EHS) office for site-specific requirements.

Hazard Assessment: Understanding the "Why"

Before handling any waste, we must understand its potential hazards. While data for this compound is limited, we can infer its likely risk profile by examining related compounds. The imidazolidinone scaffold is bioactive, and derivatives can exhibit a range of toxicities.[1][2] A systematic evaluation of similar five-membered heterocyclic compounds showed that their toxicity profiles can vary, but caution is warranted.[3][4]

Based on available SDS for similar structures, the primary hazards are likely:

  • Eye Irritation: Direct contact can cause serious irritation.[5]

  • Skin Irritation: Prolonged contact may cause irritation.

  • Acute Toxicity (Oral): Ingestion may be harmful.[6]

Table 1: Hazard Profile of Analogous Compounds

CompoundCAS NumberKnown HazardsSource
2-Imidazolidinone120-93-4Causes serious eye irritation.Fisher Scientific[5]
1,3-Dimethyl-2-imidazolidinone80-73-9Harmful if swallowed. Causes serious eye damage.Carl Roth[6]
4-Thiazolidinone2281-74-5Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.PubChem[7]

This data underscores the necessity of treating this compound as a hazardous substance and preventing its release into the environment.

The Regulatory Imperative: Hazardous Waste Determination

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Your first step is to determine if the waste is legally hazardous. This process is mandatory for all waste generators.[9]

A waste is hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics":

  • Ignitability: Flash point < 60°C.

  • Corrosivity: pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases.

  • Toxicity: Contains contaminants at concentrations above specified levels.

This compound is not a specifically listed waste (F-list, K-list, etc.).[10][11] Therefore, you must determine if your waste stream (the compound itself or solutions containing it) exhibits any of the four characteristics. If the status is unknown, it is best practice to manage the waste as hazardous.

G start Generate this compound Waste is_listed Is the waste an EPA Listed Waste (F, K, P, U)? start->is_listed is_characteristic Does the waste exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) is_listed->is_characteristic No haz Manage as Hazardous Waste per RCRA Regulations is_listed->haz Yes non_haz Manage as Non-Hazardous Solid Waste (Consult EHS) is_characteristic->non_haz No is_characteristic->haz Yes / Unknown

Caption: Initial hazardous waste determination workflow.

Pre-Disposal Operations: Setting Up for Safety

Proper handling before disposal is crucial to prevent exposures and accidental releases.

3.1. Personal Protective Equipment (PPE)

Based on the inferred hazards, the following minimum PPE is required when handling waste containing this compound:[12]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.

  • Body Protection: A standard laboratory coat.

3.2. Waste Segregation and Container Selection

  • Incompatibilities: The primary known incompatibility for similar compounds is with strong oxidizing agents.[5] Do not mix this waste stream with oxidizers (e.g., peroxides, nitrates).

  • Container: Use a designated, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) carboys are suitable. The container must be clean and compatible with the chemical.[13]

  • Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The primary hazard(s): "Irritant, Acutely Toxic "

    • The date accumulation started.

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste within the laboratory, from generation to final hand-off.

4.1. Waste Collection

  • Designate Separate Containers: Use separate, properly labeled hazardous waste containers for:

    • Solid Waste: Contaminated consumables such as gloves, weigh boats, pipette tips, and paper towels.

    • Liquid Waste: Unused solutions, reaction mixtures, and rinsate from cleaning contaminated glassware.

  • Keep Containers Closed: Except when adding waste, the container must remain securely closed to prevent spills and evaporation.[14]

  • Use a Funnel: When adding liquid waste, use a designated funnel to prevent spillage on the exterior of the container.

  • Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for vapor expansion.[14]

4.2. Managing Spills and Decontamination

For minor spills (<100 mL) in a controlled laboratory setting:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE described in Section 3.1.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a bag or beaker, then transfer it to the designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials (sponges, paper towels) and place them in the solid hazardous waste container.[15]

  • Ventilate: Ensure the area is well-ventilated.[6]

4.3. Final Disposal Pathway

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the lab. This area should be under the control of the operator and away from drains or sources of ignition.[5]

  • Contact EHS: Once the container is 90% full or has been accumulating for a specified period (check your institution's policy, often 6-12 months), contact your facility's Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Professional Disposal: The EHS office will manage the transport and ultimate disposal of the waste through a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration .

Prohibited Actions:

  • NEVER pour this compound down the drain.

  • NEVER dispose of solid waste contaminated with this chemical in the regular trash.

  • NEVER allow the waste to evaporate in a fume hood as a means of disposal.[16]

G cluster_lab In The Laboratory cluster_ehs EHS / Professional Disposal gen_waste Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen_waste->ppe segregate Segregate into Solid & Liquid Waste Streams label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards Start Date segregate->label_container ppe->segregate collect Collect in Sealed, Compatible, <90% Full Container label_container->collect store Store in Satellite Accumulation Area collect->store schedule_pickup Schedule Waste Pickup with EHS Office store->schedule_pickup transport Transport by Licensed Hazardous Waste Hauler schedule_pickup->transport incinerate Dispose via High-Temperature Incineration at TSDF transport->incinerate

Caption: End-to-end waste management workflow for this compound.

By adhering to this structured protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, upholding the highest standards of scientific integrity.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . U.S. Environmental Protection Agency. [Link]

  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents . National Institutes of Health (NIH). [Link]

  • Waste Disposal Guide . National Institutes of Health (NIH). [Link]

  • 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- . PubChem, National Institutes of Health (NIH). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

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  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]

  • Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives... . ResearchGate. [Link]

  • Defining Hazardous Waste . California Department of Toxic Substances Control. [Link]

  • EPA Hazardous Waste Codes . University of Maryland, Environmental Safety, Sustainability and Risk. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone . Carl Roth. [Link]

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  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles . PubMed, National Institutes of Health (NIH). [Link]

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A Senior Application Scientist's Guide to Handling 3-Ethylimidazolidin-4-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive toxicological data may be limited. This guide provides a detailed operational plan for the safe handling of 3-Ethylimidazolidin-4-one, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE) and proper disposal methods. The recommendations herein are grounded in the safety profiles of structurally related compounds and established principles of laboratory safety.

Hazard Assessment of this compound

Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Eye Irritation: Potential to cause serious eye irritation.[1]

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.[1][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solids Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLab coatRecommended if not handled in a fume hood
Preparing solutions Chemical splash gogglesNitrile or neoprene glovesLab coatNot generally required if performed in a fume hood
Running reactions Chemical splash gogglesNitrile or neoprene glovesLab coatNot generally required if performed in a fume hood
Handling a spill Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: Given the potential for serious eye irritation, at a minimum, safety glasses with side shields conforming to EN166 or NIOSH standards should be worn.[5][6] For tasks with a higher risk of splashes, such as preparing solutions or handling larger quantities, chemical splash goggles are essential.[7] A face shield provides an additional layer of protection for the entire face.[8]

  • Hand Protection: Disposable nitrile or neoprene gloves are recommended for their broad chemical resistance.[6][9] It is crucial to inspect gloves for any signs of degradation or perforation before use.[9] Double-gloving can provide extra protection, especially during prolonged handling. Always remove gloves using the proper technique to avoid contaminating your skin.[9]

  • Body Protection: A standard lab coat should be worn to protect against minor spills and contamination of personal clothing.[10] For tasks with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: Handling of this compound should ideally be performed in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, or if there is a potential for generating dust or aerosols, a NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges is necessary.[5][9]

Step-by-Step Protocols

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above. Ensure a proper fit for all items.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep containers with this compound tightly closed when not in use.[11]

  • Post-Handling:

    • Clean the work area thoroughly after completion of the task.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Spill Response Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For small spills of solid material, gently cover with an absorbent material like vermiculite or sand to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills, cover with an inert absorbent material and then collect it into a hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.

Below is a workflow diagram for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Preparation Preparation cluster_Cleanup Cleanup cluster_Finalization Finalization Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill from Safe Distance Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for a chemical spill response.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: Unused or surplus this compound should be collected in a clearly labeled, sealed container for hazardous waste.

    • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent materials, must be placed in the same hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[12][13] Do not dispose of this compound down the drain or in the regular trash.[12]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Iolitec. (2017). Safety Data Sheet.
  • Iolitec. (2022). Safety Data Sheet.
  • Personal Protective Equipment for Pesticides and Other Tasks!.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Material Safety Data Sheet. (2021).
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Aldrich. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
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  • Fisher Scientific. Safety Data Sheet.
  • Apollo Scientific. (2022). 2-Thioxoimidazolidin-4-one Safety Data Sheet.
  • The NIH Drain Discharge Guide.
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  • Disposal of Pesticides.
  • Ataman Kimya. 2-METHYL-4-ISOTHIAZOLIN-3-ONE.
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  • Benchchem. (2025). Proper Disposal of 3-Amino-2-oxazolidinone-d4: A Guide for Laboratory Professionals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.